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  • Product: Methyl 6-bromobenzo[d]oxazole-2-carboxylate
  • CAS: 954239-67-9

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 6-bromobenzo[d]oxazole-2-carboxylate

CAS Number: 954239-67-9 Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol [1][2][3] Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic building block utilized extensively in the de...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 954239-67-9 Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol [1][2][3]

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic building block utilized extensively in the design of bioactive small molecules, particularly in the fields of oncology and targeted protein degradation (PROTACs).[4] Its structural utility lies in its orthogonal reactivity : the C6-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl ester provides a site for nucleophilic acyl substitution or reduction.[4] This guide outlines the synthesis, physicochemical properties, and strategic applications of this scaffold in modern medicinal chemistry.[4][5]

Chemical Identity & Physicochemical Profile[1][2][4][5][7][8][9]

PropertySpecification
CAS Registry Number 954239-67-9
IUPAC Name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
SMILES COC(=O)C1=NC2=C(O1)C=C(Br)C=C2
Appearance White to off-white crystalline solid
Melting Point 120–125 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Methodology

The most robust industrial route to Methyl 6-bromobenzo[d]oxazole-2-carboxylate involves the cyclocondensation of 2-amino-5-bromophenol with methyl oxalyl chloride (methyl chlorooxoacetate). This method is preferred over oxidative cyclization of Schiff bases due to higher atom economy and scalability.[4]

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • N-Acylation: The primary amine of the phenol attacks the highly electrophilic acyl chloride of methyl oxalyl chloride, forming an intermediate amide.[4]

  • Cyclodehydration: Under thermal or Lewis acid conditions, the phenolic oxygen attacks the amide carbonyl, followed by dehydration to close the oxazole ring.[4]

Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood using anhydrous solvents.

Reagents:

  • 2-Amino-5-bromophenol (1.0 eq)[4]

  • Methyl oxalyl chloride (1.1 eq)[4]

  • Triethylamine (TEA) (2.5 eq)[4]

  • Dichloromethane (DCM) or Toluene (Solvent)[4]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-5-bromophenol (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0 °C under nitrogen.

  • Base Addition: Add Triethylamine (25 mmol) dropwise. The solution may darken as the phenol/amine deprotonates.[4]

  • Acylation: Add Methyl oxalyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Cyclization:

    • Method A (One-pot): If cyclization is slow at RT, add p-TsOH (cat.) and reflux (40 °C for DCM, 110 °C for Toluene) with a Dean-Stark trap if using toluene.[4]

    • Method B (Isolation): Isolate the intermediate amide via aqueous workup, then cyclize in refluxing xylene with p-TsOH.[4]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram[5]

Synthesis Start 2-Amino-5-bromophenol Inter Intermediate (N-Acylated Phenol) Start->Inter TEA, DCM, 0°C (N-Acylation) Reagent Methyl Oxalyl Chloride Reagent->Inter Product Methyl 6-bromobenzo[d] oxazole-2-carboxylate Inter->Product p-TsOH, Reflux (-H2O Cyclization)

Figure 1: Synthetic pathway from aminophenol precursor to the benzoxazole scaffold.[4]

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" because it allows for divergent synthesis .[4] The reactivity profile enables the sequential construction of complex libraries.[4]

C6-Bromine Functionalization (Suzuki/Buchwald)

The bromine atom at the C6 position is electronically activated by the electron-withdrawing benzoxazole core, making it an excellent substrate for Palladium-catalyzed cross-coupling.[4]

  • Suzuki-Miyaura: Coupling with aryl boronates to install biaryl systems (common in kinase inhibitors).[4]

  • Buchwald-Hartwig: Amination to introduce solubilizing groups or morpholine/piperazine motifs.[4]

C2-Ester Derivatization

The methyl ester is a versatile electrophile:

  • Amidation: Reaction with primary/secondary amines to form carboxamides (e.g., recruiting elements for PROTAC E3 ligase binders).[4]

  • Reduction: Conversion to the primary alcohol (using LiBH₄) or aldehyde (using DIBAL-H) for further chain extension.[4]

  • Heterocyclization: Conversion to hydrazides to build secondary heterocycles like oxadiazoles.[4]

Divergent Reactivity Map[5]

Reactivity Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate Suzuki C6-Aryl Derivative (Kinase Inhibitor Core) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Buchwald C6-Amino Derivative (Solubility Handle) Core->Buchwald Pd2(dba)3, HNR2 (Buchwald Amination) Amide C2-Carboxamide (PROTAC Linker) Core->Amide R-NH2, Heat (Amidation) Alcohol C2-Hydroxymethyl (Chain Extension) Core->Alcohol LiBH4 or DIBAL-H (Reduction)

Figure 2: Divergent synthetic utility of the scaffold, highlighting orthogonal reactivity at C2 and C6.[4]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

  • Handling: Avoid dust formation.[4] Use local exhaust ventilation.[4]

  • Stability: Stable under recommended storage conditions.[4] Hydrolyzes slowly in the presence of strong acids or bases.[4]

References

  • BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Analogous chemistry for benzoxazole precursors). Link[4]

  • Ark Pharm. Methyl 6-bromobenzo[d]oxazole-2-carboxylate Product Data.Link[4]

  • BLD Pharm. Safety Data Sheet: Methyl 6-bromobenzo[d]oxazole-2-carboxylate.[4]Link[4]

  • PubChem. Benzoxazole Derivatives and Biological Activity.[4] (General scaffold properties). Link

  • ResearchGate. Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. (Methodology reference for benzoxazole ring closure). Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic scaffold increasingly utilized in the design of targeted protein degraders (PROTACs) and covalent inhibitors. Its utility stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value heterocyclic scaffold increasingly utilized in the design of targeted protein degraders (PROTACs) and covalent inhibitors. Its utility stems from its orthogonal reactivity profile : the C-2 ester provides an electrophilic "handle" for immediate conjugation or heterocycle formation, while the C-6 bromide serves as a latent site for palladium-catalyzed cross-coupling.

This guide provides an in-depth technical profile of the compound, moving beyond basic specifications to address synthesis, stability, and application logic in drug discovery workflows.

Physicochemical Identity & Mass Spectrometry Profile

For researchers relying on LC-MS for validation, the nominal molecular weight is insufficient due to the significant isotopic abundance of Bromine.

Core Specifications
ParameterSpecification
IUPAC Name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
CAS Number 954239-67-9
Molecular Formula C

H

BrNO

Molecular Weight (Average) 256.05 g/mol
Monoisotopic Mass 254.9531 (

Br) / 256.9511 (

Br)
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF, DCM; Low in water
Mass Spectrometry Validation (Critical)

When analyzing this compound via LC-MS, do not look for a single peak at 256.05. Bromine exists as a ~1:1 ratio of


Br and 

Br isotopes.
  • Target Signal: You must observe a characteristic M+ and (M+2)+ doublet of near-equal intensity.

  • Validation Criterion: If the M+2 peak is missing or significantly lower than 90% of the M+ peak, the bromine has likely been debrominated (a common side reaction during aggressive reduction steps).

Synthetic Architecture & Protocol

Why this route? The most robust synthesis avoids the oxidative instability of free aminophenols by utilizing immediate cyclization with oxalate derivatives. The protocol below favors the formation of the benzoxazole core while preserving the ester functionality.

Reaction Logic
  • Precursor: 2-amino-5-bromophenol.

  • Cyclizing Agent: Methyl oxalyl chloride (or dimethyl oxalate with Lewis acid).

  • Mechanism: Acylation of the amine followed by acid-catalyzed dehydration/cyclization at the phenol.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Precursor 2-amino-5-bromophenol (Nucleophile) Intermediate Amide Intermediate (Transient) Precursor->Intermediate N-Acylation (0°C to RT) Reagent Methyl oxalyl chloride (Electrophile) Reagent->Intermediate Product Methyl 6-bromobenzo[d] oxazole-2-carboxylate Intermediate->Product Cyclodehydration (TsOH, Reflux)

Figure 1: Convergent synthesis pathway minimizing oxidative degradation of the aminophenol precursor.

Step-by-Step Protocol
  • Solvation: Dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous THF or DCM under Nitrogen atmosphere. Note: Exclusion of moisture is critical to prevent hydrolysis of the oxalyl chloride.

  • Acylation: Cool to 0°C. Add Triethylamine (1.2 eq) followed by dropwise addition of Methyl oxalyl chloride (1.1 eq).

  • Cyclization: Once TLC indicates consumption of starting material (formation of the amide intermediate), add p-Toluenesulfonic acid (catalytic, 10 mol%) and heat to reflux (if using Toluene/Xylene) or stir at RT for 12h (if using DCM, cyclization may require stronger dehydration conditions like Burgess reagent if thermal closure is slow).

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The ester is typically less polar than the aminophenol.

Chemo-Selectivity & Functionalization

The power of this scaffold lies in its ability to serve as a "hub" for divergent synthesis. As a scientist, you must prioritize the order of operations to prevent chemoselectivity issues.

Divergent Reactivity Map

ReactivityMap Center Methyl 6-bromobenzo[d] oxazole-2-carboxylate C2_Path Path A: C-2 Functionalization (Electrophilic) Center->C2_Path S_NAc Attack C6_Path Path B: C-6 Functionalization (Nucleophilic/Coupling) Center->C6_Path Pd(0) Catalysis Amide Amide/Hydrazide (Linker Attachment) C2_Path->Amide R-NH2 / MeOH Biaryl Biaryl System (Suzuki Coupling) C6_Path->Biaryl Ar-B(OH)2

Figure 2: Orthogonal reactivity handles allowing sequential library expansion.

Strategic Recommendations
  • C-2 Substitution (Ester):

    • Reactivity: High. The electron-withdrawing nature of the benzoxazole ring makes this ester more reactive than a standard benzoate.

    • Application: Reaction with primary amines yields amides. This is the standard method for attaching linkers in PROTAC synthesis [1].

    • Caution: Avoid strong aqueous bases early in synthesis if you intend to keep the benzoxazole ring intact; the ring can open under harsh hydrolytic conditions.

  • C-6 Substitution (Bromide):

    • Reactivity: Moderate. Requires Pd-catalysis (Suzuki-Miyaura, Buchwald-Hartwig).

    • Sequencing: It is generally strictly preferred to perform C-6 coupling BEFORE C-2 hydrolysis if free acids are required, as carboxylic acids can poison Pd catalysts. However, if converting C-2 to an amide, this can often be done before or after C-6 coupling depending on the solubility of the intermediate.

References

  • PubChem. (n.d.).[1] Compound Summary: Benzoxazole derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 6-bromobenzo[d]oxazole-2-carboxylate: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Benzoxazole Scaffold The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a privileged scaffold. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a diverse range of biological targets, including enzymes and receptors.[3][4] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Within this important class of molecules, Methyl 6-bromobenzo[d]oxazole-2-carboxylate has emerged as a particularly valuable synthetic intermediate, especially in the rapidly advancing field of targeted protein degradation.[6] Its strategic placement of a bromine atom and a methyl ester group offers synthetic handles for elaboration into more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[6][7]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a solid at room temperature, typically supplied as a white to brown powder or crystalline solid.[8] The core of the molecule is the planar benzoxazole ring system, which dictates its fundamental shape and electronic properties. The bromine atom at the 6-position significantly influences its reactivity, making it a prime site for transition metal-catalyzed cross-coupling reactions. The methyl ester at the 2-position provides a site for hydrolysis or amidation, allowing for the attachment of linkers or other pharmacophores.

PropertyValueSource(s)
CAS Number 954239-67-9[6][9]
Molecular Formula C₉H₆BrNO₃[6][9]
Molecular Weight 256.05 g/mol [6]
Physical Form Solid, powder/crystals
Purity Typically ≥97%[6]
Storage Sealed in dry, room temperature[10]

Synthesis Methodology: A Reliable Pathway

While multiple strategies exist for the synthesis of the benzoxazole core, a robust and commonly employed method involves the cyclocondensation of a substituted 2-aminophenol with a suitable two-carbon electrophile.[1][5][11] For the specific synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, the logical starting materials are 2-amino-4-bromophenol and an activated form of methyl oxalate, such as methyl oxalyl chloride.

The reaction proceeds via a two-step, one-pot sequence. First, the nucleophilic amino group of 2-amino-4-bromophenol attacks the electrophilic carbonyl of methyl oxalyl chloride to form an N-acylated intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the second carbonyl, and subsequent dehydration to yield the aromatic benzoxazole ring. This transformation is often facilitated by a mild base to neutralize the HCl byproduct and a dehydrating agent or thermal conditions to drive the final cyclization.

Experimental Protocol: Representative Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous benzoxazole-2-carboxylates.[3][11]

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)[8]

  • Methyl oxalyl chloride (1.1 eq)

  • Triethylamine (2.2 eq) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

  • Triphenylphosphine (Ph₃P) (2.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.1 eq)

Procedure:

  • Acylation: To a stirred solution of 2-amino-4-bromophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl oxalyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting aminophenol by Thin Layer Chromatography (TLC).

  • Cyclization (Appel-type dehydration): Cool the reaction mixture back to 0 °C. Add triphenylphosphine (2.1 eq) followed by the dropwise addition of DIAD (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the electron-rich aminophenol starting material.

  • Anhydrous Conditions: Reagents like methyl oxalyl chloride are sensitive to moisture.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the acylation step, preventing protonation of the starting material and driving the reaction forward.

  • Ph₃P/DIAD: This combination is a classic Appel reaction system used for mild dehydration. It activates the hydroxyl group of the intermediate, facilitating the final ring-closing step under non-harsh conditions.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Amino-4-bromophenol P1 Acylation in Anhydrous Solvent A->P1 B Methyl Oxalyl Chloride B->P1 C Base (e.g., TEA) C->P1 D Dehydrating Agent (Ph3P/DIAD) P2 Intramolecular Cyclization & Dehydration D->P2 P1->P2 Intermediate P3 Work-up & Purification P2->P3 Z Methyl 6-bromobenzo[d]oxazole-2-carboxylate P3->Z

Synthetic workflow for Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the methyl ester protons will appear further upfield.

    • Aromatic Protons (δ 7.5-8.0 ppm): The proton at C7 (adjacent to the oxygen) will likely be a doublet. The proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet.

    • Methyl Protons (δ ~4.0 ppm): A sharp singlet integrating to 3 hydrogens.[11]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals.

    • Carbonyl Carbon (δ ~157 ppm): The ester carbonyl carbon will be the most downfield signal.[11]

    • Aromatic/Heterocyclic Carbons (δ 110-155 ppm): Six signals for the carbons of the benzene ring and two for the oxazole ring carbons (excluding the carbonyl).[11]

    • Methyl Carbon (δ ~54 ppm): The carbon of the ester's methyl group.[11]

  • FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically observed around 1720-1740 cm⁻¹.[13] Additional characteristic peaks will include C-O and C-N stretching vibrations from the oxazole ring and C-H stretching from the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom. The expected m/z for the molecular ion would be approximately 255 and 257.

Chemical Reactivity and Synthetic Applications

The utility of Methyl 6-bromobenzo[d]oxazole-2-carboxylate as a building block stems from the distinct reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the facile introduction of a wide variety of aryl or heteroaryl groups, enabling rapid diversification and structure-activity relationship (SAR) studies. This is a cornerstone reaction in modern drug discovery for building molecular complexity.

Suzuki_Coupling Reactant Methyl 6-bromobenzo[d]oxazole- 2-carboxylate Product Methyl 6-Aryl-benzo[d]oxazole- 2-carboxylate Reactant->Product Suzuki Reaction BoronicAcid R-B(OH)2 (Aryl or Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base Catalyst->Product

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a key building block in medicinal chemistry and drug development.[1][2] While empiric...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a key building block in medicinal chemistry and drug development.[1][2] While empirical data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a thorough understanding of its analytical profile.

Molecular Structure and Overview

Methyl 6-bromobenzo[d]oxazole-2-carboxylate possesses a rigid benzoxazole core, functionalized with a bromine atom on the benzene ring and a methyl ester group at the 2-position of the oxazole ring.[3][4] These features impart specific spectroscopic signatures that are critical for its identification and characterization. The molecular formula is C₉H₆BrNO₃, and the molecular weight is approximately 256.05 g/mol .[2][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the number and electronic environments of protons in a molecule.[5] For Methyl 6-bromobenzo[d]oxazole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃3.8 - 4.0Singlet (s)3HN/A
Aromatic-H7.0 - 8.5Multiplet (m)3HOrtho, Meta

The aromatic protons on the fused benzene ring are anticipated to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the bromine and the oxazole ring.[6] The exact chemical shifts and splitting patterns will depend on the specific electronic environment of each proton. The methyl ester protons are expected to appear as a singlet in the range of 3.8-4.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of a small organic molecule like Methyl 6-bromobenzo[d]oxazole-2-carboxylate is as follows:

  • Sample Preparation:

    • Weigh approximately 1-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Chloroform-d (CDCl₃) is a common initial choice for its good dissolving power.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[5]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence, such as a 45° pulse with a 4-second acquisition time and no relaxation delay for routine spectra.[7]

    • Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.[7]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and more scans are typically required compared to ¹H NMR.[8]

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃50 - 60
Aromatic-C110 - 160
C-Br115 - 125
C=O (Ester)165 - 175
C=N (Oxazole)150 - 160
C-O (Oxazole)140 - 150

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the 165-175 ppm range.[9] The aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.[9] The carbons of the oxazole ring and the methyl ester will also have distinct resonances.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-50 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Set the spectral width to cover the entire range of expected carbon signals (e.g., 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Use a 30° pulse with a 4-second acquisition time and no relaxation delay for compounds of this size.[7]

    • Acquire a large number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data
IonPredicted m/zNotes
[M]⁺255/257Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
[M-OCH₃]⁺224/226Loss of the methoxy radical from the ester group.
[M-COOCH₃]⁺196/198Loss of the carbomethoxy group.
[C₇H₃BrNO]⁺196/198Fragmentation of the ester side chain.

The mass spectrum of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[10][11] Fragmentation will likely involve the loss of the methoxy and carbomethoxy groups.[12]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[13]

    • Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[13]

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[14]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the radical cation [M]⁺.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic, -OCH₃)2850 - 3000
C=O (ester)1715 - 1730
C=N (oxazole)1600 - 1650
C=C (aromatic)1450 - 1600
C-O (ester and oxazole)1100 - 1300
C-Br500 - 600

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch.[15][16] The aromatic C-H and C=C stretching vibrations will also be present, as well as the C-O stretches from the ester and oxazole moieties.[17][18] The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[19] The concentration of the sample in KBr should be around 0.2% to 1%.[19]

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., KBr), and allowing the solvent to evaporate.[19]

  • Data Acquisition:

    • Place the sample in the IR beam path of the spectrometer.

    • Collect a background spectrum of the empty sample holder or pure KBr.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Caption: Molecular structure with atom numbering.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified Sample NMR NMR (1H & 13C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR FT-IR Purified_Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Purity Profiling of Methyl 6-bromobenzo[d]oxazole-2-carboxylate via High-Field NMR

Executive Summary & Pharmacophore Context Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a critical intermediate in the synthesis of bioactive heterocycles. The benzoxazole core is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a critical intermediate in the synthesis of bioactive heterocycles. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors (e.g., VEGFR/PDGFR modulators) and antimicrobial agents.

The 6-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl ester allows for nucleophilic substitution or reduction. However, the synthesis of this compound—typically via the condensation of 2-amino-5-bromophenol with methyl oxalyl chloride—can yield regioisomeric impurities (e.g., 5-bromo isomers) or hydrolysis byproducts (carboxylic acids).

This guide outlines a self-validating NMR workflow to confirm regiochemistry and purity, moving beyond simple spectral matching to first-principles structural elucidation.

Strategic Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the 6-bromo isomer from potential 5-bromo contaminants.

NMR_Workflow Sample Crude/Purified Sample (Methyl 6-bromobenzo[d]oxazole-2-carboxylate) Solvent Solvent Selection CDCl3 (Standard) or DMSO-d6 (Polarity) Sample->Solvent H1_Acq 1H NMR Acquisition (Check Integral Ratios) Solvent->H1_Acq Decision_Purity Purity > 95%? H1_Acq->Decision_Purity Decision_Purity->Sample No (Recrystallize) Assign_Aliphatic Assign Aliphatic Methoxy Singlet (~4.0 ppm) Decision_Purity->Assign_Aliphatic Yes Assign_Aromatic Assign Aromatic Region Analyze Coupling Patterns (d vs dd) Assign_Aliphatic->Assign_Aromatic C13_Acq 13C NMR & DEPT-135 Identify Quaternary Carbons (C2, C=O, C-Br) Assign_Aromatic->C13_Acq HMBC_Step HMBC Experiment (The Definitive Regio-Check) C13_Acq->HMBC_Step Final_Report Validated Structure & CoA Generation HMBC_Step->Final_Report

Caption: Logical workflow for the structural validation of benzoxazole derivatives, emphasizing the necessity of HMBC for regiochemical confirmation.

Experimental Protocol

Sample Preparation[1]
  • Solvent Choice: CDCl₃ (Chloroform-d) is the standard for this lipophilic ester. However, if the free acid is present as an impurity, or if solubility is poor, DMSO-d₆ is preferred to prevent aggregation and sharpen exchangeable protons (if any).

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.

    • ¹³C NMR: 20–30 mg (essential for detecting the quaternary C2 and Carbonyl carbons).

  • Tube: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz Base Frequency)
  • Relaxation Delay (d1): Set to 2.0–3.0 seconds for ¹H. For ¹³C, extend to 3.0–5.0 seconds to ensure quantitative integration of the quaternary C2 (oxazole) and C=O carbons, which have long T1 relaxation times.

  • Pulse Angle: 30° pulse is recommended for quantitative accuracy.

¹H NMR Analysis & Interpretation

The ¹H NMR spectrum is defined by a distinct AMX spin system in the aromatic region and a clean singlet for the methyl ester.

Predicted Chemical Shifts & Multiplicity (CDCl₃)
Proton LabelChemical Shift (δ ppm)*MultiplicityCoupling Constant (

)
Structural Assignment
OCH₃ 4.08Singlet (s)-Methyl Ester
H-7 7.78Doublet (d)~1.8 HzAromatic (Ortho to O, Meta to Br)
H-4 7.66Doublet (d)~8.6 HzAromatic (Ortho to N, Meta to Br)
H-5 7.52Doublet of Doublets (dd)8.6, 1.8 HzAromatic (Ortho to Br)

*Note: Shifts may vary by ±0.05 ppm depending on concentration. H-7 is typically the most deshielded aromatic proton due to the combined inductive effect of the ring oxygen and the bromine atom.

Causality of Coupling Patterns
  • The "d" at 7.78 (H-7): This proton has no ortho neighbor. It only couples to the meta-proton H-5 (

    
     Hz). This confirms the 6-position is substituted.
    
  • The "d" at 7.66 (H-4): This proton couples strongly to its ortho neighbor H-5 (

    
     Hz).
    
  • The "dd" at 7.52 (H-5): This proton sits between H-4 and the Bromine. It sees both the strong ortho coupling from H-4 and the weak meta coupling from H-7.

Self-Validating Check: If you observe two doublets with large coupling (~8 Hz) and one singlet/doublet with small coupling, but the shifts are significantly different, suspect the 5-bromo isomer .

¹³C NMR Analysis[2][3][4][5][6][7][8]

The Carbon-13 spectrum is critical for confirming the oxidation state of the C2 position.

Carbon Assignment Table
Carbon LabelShift (δ ppm)Type (DEPT-135)Assignment Logic
C=O 156.8QuaternaryEster Carbonyl (Deshielded)
C-2 152.4QuaternaryOxazole C2 (Characteristic of 2-subst. benzoxazoles)
C-7a 150.1QuaternaryBridgehead (Adjacent to Oxygen)
C-3a 139.5QuaternaryBridgehead (Adjacent to Nitrogen)
C-4 121.5CHAromatic
C-6 119.8QuaternaryC-Br (Upfield due to heavy atom effect)
C-5 127.2CHAromatic
C-7 115.4CHAromatic (Shielded by Oxygen resonance)
OCH₃ 53.8CH₃Methoxy group

Insight: The C-Br carbon (C-6) often appears as a lower intensity signal and is shielded relative to other aromatics due to the "Heavy Atom Effect" of Bromine.

Advanced Validation: HMBC Correlations

To definitively prove the structure is 6-bromo and not 5-bromo, you must use Heteronuclear Multiple Bond Correlation (HMBC).

The "Smoking Gun" Correlation
  • Target: Look for the correlation of the bridgehead carbons.

  • H-7 (7.78 ppm) should show a strong 3-bond correlation to C-7a (150.1 ppm) and C-5 .

  • H-4 (7.66 ppm) should show a strong 3-bond correlation to C-3a (139.5 ppm) .

  • Crucial: If the Bromine were at position 5, the coupling patterns and HMBC correlations would shift. Specifically, the proton between O and Br (in the 5-bromo isomer) would be H-4, which would correlate to C-3a (Nitrogen side), not C-7a.

Troubleshooting & Impurities

Signal (ppm)Probable ImpurityOrigin/Solution
~3.8 ppm (s) Methyl Oxalyl ChlorideUnreacted starting material. Wash with NaHCO₃.
~10-13 ppm (br) Carboxylic AcidHydrolysis of the ester. Check water content in solvent.
~7.26 ppm CHCl₃Solvent residual peak (Reference).
~1.5 ppm WaterWet CDCl₃. Dry sample over MgSO₄.

References

  • Benzoxazole Synthesis & NMR Data : RSC Advances, "Synthesis and biological evaluation of benzoxazole derivatives." (General benzoxazole shifts).

  • Substituent Effects in NMR : Chem. Rev., "Additivity of Substituent Effects in 13C NMR of Benzenes and Heterocycles."

  • General Benzoxazole Characterization : BenchChem, "Methyl 6-bromobenzo[d]oxazole-2-carboxylate Spectral Data."

  • 13C NMR of Benzazoles : MDPI Molecules, "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion."

Exploratory

Technical Whitepaper: Structural Characterization and Crystallographic Utility of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

The following technical whitepaper details the structural characterization, synthesis, and crystallographic analysis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate . Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the structural characterization, synthesis, and crystallographic analysis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate .

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a critical scaffold in medicinal chemistry, particularly as a precursor for transthyretin (TTR) kinetic stabilizers (e.g., Tafamidis analogues) and fluorescent probes. While the parent compound (methyl 1,3-benzoxazole-2-carboxylate) has been extensively characterized, the 6-bromo derivative introduces a halogen-bond donor capable of modulating crystal packing and protein-ligand binding affinity.

This guide provides a definitive protocol for the synthesis, crystallization, and structural analysis of this compound. It synthesizes empirical data from homologous structures with predictive modeling to establish a baseline for solid-state characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
CAS Number 954239-67-9
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in MeOH
Key Motif Benzoxazole core with C2-ester and C6-bromide

Synthesis & Crystallization Protocol

To ensure high-fidelity crystal growth suitable for Single Crystal X-Ray Diffraction (SC-XRD), we utilize a condensation-cyclization pathway that minimizes impurities which often disrupt nucleation.

Optimized Synthetic Route

Rationale: Direct carboxylation of benzoxazoles using CO₂/Mo-catalysts is efficient but often yields microcrystalline powders unsuitable for SC-XRD. The condensation of 2-amino-5-bromophenol with methyl oxalyl chloride provides superior control over purity.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 2-amino-5-bromophenol (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF at 0°C under N₂ atmosphere.

  • Acylation: Dropwise addition of methyl oxalyl chloride (1.1 eq). Maintain temperature <5°C to prevent polymerization.

  • Cyclodehydration: Add Triphenylphosphine (2.2 eq) and DIAD (1.1 eq) (Mitsunobu conditions) to effect ring closure. Stir at RT for 16h.[1]

  • Purification: Concentrate in vacuo. Flash column chromatography (SiO₂, Petroleum ether/EtOAc 8:2).

Crystallization for SC-XRD

Objective: Obtain single crystals >0.2 mm with minimal twinning.

  • Method A (Slow Evaporation): Dissolve 50 mg of purified product in 4 mL of Dichloromethane (DCM) . Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with parafilm, punch 3 small holes, and store at 4°C.

  • Method B (Vapor Diffusion): Solvent: Chloroform ; Antisolvent: n-Hexane . Place saturated chloroform solution in an inner vial; diffuse hexane in a closed outer chamber.

Structural Analysis & Crystallographic Prediction[5]

As a Senior Scientist, one must validate experimental results against predictive models. The crystal structure of the 6-bromo derivative is derived from the homology of the parent Methyl 1,3-benzoxazole-2-carboxylate (Ref. 1), adjusted for the structure-directing influence of the bromine atom.

Unit Cell & Space Group Homology

The parent compound crystallizes in the Monoclinic system (P2₁ ).[2][1] The introduction of the 6-Br atom typically expands the unit cell volume by approx. 25-30 ų but often preserves the gross packing motif due to the planarity of the benzoxazole ring.

  • Predicted System: Monoclinic

  • Predicted Space Group: P2₁/c or P2₁ (depending on chiral symmetry breaking by packing forces)

  • Z value: 4 (expected)

Intermolecular Forces & Packing Motifs

The 6-position bromine is a game-changer for crystal engineering due to the Sigma-Hole effect.

  • π-π Stacking: Like the parent, the 6-bromo derivative will exhibit offset face-to-face stacking.

    • Parent Distance: 3.66 Å.

    • 6-Br Effect: The electron-withdrawing Br atom lowers the LUMO energy of the benzene ring, potentially tightening the stacking distance (<3.60 Å) and enhancing electron mobility.

  • Halogen Bonding (C-Br···O/N):

    • The Br atom acts as a Lewis acid (σ-hole donor).

    • Primary Acceptor: The Carbonyl Oxygen (O=C) of the ester group or the Oxazole Nitrogen (-N=).

    • Significance: This interaction directs the formation of 1D supramolecular chains, orthogonal to the π-stacking axis.

Structural Logic Diagram (DOT)

The following diagram illustrates the hierarchical assembly of the crystal lattice, moving from molecular conformation to supramolecular architecture.

CrystalPacking Molecule Methyl 6-bromobenzo[d]oxazole-2-carboxylate (Planar Conformation) Substituent_Br 6-Bromo Substituent (σ-hole Donor) Molecule->Substituent_Br Substituent_Ester 2-Ester Group (H-bond/X-bond Acceptor) Molecule->Substituent_Ester Interaction_Pi π-π Stacking (Offset Face-to-Face) Molecule->Interaction_Pi Aromatic Core Interaction_HBond Weak C-H···N Hydrogen Bonds Molecule->Interaction_HBond Ring Hydrogens Interaction_XBond Halogen Bond (C-Br···O=C) Substituent_Br->Interaction_XBond Directs Substituent_Ester->Interaction_XBond Accepts Lattice Supramolecular Assembly (Layered Herringbone) Interaction_Pi->Lattice y-axis growth Interaction_XBond->Lattice x-axis growth Interaction_HBond->Lattice Stabilization

Caption: Hierarchical assembly logic of the 6-bromo derivative crystal lattice, highlighting the structure-directing role of Halogen Bonding (X-Bond).

Experimental Validation (Self-Validating Protocol)

To confirm the structure, the researcher must perform the following checks post-data collection. This ensures the model is chemically and crystallographically sound.

Validation ParameterAcceptance CriteriaScientific Rationale
R₁ Factor < 5.0%Indicates high agreement between the model and diffraction intensities.
Goodness of Fit (S) 1.0 ± 0.1Ensures correct weighting scheme; deviations imply missed twinning or disorder.
C-Br Bond Length 1.88 - 1.92 ÅStandard aromatic C-Br distance. Significant deviation suggests wrong element assignment.
Ellipsoid Shape Near-sphericalElongated ellipsoids on the ester methyl group indicate rotational disorder (common in this moiety).

Applications in Drug Discovery (SAR)

Understanding this crystal structure directly informs Structure-Activity Relationships (SAR):

  • TTR Stabilization: The 6-Br position occupies the halogen-binding pocket in Transthyretin. The crystal density and packing efficiency correlate with the molecule's ability to displace water in the hydrophobic channel.

  • Fluorescence: The planarity confirmed by X-ray diffraction (dihedral angle < 5°) is a prerequisite for high quantum yield in benzoxazole fluorophores.

References

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021).[1] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081.[1] Link

  • Gao, Y., et al. (2017). Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide. Royal Society of Chemistry (RSC) Advances. (Describes synthesis of Compound 7f). Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[3][4][5] Chemical Reviews, 116(4), 2478–2601. (Authoritative review on halogen bonding in crystal engineering). Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

This document provides an in-depth technical guide for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The benzoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a robust, mechanistically-sound, and field-proven pathway to this valuable molecule.

Strategic Overview and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is most reliably achieved through the condensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[1][2] This core strategy involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to forge the stable benzoxazole ring.[1]

For the specific synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, the selected precursors are 2-amino-5-bromophenol and dimethyl oxalate . This choice is predicated on the following causal factors:

  • 2-amino-5-bromophenol : This starting material provides the foundational benzene ring, the strategically placed bromine atom at the 6-position, and the essential ortho-amino and hydroxyl functionalities required for cyclization.

  • Dimethyl Oxalate : This reagent serves as an efficient and commercially available source for the C2 carbon and the methyl carboxylate group of the target molecule. Its symmetrical diester structure provides two electrophilic centers for the initial acylation step.

The reaction proceeds via a two-step sequence within a one-pot protocol:

  • Nucleophilic Acylation : The primary amine of 2-amino-5-bromophenol performs a nucleophilic attack on one of the carbonyl carbons of dimethyl oxalate. This results in the formation of a key intermediate, methyl N-(4-bromo-2-hydroxyphenyl)oxamate, with the concurrent elimination of methanol.

  • Intramolecular Cyclodehydration : The phenolic hydroxyl group of the intermediate then undertakes an intramolecular nucleophilic attack on the adjacent amide carbonyl. This ring-closing step is the cornerstone of benzoxazole formation. The resulting tetrahedral intermediate subsequently eliminates a molecule of water, a process often facilitated by heat and/or an acid catalyst, to yield the final aromatic product.

Below is a visualization of the overall synthesis pathway.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product 2-amino-5-bromophenol 2-amino-5-bromophenol Condensation_Cyclization Condensation & Cyclodehydration (Heat, Acid Catalyst) 2-amino-5-bromophenol->Condensation_Cyclization Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Condensation_Cyclization Target_Molecule Methyl 6-bromobenzo[d]oxazole-2-carboxylate Condensation_Cyclization->Target_Molecule

Caption: Overall Synthesis Pathway.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure procedural integrity and maximize yield and purity.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
2-amino-5-bromophenolC₆H₆BrNO188.02≥98%Standard Chemical Supplier
Dimethyl oxalateC₄H₆O₄118.09≥99%Standard Chemical Supplier
p-Toluenesulfonic acid monohydrate (p-TSA)C₇H₁₀O₄S190.22≥98.5%Standard Chemical Supplier
TolueneC₇H₈92.14Anhydrous, ≥99.8%Standard Chemical Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeStandard Chemical Supplier
Brine (Saturated NaCl solution)NaCl58.44-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularStandard Chemical Supplier

2.2. Step-by-Step Methodology

  • Reaction Setup :

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 2-amino-5-bromophenol (10.0 g, 53.2 mmol, 1.0 equiv).

    • Add dimethyl oxalate (7.5 g, 63.8 mmol, 1.2 equiv) and p-toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol, 0.1 equiv).

    • Add 150 mL of anhydrous toluene. The use of a Dean-Stark trap is critical; it allows for the azeotropic removal of water generated during the cyclization, thereby driving the reaction equilibrium toward the product.[3]

  • Reaction Execution :

    • Begin vigorous stirring and heat the mixture to reflux (approx. 110-111 °C) using a heating mantle.

    • Continue refluxing for 8-12 hours. Monitor the reaction progress by collecting aliquots and analyzing via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the 2-amino-5-bromophenol spot.

  • Work-up and Isolation :

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 150 mL of ethyl acetate and 100 mL of a saturated aqueous sodium bicarbonate solution. The bicarbonate solution neutralizes the p-TSA catalyst.

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine all organic extracts and wash with 100 mL of brine. This step removes residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Purification :

    • Concentrate the dried organic solution in vacuo to yield a crude solid.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford Methyl 6-bromobenzo[d]oxazole-2-carboxylate as a crystalline solid.

G A 1. Setup - Charge flask with reactants, catalyst, and toluene. - Attach Dean-Stark trap and condenser. B 2. Reaction - Heat to reflux (110°C) for 8-12 hours. - Monitor by TLC. A->B C 3. Cooldown & Solvent Removal - Cool to room temperature. - Remove toluene via rotary evaporation. B->C D 4. Extraction & Wash - Dissolve residue in Ethyl Acetate. - Wash with sat. NaHCO3, then brine. C->D E 5. Drying & Concentration - Dry organic layer with Na2SO4. - Filter and concentrate to yield crude solid. D->E F 6. Purification - Recrystallize from Ethanol/Water. - Isolate pure product. E->F

Caption: Experimental Workflow Diagram.

Physico-Chemical Properties & Data

The identity and purity of the synthesized Methyl 6-bromobenzo[d]oxazole-2-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

PropertyValue
CAS Number 954239-67-9[4]
Molecular Formula C₉H₆BrNO₃[4]
Molecular Weight 256.05 g/mol [4]
Appearance Off-white to light yellow crystalline solid
Purity (Typical) >97%[4]

Safety and Handling

  • 2-amino-5-bromophenol : Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Oxalate : Irritant. Avoid inhalation and contact with skin and eyes.

  • Toluene : Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • All procedures should be conducted in a fume hood by trained personnel.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH).
  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... ResearchGate.
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH).
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.
  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. CP Lab Safety.
  • 954239-67-9 Name: Methyl 6-bromobenzo[d]oxazole-2-carboxylate. Aribo Biotechnology.
  • Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.
  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][6]imidazo[1,2-c]quinazolines. Royal Society of Chemistry. Available at:

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. Beilstein Journals.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.
  • 6-NITRO-2,3-DIHYDROIMIDAZO[2,1-b]OXAZOLES AND A PROCESS FOR THE PREPARATION THEREOF. Google Patents.

Sources

Exploratory

Methyl 6-bromobenzo[d]oxazole-2-carboxylate: Strategic Scaffold Analysis &amp; Therapeutic Target Profiling

Part 1: Executive Technical Synthesis Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is not a final drug product but a high-value linchpin intermediate . Its structural duality—possessing an electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is not a final drug product but a high-value linchpin intermediate . Its structural duality—possessing an electrophilic methyl ester at the C2 position and a reactive aryl bromide at the C6 position—makes it a privileged "divergent scaffold" in medicinal chemistry.

In the context of drug development, this molecule serves as the foundational core for three major therapeutic classes:

  • Kinase & Angiogenesis Inhibitors (Oncology): Utilizing the C6-bromide for Suzuki-Miyaura couplings to extend conjugation, targeting VEGFR-2.

  • Metabolic Enzyme Inhibitors (Infectious Disease/Immunology): Transforming the C2-ester into carboxamides to target Inosine 5'-Monophosphate Dehydrogenase (IMPDH).

  • Targeted Protein Degradation (PROTACs): Functioning as a "warhead" precursor where the C6 position anchors the E3 ligase linker, leveraging the benzoxazole's affinity for specific protein pockets.

Part 2: Therapeutic Targets & Mechanistic Pathways[1]

Oncology: VEGFR-2 and Topoisomerase II Inhibition

Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Mechanism: Anti-angiogenesis.

The benzoxazole core mimics the adenine pharmacophore found in ATP-competitive inhibitors. The 6-bromo position is the critical vector for optimizing potency. By coupling aryl-benzamides or heterocycles at C6, the scaffold extends into the hydrophobic "back pocket" of the kinase domain, stabilizing the inactive DFG-out conformation.

  • Causality: The planar benzoxazole ring intercalates DNA (Topoisomerase II inhibition) or binds the ATP hinge region (VEGFR-2). The C2-ester is often converted to a thioamide or urea linker to enhance hydrogen bonding with the kinase hinge residues (e.g., Cys919 in VEGFR-2).

Infectious Disease: IMPDH Inhibition

Target: Inosine 5'-Monophosphate Dehydrogenase (IMPDH) (specifically M. tuberculosis GuaB2).[1][2] Mechanism: Guanine nucleotide biosynthesis blockade.

IMPDH is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. 2-substituted benzoxazoles are potent inhibitors of prokaryotic IMPDH.

  • Causality: The C2-carboxylate is hydrolyzed and coupled to specific anilines or aryl amines. The resulting benzoxazole-2-carboxamide occupies the NAD+ binding cofactor site. The 6-bromo substituent allows for the introduction of lipophilic groups that improve cell permeability across the mycobacterial cell wall.

Proteolysis Targeting Chimeras (PROTACs)

Role: Warhead Precursor.

This molecule is cataloged as a "Protein Degrader Building Block" because the 6-bromo group provides a chemoselective handle for attaching the linker chain (e.g., PEG or alkyl chain) that connects to an E3 ligase ligand (like Thalidomide or VHL-1). The benzoxazole moiety serves as the "warhead" that binds the target protein of interest (POI).

Part 3: Visualization of Divergent Synthesis

The following diagram illustrates how this single precursor branches into distinct therapeutic classes based on chemical modification.

DivergentScaffold cluster_Onco Oncology (VEGFR-2) cluster_Infec Infectious Disease (IMPDH) cluster_PROTAC Protein Degradation Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate (The Linchpin) Step1 C6-Suzuki Coupling (Aryl extension) Core->Step1 Pd(0) Cat. Step2 C2-Ester Hydrolysis & Amide Coupling Core->Step2 LiOH then R-NH2 Step3 C6-Linker Attachment (Buchwald-Hartwig) Core->Step3 Linker-NH2 Target1 VEGFR-2 Inhibitor (Angiogenesis Blockade) Step1->Target1 Target2 IMPDH Inhibitor (Guanine Depletion) Step2->Target2 Target3 PROTAC Warhead (Target Ubiquitination) Step3->Target3

Caption: Divergent synthesis pathways transforming the core scaffold into VEGFR-2 inhibitors, IMPDH inhibitors, or PROTACs.

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating. The success of each step is confirmed by specific analytical checkpoints (TLC/LC-MS).

Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling

Purpose: To attach aryl pharmacophores for kinase inhibition.

  • Reagents:

    • Substrate: Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

    • Base: K2CO3 (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degassing: Charge a microwave vial with substrate, boronic acid, base, and solvent. Sparge with Argon for 10 mins. Critical Step: Oxygen inhibits the Pd cycle.

    • Catalysis: Add Pd catalyst quickly and seal.

    • Reaction: Heat at 90°C for 4-12 hours (or 110°C in microwave for 30 min).

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Validation Checkpoint:

    • TLC: Disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of fluorescent blue spot (extended conjugation).

    • LC-MS: Look for Mass shift: [M+H]+ = (MW of Boronic Acid - H2) + (Substrate - Br).

Protocol B: C2-Amidation for IMPDH Inhibition

Purpose: To convert the ester to a bioactive carboxamide.

  • Step 1: Hydrolysis

    • Dissolve ester in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3. Precipitate forms. Filter and dry to get 6-bromobenzo[d]oxazole-2-carboxylic acid .

    • Checkpoint: 1H NMR should show loss of methyl singlet (~4.0 ppm).

  • Step 2: Amide Coupling

    • Activation: Dissolve Acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min.

    • Coupling: Add Amine (R-NH2, e.g., 3-chloroaniline) (1.1 equiv). Stir 12h at RT.

    • Purification: Pour into ice water. Filter solid or extract with EtOAc.

  • Validation Checkpoint:

    • IR Spectroscopy: Appearance of Amide I band (~1650 cm-1) and disappearance of broad Acid O-H stretch.

Part 5: Quantitative Data Summary

Target ClassDerivative TypeKey Substituent (R)Activity (IC50 / KD)Reference
VEGFR-2 6-Aryl-benzoxazole4-pyridyl-benzamide20 - 50 nM[1]
IMPDH 2-Carboxamide3-chloro-4-methoxyaniline< 100 nM (Ki)[2]
Cathepsin S 2-Amido-acetamideMorpholine-urea5 - 20 nM[3]
Topoisomerase II 6-Fluoro/Bromo2-phenyl (fused)1.5 - 9.0 µM[4]

Part 6: References

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source: PubMed Central / NIH URL:[Link]

  • Expanding Benzoxazole-Based Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure–Activity As Potential Antituberculosis Agents. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Synthesis and evaluation of arylaminoethyl amides as noncovalent inhibitors of cathepsin S. Source: Bioorganic & Medicinal Chemistry Letters (via PDBj) URL:[Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Source: Jordan Journal of Pharmaceutical Sciences URL:[Link]

Sources

Foundational

Architectural Precision: Methyl 6-bromobenzo[d]oxazole-2-carboxylate in Medicinal Chemistry

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes causal logic, experimental reproducibility, and strategic application...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes causal logic, experimental reproducibility, and strategic application over generic descriptions.[1]

Compound: Methyl 6-bromobenzo[d]oxazole-2-carboxylate CAS: 954239-67-9 Role: Bifunctional Heterocyclic Scaffold / PROTAC Linker Core

Executive Summary: The "Push-Pull" Scaffold

Methyl 6-bromobenzo[d]oxazole-2-carboxylate represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from its orthogonal reactivity profile: the C6-bromide serves as a stable handle for transition-metal-catalyzed cross-couplings (the "Exit Vector"), while the C2-carboxylate functions as a reactive electrophile for heterocycle extension or warhead installation (the "Anchor Point").

This specific substitution pattern allows for the rapid generation of Targeted Protein Degraders (PROTACs) , Kinase Inhibitors (bioisosteres of purine), and Amyloid Imaging Agents .[1] Unlike simple benzoxazoles, the 2-carboxylate moiety significantly lowers the pKa of the ring system, influencing solubility and hydrogen-bond accepting capability in the biological pocket.[1]

Structural Analysis & Reactivity Profile[1]

To effectively utilize this scaffold, one must understand the electronic causality governing its reactivity.[1]

Electronic Distribution
  • The Oxazole Core: The benzoxazole ring is electron-deficient compared to indole but more electron-rich than benzimidazole.

  • C2-Position (Electrophilic Center): The ester group at C2 withdraws electron density, making the C2 carbon susceptible to nucleophilic attack if the ring is activated.[1] However, under standard conditions, the ester carbonyl is the primary electrophile.[1]

  • C6-Position (The Halogen Handle): The 6-bromo substituent is electronically coupled to the nitrogen lone pair. It is sufficiently deactivated to resist oxidative addition by palladium(0) at room temperature but reactive enough for high-yield Suzuki or Buchwald-Hartwig couplings at elevated temperatures (

    
    ).
    
The Orthogonal Workflow

The strategic advantage of this molecule is the ability to sequence reactions without protecting groups.[1]

  • C2 Functionalization First: Saponification or amidation can be performed without affecting the aryl bromide.[1]

  • C6 Functionalization First: Suzuki coupling can be performed without hydrolyzing the ester (if anhydrous basic conditions are chosen, e.g.,

    
     in Dioxane).[1]
    

Experimental Protocol: Robust Synthesis

Standardizing the production of the core scaffold.

While commercial sources exist, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most reliable route utilizes the condensation of 2-amino-5-bromophenol with methyl oxalyl chloride .

Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate[3]

Reaction Logic: This is a cyclocondensation.[1] The amine attacks the most reactive acyl chloride first to form an amide intermediate.[1] The phenol oxygen then attacks the ester carbonyl (intramolecularly) or undergoes acid-catalyzed dehydration to close the ring.

Materials:

  • 2-Amino-5-bromophenol (1.0 eq)

  • Methyl oxalyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 eq)
  • Toluene (Anhydrous)

Step-by-Step Protocol:

  • Acylation (The Kinetic Step):

    • Dissolve 2-amino-5-bromophenol (10 mmol) in anhydrous THF or DCM (50 mL) at

      
      .
      
    • Add

      
       (12 mmol) followed by dropwise addition of methyl oxalyl chloride (11 mmol).
      
    • Observation: A precipitate of triethylamine hydrochloride will form immediately.[1]

    • Stir at RT for 2 hours. TLC should show consumption of the starting aniline and formation of the acyclic amide intermediate.[1]

  • Cyclodehydration (The Thermodynamic Step):

    • Concentrate the mixture to remove volatiles.[1]

    • Resuspend the residue in Toluene (50 mL). Add catalytic

      
      -TsOH (1 mmol).
      
    • Reflux the mixture using a Dean-Stark trap to remove water. This drives the equilibrium toward the benzoxazole.[1]

    • Monitor by TLC/LCMS.[1] Reaction typically completes in 4–6 hours.[1]

  • Purification:

    • Cool to RT. Wash with saturated

      
       (removes acid catalyst and unreacted phenol).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Recrystallize from hot Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85%. Validation:


 NMR should show the disappearance of broad NH/OH signals and a distinct methyl ester singlet around 

4.0 ppm.[1]

Divergent Functionalization Strategies (The Toolkit)

The following diagram illustrates the logical flow for diversifying this scaffold.

Benzoxazole_Divergence Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path A: C6 First (Retains Ester) Hydrolysis LiOH / THF:H2O Saponification Core->Hydrolysis Path B: C2 First (Retains Bromide) Biaryl 6-Aryl-benzoxazole (Kinase Inhibitor Core) Suzuki->Biaryl Acid Carboxylic Acid (Linker Attachment) Hydrolysis->Acid Amide Amide Coupling (HATU, R-NH2) Acid->Amide PROTAC PROTAC / Conjugate (Targeted Degrader) Amide->PROTAC Linker Extension

Figure 1: Divergent synthesis workflow. Path A prioritizes aryl expansion (common for kinase inhibitors). Path B prioritizes linker installation (common for PROTACs).

Case Study: PROTAC Linker Design

In the development of protein degraders, the benzoxazole moiety often binds to the target protein (Warhead), while the C2-position connects to the E3 ligase ligand via a linker.[1]

  • Logic: The C6-bromide is used to attach the target-binding motif (e.g., via a Suzuki coupling to a phenyl ring). The C2-ester is hydrolyzed to the acid, then coupled to a diamine linker (e.g., PEG-diamine).[1]

  • Critical Parameter: The rigidity of the benzoxazole ring at the C2 position provides a defined exit angle, reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).[1]

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 256.05 g/mol Fragment-like, allows room for heavy modification.[1]
cLogP ~2.8Moderate lipophilicity; good membrane permeability.[1]
PSA (Polar Surface Area) ~55 ŲFavorable for oral bioavailability rules.
C6-Br Reactivity High (Pd-catalyzed)Excellent substrate for Suzuki, Stille, and Buchwald couplings.[1]
C2-Ester Reactivity Moderate (Nucleophilic)Stable to mild acid; labile to base (LiOH, NaOH).[1]

References

  • Benzoxazole Synthesis Review

    • Title: Recent advances in the synthesis of benzoxazoles and their applications.[1][2]

    • Source:RSC Advances, 2020.[1]

    • URL:[Link]

  • Medicinal Chemistry of Benzoxazoles

    • Title: The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery.[1]

    • Source:BenchChem Technical Guides.
  • Anticancer Applications (STAT3/Kinase)

    • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents.[1][2][3][4]

    • Source:Anti-Cancer Agents in Medicinal Chemistry, 2021.[1]

    • URL:[Link]

  • PROTAC Building Blocks

    • Title: Small Molecule Degraders and Building Blocks.[1]

    • Source:Sigma-Aldrich / Merck.[1]

Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a "privileged structure" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique planar geometry and ability to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile pharmacophore for targeting a wide array of biological macromolecules.[3] This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic landscape of novel benzoxazole derivatives. We will delve into the causality behind established and modern synthetic strategies, present field-proven experimental protocols, and offer insights into the future trajectory of benzoxazole-centric drug discovery.

The Benzoxazole Core: A Foundation for Pharmacological Diversity

Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound whose structural simplicity belies its profound impact on pharmaceutical sciences.[4][5] Its derivatives are integral to numerous approved drugs, including the nonsteroidal anti-inflammatory drugs (NSAIDs) Flunoxaprofen and Benoxaprofen, and the muscle relaxant Chlorzoxazone.[6] The therapeutic potential of this heterocyclic system stems from its ability to act as a structural isostere of naturally occurring nucleic bases like adenine and guanine, enabling favorable interactions with biological polymers.[7][8][9]

The diverse biological activities attributed to benzoxazole derivatives are extensive, encompassing:

  • Anticancer[4][6][10]

  • Antimicrobial (Antibacterial and Antifungal)[4][6][11]

  • Anti-inflammatory[8][11][12]

  • Antiviral[7][13]

  • Antitubercular[7][12]

  • Anticonvulsant[7][12]

This wide spectrum of activity has cemented the benzoxazole nucleus as a critical starting point for the development of new therapeutic agents.[14][15]

Strategic Synthesis of the Benzoxazole Scaffold

The construction of the benzoxazole ring system is a well-explored area of synthetic organic chemistry. The choice of synthetic route is dictated by factors such as desired substitution patterns, substrate sensitivity, and scalability. The most prevalent and versatile precursor for these syntheses is o-aminophenol, which can be condensed with a variety of one-carbon electrophiles.[14][16][17]

Foundational Synthetic Pathways from o-Aminophenol

The condensation of o-aminophenol with various reagents is the cornerstone of benzoxazole synthesis.[18] The general mechanism involves an initial formation of an intermediate (e.g., a Schiff base or an amide), followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic benzoxazole ring.

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_final Final Product o_aminophenol o-Aminophenol intermediate Schiff Base / o-Hydroxyamide o_aminophenol->intermediate Condensation electrophile One-Carbon Electrophile (Aldehyde, Carboxylic Acid, etc.) electrophile->intermediate cyclized Non-aromatic Intermediate intermediate->cyclized Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized->benzoxazole Dehydration / Oxidation

Caption: General Synthetic Workflow for Benzoxazole Formation.

A. Condensation with Carboxylic Acids: This is a direct and robust method for preparing 2-substituted benzoxazoles.[16] The reaction necessitates high temperatures and typically employs a dehydrating agent or acid catalyst. Polyphosphoric acid (PPA) is a classic choice, serving as both catalyst and solvent.[11][16]

B. Condensation with Aldehydes: The reaction with aldehydes is a highly efficient, two-step process.[16] First, the o-aminophenol and aldehyde form a Schiff base intermediate. Second, this intermediate undergoes oxidative cyclization to afford the final benzoxazole product. A wide range of catalysts, from Lewis acids to heterogeneous nanocatalysts, can promote this transformation.[19]

C. Reaction with Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids, allowing for milder reaction conditions.[2][16] The process involves the initial acylation of the amino group to form an o-hydroxyamide, which subsequently cyclizes to the benzoxazole. This route is particularly advantageous for thermally sensitive substrates.[2]

Modern and Green Synthetic Methodologies

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic protocols. These methods aim to reduce waste, minimize energy consumption, and avoid hazardous reagents.[20][21]

A. Microwave-Assisted Synthesis: Microwave irradiation has revolutionized benzoxazole synthesis by dramatically reducing reaction times and often improving yields.[20][22] This technique facilitates efficient internal heating by directly coupling microwave energy with the molecules in the reaction mixture, a more effective method than conventional heating.[22][23] Microwave-assisted protocols have been successfully applied to the condensation of o-aminophenols with aldehydes, carboxylic acids, and nitriles.[23][24]

B. Catalyst-Driven Innovations: The development of novel catalysts has been instrumental in advancing benzoxazole synthesis.

  • Nanocatalysts: Core-shell nanocatalysts (e.g., Ag@Fe₂O₃) offer high efficiency, easy separation using an external magnet, and excellent reusability, making them ideal for green synthesis protocols.[19][25]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, facilitating cyclization under mild conditions.[18]

  • Metal Catalysts: Catalytic systems involving copper (CuI)[2][25], palladium (Pd)[26], and zinc (Zn)[27] have been developed for various cyclization and coupling reactions leading to benzoxazoles.

Comparative Data on Synthetic Methods

The choice of synthetic method significantly impacts reaction efficiency. The following table summarizes representative data comparing different catalytic approaches for the synthesis of 2-arylbenzoxazoles from o-aminophenol and benzaldehyde derivatives.

EntryAldehyde DerivativeCatalyst / MethodTimeYield (%)Reference
1BenzaldehydeZinc Triflate (10 mol%) / Reflux5 hours92%[19][27]
24-ChlorobenzaldehydeZinc Triflate (10 mol%) / Reflux5 hours94%[19][27]
3BenzaldehydeAg@Fe₂O₃ Nanocatalyst / Room Temp.1.5 hours94%[19]
44-MethoxybenzaldehydeAg@Fe₂O₃ Nanocatalyst / Room Temp.1.5 hours96%[19]
5BenzaldehydeDeep Eutectic Solvent / Microwave (300W)10 min95%[20]
64-ChlorobenzaldehydeDeep Eutectic Solvent / Microwave (300W)12 min92%[20]

Field-Proven Experimental Protocols

A self-validating protocol is the cornerstone of reproducible research. The following methodologies are presented with sufficient detail to ensure successful implementation.

Protocol 1: Zinc Triflate-Catalyzed One-Pot Synthesis[19][27]

This protocol describes the efficient one-pot synthesis of 2-substituted benzoxazoles via the condensation of o-aminophenol with an aldehyde, catalyzed by zinc triflate.

  • Materials: o-Aminophenol (1.0 mmol), substituted aldehyde (1.2 mmol), zinc triflate (Zn(OTf)₂; 10 mol%), Ethanol (5 mL).

  • Procedure:

    • To a 50 mL round-bottom flask, add o-aminophenol, the substituted aldehyde, and zinc triflate.

    • Add ethanol to the flask to serve as the solvent.

    • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.

    • Heat the mixture to reflux and stir for approximately 5 hours.

    • Monitor the reaction's progress using thin-layer chromatography (TLC) [Mobile phase: Hexane:EtOAc (9:1)].

    • Upon completion, remove the flask from the heat and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

Protocol 2: Nanocatalyst-Mediated Green Synthesis at Room Temperature[19]

This protocol outlines an environmentally benign approach using a magnetically separable nanocatalyst in an aqueous-ethanolic solvent system.

  • Materials: o-Aminophenol (1.5 mmol), substituted aromatic aldehyde (1.5 mmol), Ag@Fe₂O₃ core-shell nanocatalyst (20 mg), Water:Ethanol solvent mixture (5:1 ratio, 6 mL total).

  • Procedure:

    • In a reaction vial, combine o-aminophenol, the desired aldehyde, and the Ag@Fe₂O₃ nanocatalyst.

    • Add the water:ethanol (5:1) solvent mixture.

    • Stir the resulting mixture vigorously at room temperature for 1.5 to 2.5 hours.

    • Monitor reaction progress by TLC [Mobile phase: Petroleum ether:EtOAc (4:1)].

    • Upon completion, add ethyl acetate to the reaction mixture to extract the product.

    • Separate the nanocatalyst from the solution using a strong external magnet. The catalyst can be washed, dried, and reused.[25]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Structural Characterization and Validation

The unambiguous characterization of newly synthesized benzoxazole derivatives is critical. A combination of spectroscopic techniques is employed to confirm the molecular structure.[5][28]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and the formation of the heterocyclic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular framework, including the number and connectivity of protons and carbons. ¹H-NMR signals for the aromatic protons of the benzoxazole core are typically observed in the δ 7.0-8.0 ppm range.[5][28]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition via the molecular ion peak (m/z).[5][28]

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Characterization cluster_confirmation Structure Confirmation synthesis Synthesized Crude Product purification Purification (Column Chromatography / Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Backbone ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups final_structure Validated Benzoxazole Derivative nmr->final_structure Data Correlation ms->final_structure Data Correlation ir->final_structure Data Correlation

Caption: Workflow for Structural Characterization and Validation.

Future Outlook and Conclusion

The benzoxazole heterocycle continues to be a focal point of intense research in drug discovery.[4][29] Current efforts are directed towards the rational design of derivatives with enhanced potency and selectivity for specific biological targets, including enzymes and receptors implicated in cancer, neurological disorders, and inflammatory diseases.[29] The development of prodrugs and novel drug delivery systems for benzoxazole-based compounds is also a promising avenue to improve their pharmacokinetic profiles and therapeutic efficacy.[30]

Furthermore, the ongoing evolution of synthetic methodologies, particularly those rooted in green chemistry and advanced catalysis, will undoubtedly accelerate the discovery of next-generation benzoxazole therapeutics.[18] The combination of efficient synthesis, comprehensive biological evaluation, and computational modeling will continue to unlock the full potential of this remarkable scaffold.[31]

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source details not fully available]
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher. [Link]

  • Recent Advances in Synthesis of Benzoxazole. (n.d.). ResearchGate. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). [Source details not fully available]
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). ResearchGate. [Link]

  • Review on benzoxazole chemistry and pharmacological potential. (2024). [Source details not fully available]
  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (n.d.). PMC. [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). [Source details not fully available]
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). NIH. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science Publishers. [Link]

  • Microwave-assisted hydrogen peroxide-mediated synthesis of benzoxazoles and related heterocycles via cyclodesulfurization. (2021). Taylor & Francis. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2025). ResearchGate. [Link]

  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". (2020). Jetir.Org. [Link]

  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". (n.d.). Jetir.Org. [Link]

  • One-pot synthesis of benzoxazole-substituted ester compounds a,b. (n.d.). ResearchGate. [Link]

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. (2025). [Source details not fully available]
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). [Source details not fully available]
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. (2023). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. [Link]

  • Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. [Link]

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Foundational

Technical Guide: Methyl 6-bromobenzo[d]oxazole-2-carboxylate in Fragment-Based Lead Generation

Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a high-value "heavy fragment" (MW ~256 Da) utilized in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple benzene rings, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a high-value "heavy fragment" (MW ~256 Da) utilized in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple benzene rings, this scaffold offers a rigid, bicyclic core with two distinct, orthogonal synthetic vectors : the electrophilic C2-ester and the C6-bromide handle.[1]

This guide outlines the technical protocols for integrating this fragment into screening campaigns. It addresses the specific challenges of solubility, validates its use in NMR/SPR screening, and maps the chemical space accessible through its elaboration.[1]

Structural Anatomy & Vector Analysis[1]

To effectively use this fragment, one must understand its electronic and steric properties.[1] The benzoxazole core mimics the purine/pyrimidine bases found in ATP, making it a privileged scaffold for Kinase and ATPase targets.[1]

PropertyValueImplication for Screening
Formula C₉H₆BrNO₃rigid aromatic core
MW 256.05 Da"Heavy" fragment; close to the "Rule of 3" limit.
cLogP ~2.5Moderate lipophilicity; requires DMSO control.
H-Bond Acceptors 4 (N, O)Good interaction potential with backbone amides.[1]
Rotatable Bonds 1 (Ester)Low entropic penalty upon binding.[1]
Orthogonal Vectors

The power of this fragment lies in its elaboration potential.

  • Vector A (C6-Bromine): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This vector typically points towards the solvent-exposed region or hydrophobic pocket II in kinase active sites.

  • Vector B (C2-Ester): A "masked" polar interaction site.[1] It can be hydrolyzed to the carboxylic acid (salt-bridge former) or converted to amides (H-bond donor/acceptor).[1]

Synthesis & Quality Control (QC)[1]

Commercial samples of MBBO often contain traces of the starting aminophenol, which is redox-active and can cause false positives in biochemical assays (PAINS).[1] Internal synthesis or rigorous purification is recommended.

Validated Synthesis Route

The most robust route involves the cyclization of 2-amino-5-bromophenol with methyl chlorooxoacetate.

Protocol:

  • Reagents: 2-amino-5-bromophenol (1.0 eq), Methyl chlorooxoacetate (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).[1]

  • Procedure: Dissolve aminophenol in DCM at 0°C. Add Et3N. Dropwise addition of methyl chlorooxoacetate. Stir at RT for 2h.[2]

  • Cyclization: The intermediate amide is often isolated and then cyclized using p-TsOH in refluxing xylene or using dehydrating agents like POCl3 (though POCl3 may attack the ester, so thermal cyclization is preferred).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

QC Requirements for Screening

Before entering the fragment library, the sample must pass the following criteria to ensure data integrity:

  • Purity: >98% by LC-MS (UV 254 nm).

  • Solubility Test: Clear solution at 100 mM in d6-DMSO.

  • Aggregator Check: DLS (Dynamic Light Scattering) to ensure no colloidal formation in assay buffer.

Screening Methodologies

Due to the bromine atom, this fragment is uniquely suited for X-ray crystallography (anomalous scattering), but NMR remains the primary throughput method.[1]

Ligand-Observed NMR (STD & WaterLOGSY)

Saturation Transfer Difference (STD) NMR is the gold standard for validating binding of this fragment.[1]

Experimental Setup:

  • Protein Conc: 10 µM.

  • Fragment Conc: 500 µM (50-fold excess).

  • Buffer: D2O/PBS, pH 7.4.

  • Pulse Sequence: On-resonance irradiation at -0.5 ppm (protein methyls); Off-resonance at 30 ppm.

Interpretation: Signals corresponding to the benzoxazole aromatic protons (H4, H5, H7) should show STD effects.[1] Note: The methyl ester singlet (~4.0 ppm) often shows strong non-specific binding; rely on the aromatic signals for confirmation.[1]

Surface Plasmon Resonance (SPR)

The bromine atom increases the refractive index change, enhancing the signal.[1]

  • Immobilization: Amine coupling of target protein.

  • Flow Rate: 30 µL/min.

  • Contact Time: 60s.

  • Dissociation: Fast off-rates are expected (

    
    ). Square-wave sensorgrams confirm specific, non-covalent binding.[1]
    

Hit-to-Lead Elaboration Strategy

Once binding is confirmed, the fragment is "grown" using its two vectors.[1] The following diagram illustrates the logical flow of chemical elaboration.

ElaborationStrategy Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate (The Hit) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Pd2(dba)3 Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Deprotection Amidation Direct Amidation (R-NH2, TBD) Core->Amidation TBD Catalysis Biaryl Biaryl Analogs (Hydrophobic Reach) Suzuki->Biaryl Amines Amino-benzoxazoles (Solubility/H-Bonding) Buchwald->Amines Acid Carboxylic Acid (Salt Bridge) Hydrolysis->Acid Amide Carboxamides (Peptidomimetic) Amidation->Amide

Figure 1: Divergent synthesis pathways from the parent fragment. Blue: Parent; Red: C6-Bromine modifications; Green: C2-Ester modifications.

Protocol: Suzuki Coupling (Vector A)

This reaction extends the scaffold into hydrophobic pockets.[1]

  • Mix: Fragment (1 eq), Boronic acid (1.5 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Solvent: Dioxane/Water (4:1).[1]

  • Condition: Microwave irradiation, 100°C, 30 min.

  • Workup: Filter through Celite, extract EtOAc.

Protocol: Direct Amidation (Vector B)[1]

Converting the ester to an amide often improves metabolic stability and selectivity. Using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) allows direct conversion without hydrolysis.[1]

  • Mix: Fragment (1 eq), Amine (2-3 eq), TBD (0.5 eq).

  • Solvent: Toluene or THF (anhydrous).[1]

  • Condition: 60°C, 4-12h.

  • Note: This avoids the harsh conditions of acid chloride formation.

Data Summary Table

ParameterSpecificationValidation Method
Purity >98%LC-MS (Agilent 1200 series)
DMSO Solubility >100 mMVisual & Nephelometry
Aqueous Solubility ~200 µM (PBS)Thermodynamic solubility assay
Stability

> 24h (PBS)
HPLC monitoring (Ester hydrolysis check)
LE (Ligand Efficiency) Target > 0.3Binding Energy / Heavy Atom Count

References

  • PubChem Compound Summary. "Methyl 6-bromobenzo[d]oxazole-2-carboxylate". National Center for Biotechnology Information. [Link][1]

  • RSC Advances. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor". Royal Society of Chemistry. [Link][1]

  • Journal of Medicinal Chemistry. "Benzoxazole Derivatives as New VEGFR-2 Inhibitors". National Institutes of Health (PMC). [Link][1]

  • Fragment-Based Drug Discovery. "Practical Fragments: Screening and Chemistry". Erlanson & Jahnke. (General grounding for STD-NMR protocols described).

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core, a bromine substituent, and a methyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core, a bromine substituent, and a methyl ester group.[1][2] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science.[3][4][5] Understanding the solubility and stability of this compound is paramount for its effective application in drug discovery and development, ensuring accurate biological screening, formulation, and pharmacokinetic studies. This guide provides a comprehensive overview of the predicted physicochemical properties of methyl 6-bromobenzo[d]oxazole-2-carboxylate and detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H6BrNO3[1][2]
Molecular Weight 256.05 g/mol [1][2]
CAS Number 954239-67-9[1]

Predicted Solubility Profile

Based on its structural features, a qualitative prediction of the solubility of methyl 6-bromobenzo[d]oxazole-2-carboxylate in various solvents can be made. The presence of the aromatic benzoxazole ring and the bromine atom suggests that the molecule is largely nonpolar. The methyl ester group introduces some polarity, but its contribution is limited.

Expected Solubility:

  • High Solubility: In common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform.

  • Moderate Solubility: In polar aprotic solvents like acetone and ethyl acetate, and in alcohols such as methanol and ethanol.

  • Low Solubility: In nonpolar solvents like hexanes and in aqueous solutions. The benzoxazole core itself is sparingly soluble in water.[6]

It is crucial to experimentally verify these predictions to obtain quantitative solubility data.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[7][8]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess Methyl 6-bromobenzo[d]oxazole-2-carboxylate mix Add excess solid to a known volume of solvent in a sealed vial prep_compound->mix prep_solvent Prepare chosen solvent (e.g., PBS pH 7.4, organic solvent) prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) to reach equilibrium mix->shake separate Separate the undissolved solid from the solution (centrifugation or filtration) shake->separate quantify Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, UPLC-MS) separate->quantify calculate Calculate the solubility (e.g., in µg/mL or µM) quantify->calculate

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:
  • Preparation: Add an excess amount of crystalline methyl 6-bromobenzo[d]oxazole-2-carboxylate to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[9][10]

  • Calculation: Determine the solubility from the measured concentration and the dilution factor.

Stability Profile of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

The stability of a compound is a critical parameter, influencing its shelf-life, formulation, and in vivo performance. The benzoxazole ring is generally stable due to its aromaticity.[6] However, the ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies

Forced degradation (or stress testing) studies are conducted to identify potential degradation products and pathways under harsh conditions.[11] These studies are essential for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare stock solution of Methyl 6-bromobenzo[d]oxazole-2-carboxylate acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidative (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, e.g., 70°C) start->thermal photo Photolytic (ICH Q1B guidelines) start->photo analyze Analyze samples at time points using UPLC-MS/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and characterize degradation products analyze->identify pathway Propose degradation pathways identify->pathway

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols:

1. Hydrolytic Stability:

  • Acidic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate the solution at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Conditions: Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide.

  • Neutral Conditions: Use purified water as the solvent.

The primary expected degradation product from hydrolysis is 6-bromobenzo[d]oxazole-2-carboxylic acid. The benzoxazole ring itself is relatively resistant to hydrolysis, although it can degrade under more extreme conditions.[12]

2. Oxidative Stability:

  • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.

3. Thermal Stability:

  • Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) and analyze it at different time points.[13]

  • Solution State: Heat a solution of the compound at a similar temperature and monitor for degradation. Benzoxazole derivatives can exhibit high thermal stability.[14]

4. Photostability:

  • Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines. This involves exposure to a combination of UV and visible light. A control sample should be kept in the dark.

Analytical Methodology: UPLC-MS/MS

A stability-indicating UPLC-MS/MS method is the preferred analytical tool for stability studies.

  • Chromatography: A UPLC system provides high-resolution separation of the parent compound from its degradation products.

  • Mass Spectrometry: A tandem mass spectrometer allows for the sensitive detection and structural elucidation of the parent compound and any degradants.

Summary and Recommendations

For researchers and drug development professionals, it is imperative to experimentally determine these properties. The protocols outlined in this guide provide a robust framework for conducting these studies in accordance with regulatory expectations.[15][16] The data generated will be invaluable for the successful progression of any project involving methyl 6-bromobenzo[d]oxazole-2-carboxylate.

References

  • CP Lab Safety. Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. [Link]

  • ResearchGate. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • PubChem. Methyl 2-bromobenzo[d]thiazole-6-carboxylate. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • American Pharmaceutical Review. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • ResearchGate. (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Ark Pharm, Inc. Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • National Center for Biotechnology Information. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link]

  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... [Link]

  • National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • National Center for Biotechnology Information. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • National Center for Biotechnology Information. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]

  • ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of.... [Link]

  • ResolveMass Laboratories Inc. Stability Studies for Pharma. [Link]

  • ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • QbD Group. How to create a GMP-Compliant Stability Protocol?. [Link]

  • Aribo Biotechnology. 954239-67-9 Name: Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Royal Society of Chemistry. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]

  • Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. [Link]

  • MDPI. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. [Link]

  • ResearchGate. (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. Investigation of thermal degradation products of mebendazole by thermal and spectroscopic analysis. [Link]

  • National Institutes of Health. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]

Sources

Foundational

Technical Monograph: Methyl 6-bromobenzo[d]oxazole-2-carboxylate

[1][2] Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value heterocyclic scaffold utilized in modern medicinal chemistry.[1] It serves as a dual-functional pharmacophore buildi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value heterocyclic scaffold utilized in modern medicinal chemistry.[1] It serves as a dual-functional pharmacophore building block, offering two distinct vectors for structural diversification: the electrophilic C-2 ester and the nucleophilic/cross-coupling-ready C-6 bromide. This orthogonality makes it an ideal core for Fragment-Based Drug Discovery (FBDD) , particularly in the development of PROTAC linkers , HCV NS5B inhibitors , and DNA gyrase inhibitors .

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, spectroscopic data, and strategic applications in drug design.

Chemical Profile & Identification

PropertyData
IUPAC Name Methyl 6-bromo-1,3-benzoxazole-2-carboxylate
CAS Number 954239-67-9
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 125–128 °C (Typical)
Spectroscopic Signature

Data sourced from high-purity reference standards.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 1.8 Hz, 1H, H-7), 7.72 (d, J = 8.5 Hz, 1H, H-4), 7.55 (dd, J = 8.5, 1.8 Hz, 1H, H-5), 4.07 (s, 3H, -OCH₃) ppm.

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.6 (C-2), 152.9 (C-3a), 151.3 (C=O), 139.6 (C-7a), 129.7 (C-5), 123.2 (C-4), 121.8 (C-6), 115.3 (C-7), 53.9 (-OCH₃) ppm.

Synthetic Methodologies

Method A: Scalable Condensation (Recommended)

This protocol utilizes the condensation of 2-amino-5-bromophenol with methyl oxalyl chloride. It is preferred for gram-scale synthesis due to its operational simplicity and high yield.

Reaction Scheme:

Synthesis SM1 2-Amino-5-bromophenol Intermediate N-(5-bromo-2-hydroxyphenyl) oxalamic acid methyl ester SM1->Intermediate Et3N, DCM, 0°C to RT Reagent Methyl oxalyl chloride (or Dimethyl oxalate) Reagent->Intermediate Product Methyl 6-bromobenzo[d] oxazole-2-carboxylate Intermediate->Product TsOH (cat.), Toluene Reflux (-H2O)

Figure 1: Two-step one-pot synthesis via acylation and cyclodehydration.

Detailed Protocol:

  • Acylation: To a stirred solution of 2-amino-5-bromophenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add methyl oxalyl chloride (1.1 equiv) dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitoring by TLC should show consumption of the aminophenol.

  • Cyclization: Evaporate the solvent. Redissolve the crude intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Reflux: Heat to reflux using a Dean-Stark trap to remove water for 4–6 hours.

  • Workup: Cool to RT, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexanes/EtOAc).

Method B: Oxidative Cyclization

Alternatively, the core can be assembled via the condensation of 2-amino-5-bromophenol with methyl dichloroacetate followed by oxidation, though Method A is generally superior for preserving the ester functionality.

Reactivity & Functionalization Strategy

The power of this scaffold lies in its orthogonal reactivity . The C-6 bromide allows for transition-metal catalyzed coupling, while the C-2 ester allows for nucleophilic substitution or heterocycle formation.

Reactivity cluster_C6 C-6 Functionalization (Suzuki/Buchwald) cluster_C2 C-2 Functionalization (Ester Logic) Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate Biaryl Biaryl Derivatives (Kinase Inhibitors) Core->Biaryl Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Amines Amino-benzoxazoles (Fluorescent Probes) Core->Amines HNR2, Pd2(dba)3 BINAP, NaOtBu Amide Carboxamides (Peptidomimetics) Core->Amide R-NH2, MeOH Reflux Heterocycle Bis-heterocycles (DNA Intercalators) Core->Heterocycle Hydrazine -> Cyclization

Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations
  • C-6 Suzuki-Miyaura Coupling:

    • Conditions: Aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv), Dioxane/Water (9:1), 90 °C.

    • Utility: Rapid access to 6-arylbenzoxazoles, common in HCV NS5B polymerase inhibitors .

  • C-2 Amidation:

    • Conditions: Primary amine (excess), MeOH or EtOH, Reflux (or mild Lewis acid catalysis).

    • Utility: Formation of benzoxazole-2-carboxamides , a privileged structure in anticancer agents (e.g., targeting MCF-7 cell lines).

Therapeutic Applications

Protein Degradation (PROTACs)

The 6-bromo substituent is a critical "exit vector" for attaching linkers in PROTAC design. The benzoxazole core mimics the adenine/guanine base, allowing it to bind to various kinase ATP pockets, while the C-2 ester can be hydrolyzed to an acid for recruitment of E3 ligase ligands.

Antimicrobial Agents (DNA Gyrase)

Benzoxazole-2-carboxylates are structural isosteres of quinolones. Derivatives modified at C-2 (specifically carboxamides) have shown potent inhibition of bacterial DNA gyrase and Topoisomerase IV , making them promising candidates for treating drug-resistant S. aureus and E. coli.

Antiviral Therapeutics (HCV)

The 6-substituted benzoxazole moiety is a validated pharmacophore in the inhibition of Hepatitis C Virus (HCV) NS5B polymerase. The rigid benzoxazole ring positions substituents to interact with the hydrophobic pocket of the enzyme, blocking viral replication.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Synthesis & NMR Data

    • Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide.
    • Source: Royal Society of Chemistry (RSC), Dalton Transactions.
    • Data Verification: (Contains specific NMR characterization for Methyl 6-bromobenzo[d]oxazole-2-carboxylate).

  • Benzoxazole Synthesis (General Protocol)

    • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
    • Source: BenchChem Technical Notes.
    • URL:

  • Medicinal Chemistry Applications (Anticancer)

    • Synthesis and biological evaluation of benzoxazole-2-carboxylate deriv
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:

  • Suzuki Coupling on Benzoxazoles

    • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling. (Analogous chemistry for 6-bromo position).
    • Source: PubMed Central / Molecules.
    • URL:

  • Compound Identification

    • PubChem Entry: Methyl 6-bromobenzo[d]oxazole-2-carboxyl
    • Source: N
    • URL:(Note: Direct CAS search 954239-67-9 verifies identity).

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, 2-amino-5-bromophenol. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and the necessary analytical techniques for the successful synthesis and characterization of the target compound.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This privileged scaffold is found in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of functionalized benzoxazoles is, therefore, a critical endeavor in the development of new therapeutic agents.

This application note details the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, a key intermediate for the elaboration of more complex molecular architectures. The strategic placement of the bromine atom and the methyl carboxylate group offers versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.

Reaction Principle and Mechanism

The synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate from 2-amino-5-bromophenol is achieved through a cyclocondensation reaction with dimethyl oxalate. The reaction proceeds in a one-pot manner, involving two key mechanistic steps:

  • Initial Nucleophilic Acylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-bromophenol on one of the electrophilic carbonyl carbons of dimethyl oxalate. This is followed by the elimination of a molecule of methanol to form an N-acylated intermediate.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the phenol then acts as an intramolecular nucleophile, attacking the second carbonyl carbon of the oxalate moiety. Subsequent elimination of a second molecule of methanol and dehydration leads to the formation of the aromatic benzoxazole ring system.

The overall transformation is typically facilitated by heat, often under acidic or neutral conditions, to promote both the initial acylation and the subsequent cyclization-dehydration cascade.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromophenol≥98%Commercially Available
Dimethyl oxalate≥99%Commercially Available
MethanolAnhydrousCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Synthetic Procedure

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 2-amino-5-bromophenol and dimethyl oxalate in methanol acid Add concentrated HCl (catalytic) reagents->acid reflux Reflux the mixture for 12-24 hours acid->reflux monitor Monitor progress by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate extract Dissolve in ethyl acetate and wash with NaHCO₃ solution and brine concentrate->extract dry Dry organic layer over Na₂SO₄ extract->dry purify Purify by column chromatography dry->purify characterize Characterize by NMR and Mass Spectrometry purify->characterize

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromophenol (1.88 g, 10 mmol) and dimethyl oxalate (1.30 g, 11 mmol) in 30 mL of anhydrous methanol.

  • Acid Catalyst Addition: To the stirred suspension, carefully add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and evaporate the solvent to yield Methyl 6-bromobenzo[d]oxazole-2-carboxylate as a solid.

Characterization Data

The identity and purity of the synthesized Methyl 6-bromobenzo[d]oxazole-2-carboxylate should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₆BrNO₃[1]
Molecular Weight 256.05 g/mol [1]
Appearance Off-white to pale yellow solid
CAS Number 954239-67-9[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.5 (m, 3H, Ar-H), 4.05 (s, 3H, OCH₃). The exact chemical shifts and coupling constants of the aromatic protons will depend on the substitution pattern.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160-155 (C=O), ~150-140 (Ar-C-O, Ar-C=N), ~130-110 (Ar-C), ~53 (OCH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₇BrNO₃⁺: 255.96, 257.96 (isotopic pattern for Br).

Causality Behind Experimental Choices

  • Choice of Reagent: Dimethyl oxalate is an effective and commercially available reagent that provides the two-carbon unit required for the formation of the 2-carboxylate benzoxazole.

  • Solvent: Methanol is a suitable solvent for this reaction as it is the by-product of the condensation, which can help to drive the equilibrium towards the product side according to Le Chatelier's principle. Its boiling point is also appropriate for conducting the reaction at a moderate reflux temperature.

  • Catalyst: A catalytic amount of strong acid like HCl is often used to protonate the carbonyl oxygen of dimethyl oxalate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, allowing for the separation of the product from any unreacted starting materials or side products.

Self-Validating System: In-Process Controls

To ensure the successful outcome of the synthesis, the following in-process controls are crucial:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material. This prevents unnecessary heating that could lead to decomposition.

  • Neutralization Step: The neutralization with sodium bicarbonate is critical to remove the acid catalyst, which could otherwise interfere with the purification process or cause degradation of the product upon storage.

  • Spectroscopic Confirmation: The final product must be thoroughly characterized by NMR and mass spectrometry to confirm its identity and to assess its purity. The obtained data should be compared with literature values or expected fragmentation patterns.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate from 2-amino-5-bromophenol. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and in-process controls, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

  • A review on various synthetic methods of Benzoxazole moiety. International Journal of Pharmacy and Biological Sciences. (URL not available)
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. (URL: [Link])

  • Benzoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of benzoxazoles from 2-aminophenols.
  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. CP Lab Safety. (URL: [Link])

Sources

Application

"Methyl 6-bromobenzo[d]oxazole-2-carboxylate" reaction mechanism

High-Fidelity Synthesis, Functionalization, and Medicinal Chemistry Applications Introduction & Significance Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a "privileged scaffold" in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Functionalization, and Medicinal Chemistry Applications

Introduction & Significance

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its dual-functional nature: the C-6 bromine serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C-2 methyl ester acts as a versatile warhead precursor or linker attachment point.

This application note provides a rigorous, field-validated guide for synthesizing, handling, and diversifying this scaffold. Unlike generic protocols, this guide addresses specific chemoselectivity challenges, particularly the stability of the benzoxazole core during ester hydrolysis and the order of operations for orthogonal functionalization.

Core Synthesis: Preparation of the Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the condensation of 2-amino-5-bromophenol with methyl oxalyl chloride.

Protocol 1: Cyclocondensation
  • Reaction Type: Acylation followed by Dehydrative Cyclization.

  • Scale: 10 mmol (approx.[1] 2.5 g output).

Reagents:

  • 2-Amino-5-bromophenol (1.88 g, 10 mmol)

  • Methyl oxalyl chloride (1.35 g, 11 mmol) [Alternative: Dimethyl oxalate with pTsOH]

  • Triethylamine (Et₃N) (2.22 g, 22 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • p-Toluenesulfonic acid (pTsOH) (catalytic, 5 mol% - optional for second step)

Step-by-Step Methodology:

  • Acylation: Dissolve 2-amino-5-bromophenol in anhydrous DCM (40 mL) under N₂ atmosphere. Cool to 0°C.[2]

  • Add Et₃N dropwise.

  • Add Methyl oxalyl chloride (diluted in 10 mL DCM) dropwise over 15 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of the linear amide intermediate).

  • Cyclization: If cyclization is incomplete (common), add pTsOH (5 mol%) and reflux the DCM solution for 4–6 hours. Alternatively, swap solvent to Toluene and reflux with a Dean-Stark trap to remove water.

  • Workup: Wash with sat. NaHCO₃ (2 x 30 mL), water, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from minimal hot methanol or flash chromatography (Hexanes/EtOAc 4:1).

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Functionalization Strategy: The "Order of Operations"

To maximize yield and minimize side reactions, the order of functionalization is critical.

  • Path A (Recommended): C-6 Coupling

    
     C-2 Hydrolysis/Amidation.
    
    • Rationale: The ester group is stable under Suzuki conditions. Hydrolyzing first exposes a carboxylic acid that can interfere with Pd-catalysts (poisoning) or require extra equivalents of base.

  • Path B: C-2 Modification

    
     C-6 Coupling.
    
    • Use Case: If the C-2 amide is the desired final pharmacophore and is bulky/sensitive.

Diagram 1: Synthesis & Functionalization Workflow

G Start 2-Amino-5-bromophenol Core Methyl 6-bromobenzo[d] oxazole-2-carboxylate Start->Core Methyl oxalyl chloride Et3N, DCM, Reflux Suzuki C-6 Aryl Derivative (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Final Final Drug Candidate (Amide/Acid) Core->Final Path B (Not Recommended) Potential Pd poisoning Suzuki->Final LiOH (Hydrolysis) or R-NH2 (Aminolysis)

Caption: Strategic workflow for orthogonal functionalization. Path A (Green) is preferred over Path B to avoid catalyst poisoning by free carboxylic acids.

Protocol 2: C-6 Suzuki-Miyaura Coupling

The bromine at C-6 is highly activated. Standard Pd(0) conditions work effectively.

Reagents:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed).

Methodology:

  • Charge a reaction vial with the benzoxazole scaffold, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add Dioxane and 2M Na₂CO₃ solution.

  • Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent ester hydrolysis or oxazole ring opening.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Diagram 2: Catalytic Cycle (Mechanistic Insight)

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br (Benzoxazole) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Pd(0) catalytic cycle. The oxidative addition into the C-Br bond is facile due to the electron-deficient nature of the benzoxazole ring.

Protocol 3: C-2 Ester Manipulation

The C-2 position is sensitive. The benzoxazole ring can undergo nucleophilic ring opening under harsh basic conditions (e.g., NaOH at reflux).

A. Hydrolysis (To Carboxylic Acid)

Use mild conditions to preserve the heterocyclic core.

  • Reagents: LiOH·H₂O (1.1 equiv), THF/Water (3:1).

  • Conditions: 0°C to RT, 1–2 hours.

  • Workup: Carefully acidify to pH 4 with 1M HCl. Do not use strong mineral acids at high temps.

B. Direct Aminolysis (To Amides)

Direct reaction with amines avoids the unstable acid chloride intermediate.

  • Reagents: Primary Amine (2.0 equiv), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) or simple heating in MeOH.

  • Conditions: MeOH or EtOH, 50°C, 12 hours.

  • Note: If the amine is non-nucleophilic (e.g., anilines), use AlMe₃ (Trimethylaluminum) mediated amidation in Toluene (Caution: Pyrophoric).

Troubleshooting & Optimization

Table 1: Common Issues and Solutions

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidSwitch base to K₃PO₄ or Cs₂CO₃; use anhydrous conditions.
Ring Opening Base concentration too high / Temp >100°CUse weak bases (NaHCO₃); lower temperature to 80°C.
Incomplete Cyclization Water present in reactionUse Dean-Stark trap or add molecular sieves during synthesis.
Pd Black Precipitation Catalyst decompositionAdd excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂.

References

  • Benzoxazole Synthesis: P. F. Jackson et al.[3] "Kinetics and mechanisms for the hydrolysis of benzoxazoles."[3] J. Chem. Soc., Perkin Trans.[3] 2, 1972.[3] Link

  • Suzuki Coupling on Heterocycles: Majo et al. "Suzuki cross coupling reactions of 2-bromobenzothiazole."[4] ResearchGate/Journal Citation, 2025.[5] Link

  • Medicinal Chemistry Applications: Zhang, H. Z. et al.[6] "Recent advance in oxazole-based medicinal chemistry." Eur. J. Med.[6] Chem., 2018.[6] Link

  • Mild Hydrolysis Protocols: BenchChem Application Notes, "Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazoles." Link

Sources

Method

Application Note: Purification of Methyl 6-bromobenzo[d]oxazole-2-carboxylate by Column Chromatography

Abstract & Introduction Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting Bcl-2 proteins and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting Bcl-2 proteins and other apoptotic pathways. Its unique structure—comprising a benzoxazole core, a reactive methyl ester at C2, and a bromine handle at C6—makes it a versatile scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions.

However, the purification of this compound presents specific challenges.[1] Synthesis typically involves the condensation of 2-amino-5-bromophenol with methyl 2,2,2-trimethoxyacetate or oxalyl chloride derivatives. Common impurities include unreacted aminophenol (highly polar), the hydrolysis product (6-bromobenzo[d]oxazole-2-carboxylic acid), and thermally decarboxylated byproducts.

This guide provides a validated, self-consistent protocol for isolating high-purity (>97%) Methyl 6-bromobenzo[d]oxazole-2-carboxylate using Flash Column Chromatography.

Physicochemical Profile & Separation Logic

Understanding the molecule's behavior is the prerequisite for successful separation.

PropertyValue / CharacteristicImplication for Chromatography
Structure Benzoxazole core + Methyl Ester + BromineModerate polarity; Bromine increases lipophilicity significantly compared to the parent benzoxazole.
Solubility Low in Hexanes; High in DCM, EtOAc, THFDry loading is recommended to prevent band broadening due to solubility mismatch.
pKa Non-ionizable (neutral ester)No modifiers (TEA or Acetic Acid) are strictly necessary, but neutral silica is preferred to prevent ester hydrolysis.
UV Activity High (Conjugated Heterocycle)Excellent detection at 254 nm and 280 nm . Strong fluorescence is typical.
Stability Ester is susceptible to hydrolysisAvoid prolonged exposure to acidic silica; process rapidly.
Separation Strategy

The separation is based on normal phase adsorption chromatography .

  • Target Compound: Elutes in the mid-polarity range.

  • Non-polar Impurities: (e.g., decarboxylated 6-bromobenzoxazole) will elute early.

  • Polar Impurities: (e.g., unreacted 2-amino-5-bromophenol, carboxylic acid derivatives) will be strongly retained or stay on the baseline.

Recommended Mobile Phase: Hexanes / Ethyl Acetate (EtOAc). Rationale: Dichloromethane (DCM) / Methanol systems are often too strong, causing the target to co-elute with polar impurities. Hexane/EtOAc provides superior selectivity for the ester functionality.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)

Liquid loading is discouraged due to the compound's poor solubility in the starting mobile phase (Hexanes).

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure complete solvation.

  • Adsorption: Add Silica Gel 60 (40–63 µm) to the solution. Ratio: 1.5g silica per 1g of crude mass.

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) at 35°C until a free-flowing, dry powder is obtained.

    • Critical Check: If the powder is sticky, add more silica and re-evaporate.

  • Loading: Transfer the dry powder into a solid load cartridge (SLSC) or pack it carefully on top of the pre-equilibrated column.

Phase 2: Column & Solvent Setup
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm for high resolution, or standard 40–63 µm).

  • Column Size: Use a 12g cartridge for ~100-500mg crude; 40g cartridge for ~1-2g crude. (Target loading: 1-5% of silica mass).

  • Mobile Phase A: n-Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Phase 3: Gradient Elution Profile

This gradient is designed to elute non-polar byproducts first, then resolve the target ester.

StepTime / CV (Column Volumes)% Mobile Phase B (EtOAc)Purpose
1 0 - 2 CV0%Equilibrates column; elutes highly non-polar grease/oils.
2 2 - 5 CV0% → 5%Elutes decarboxylated byproducts (if present).
3 5 - 15 CV5% → 30%Target Elution Window. The ester typically elutes between 15-25% EtOAc.
4 15 - 18 CV30% → 100%Flush phase to remove polar aminophenols and acids.
5 18 - 20 CV100%Column wash.
Phase 4: Detection & Fraction Collection
  • Wavelengths: Monitor at 254 nm (aromatic absorption) and 300-320 nm (benzoxazole specific absorption).

  • Scan Mode: If using an automated flash system, enable "All Wavelengths" collection to detect non-chromophoric impurities if suspected, though unlikely here.

  • Collection: Collect fractions in 15-20 mL tubes.

Visualization of Workflow

The following diagram illustrates the logical flow and decision-making process for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 6-bromobenzo[d]oxazole-2-carboxylate) TLC TLC Screening (Hex/EtOAc 4:1) Start->TLC Decision Is Rf between 0.2 - 0.3? TLC->Decision AdjustSolvent Adjust Polarity (Increase EtOAc if too low) Decision->AdjustSolvent No Prep Sample Preparation (Dry Load on Silica) Decision->Prep Yes AdjustSolvent->TLC Column Flash Chromatography Gradient: 0-30% EtOAc in Hexane Prep->Column Fractions Fraction Analysis (UV 254nm + TLC) Column->Fractions Pool Pool Pure Fractions (Evaporate < 40°C) Fractions->Pool Single Spot Only Final Pure Product (White/Off-white Solid) Pool->Final

Caption: Logical workflow for the purification of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, ensuring quality control at TLC and Fraction stages.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Residual acid groups or column overload.Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Co-elution Gradient too steep; impurities similar in polarity.Use an isocratic hold at the %B where the product begins to elute (e.g., hold at 15% EtOAc for 5 CV).
Product Degradation Hydrolysis of the methyl ester on silica.Do not leave the compound on the column overnight. Elute rapidly. Store fractions in the freezer if not evaporating immediately.
Low Recovery Product crystallized inside the column (if liquid loaded).Switch to Dry Loading (as per protocol) to ensure uniform band formation.

References

  • Synthesis of Benzoxazoles via Copper-Catalyzed Hydroamination: Title: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Source: Royal Society of Chemistry (RSC) Advances / Supporting Information. URL:[Link] Relevance: Describes purification of 2-substituted benzoxazoles using Hexane/EtOAc gradients (e.g., 4:1 or 19:1), validating the mobile phase choice.

  • Crystal Structure and Properties of Methyl 1,3-benzoxazole-2-carboxylate: Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.[2][3] Source: Acta Crystallographica Section E (NIH/PubMed). URL:[Link] Relevance: Provides structural data and stability context for the non-bromo analog, supporting the handling recommendations for the ester functionality.

Sources

Application

Application Note: Optimization of Crystallization Dynamics for Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a critical intermediate in the synthesis of bioactive small molecules, particularly for kinase inhibitors and antiviral agents targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a critical intermediate in the synthesis of bioactive small molecules, particularly for kinase inhibitors and antiviral agents targeting HCV.[1] High-purity isolation of this scaffold is challenging due to the propensity of the starting material (2-amino-5-bromophenol) to oxidize into dark, tarry oligomers, and the ester's susceptibility to hydrolysis.[1]

This guide provides a validated, scalable recrystallization protocol. Unlike standard "recipe" guides, this document details the thermodynamic rationale behind solvent selection and offers a self-correcting workflow to maximize yield (>85%) and purity (>98% HPLC).

Physicochemical Profiling & Solvent Strategy

The Solute: Methyl 6-bromobenzo[d]oxazole-2-carboxylate[1][2]
  • Structure Analysis: The molecule features a planar benzoxazole core (lipophilic/aromatic) and a methyl ester moiety (polar/H-bond acceptor).[1]

  • Impurity Profile:

    • Oxidative Impurities:[1] Dark colored oligomers from aminophenols (insoluble in non-polar solvents).

    • Hydrolysis Product: 6-bromobenzo[d]oxazole-2-carboxylic acid (highly polar, soluble in base).[1]

Solvent Selection Logic

The "Like Dissolves Like" rule is insufficient for high-precision purification.[1] We utilize a Dielectric Differential strategy:

Solvent SystemRoleMechanism of ActionSuitability
Ethanol (EtOH) Single SolventTemp-Dependent Solubility: The ester forms weak H-bonds with EtOH.[1] High solubility at reflux (78°C) drops significantly at 0°C due to crystal lattice energy overcoming solvation.[1]Primary Choice (Green Chemistry aligned)
Ethyl Acetate (EtOAc) / Heptane Binary SystemAnti-Solvent Precipitation: EtOAc solvates the ester via dipole-dipole interactions.[1] Heptane disrupts this solvation shell, forcing nucleation.[1]Secondary Choice (For stubborn oils)
Water ContaminantHydrolysis Risk: Even trace water at reflux can hydrolyze the ester to the acid.[1]Avoid (Strictly Anhydrous)

Experimental Workflow Visualization

The following decision tree outlines the logical flow for purification, integrating checkpoints for common failure modes (e.g., oiling out).

Recrystallization_Workflow Start Crude Material (Dark Solid/Oil) Solubility_Test Solubility Test (100 mg scale) Start->Solubility_Test Decision_Solvent Solvent Choice? Solubility_Test->Decision_Solvent Method_A Method A: Hot Ethanol (Reflux) Decision_Solvent->Method_A Soluble at Reflux Insoluble at RT Method_B Method B: EtOAc Dissolution -> Heptane Decision_Solvent->Method_B Too Soluble in EtOH or Oiling Out Hot_Filter Hot Filtration (Remove Carbon/Insolubles) Method_A->Hot_Filter Method_B->Hot_Filter Cooling Controlled Cooling (10°C/hour -> 4°C) Hot_Filter->Cooling Check_Precip Crystals Formed? Cooling->Check_Precip Seed Add Seed Crystal or Scratch Glass Check_Precip->Seed No (Supersaturated) Isolate Vacuum Filtration & Cold Wash Check_Precip->Isolate Yes Seed->Cooling Dry Vacuum Dry (40°C, <50 mbar) Isolate->Dry

Figure 1: Decision matrix for the purification of benzoxazole esters. The workflow prioritizes thermal recrystallization (Method A) but provides a binary solvent alternative (Method B) to mitigate oiling-out events.

Detailed Protocols

Method A: Thermal Recrystallization (Ethanol)

Best for: Removal of colored impurities and large-scale batches.[1]

  • Preparation: Place crude Methyl 6-bromobenzo[d]oxazole-2-carboxylate (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add absolute Ethanol (anhydrous) in small portions (start with 5 mL/g). Heat the mixture to reflux (80°C oil bath).

    • Critical Step: If the solution is dark/black, add Activated Carbon (5 wt%) carefully. Stir at reflux for 10 minutes.

  • Hot Filtration: While still boiling, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove the carbon and insoluble oligomers.[1]

    • Why Pre-warm? Prevents premature crystallization in the funnel stem, which lowers yield.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not use an ice bath yet; rapid cooling traps impurities.[1]

  • Maturation: Once crystals appear, cool the flask to 0–4°C (ice bath) for 1 hour to maximize recovery.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Ethanol (0°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Binary Solvent Precipitation (EtOAc / Heptane)

Best for: Material that "oils out" (forms a liquid layer instead of crystals) in alcohols.

  • Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate (EtOAc) at 40°C.

  • Clarification: Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1]

  • The Cloud Point: With the filtrate stirring at room temperature, add Heptane dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-solvation: Add just enough EtOAc (dropwise) to make the solution clear again.

  • Crystallization: Place the vessel in a vapor diffusion chamber or simply cover and let stand. As the solvents equilibrate/evaporate, pure crystals will form.[1]

    • Note: If rapid precipitation is required, add excess Heptane and cool to 0°C, though this may trap impurities.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Oiling Out Solute separates as a liquid phase before crystallizing.[1]Re-heat and add more solvent.[1][2] If using EtOH, switch to Method B (EtOAc/Heptane).[1] Scratch the glass to induce nucleation.[1]
Low Yield Too much solvent used (product remains in mother liquor).[1]Concentrate the mother liquor by rotary evaporation (50% volume reduction) and repeat cooling cycle.
Colored Crystals Oxidized aminophenol carryover.[1]Re-dissolve in EtOAc, wash with 1M HCl (removes unreacted amine), then dry organic layer and repeat crystallization.
Analytical Validation[1]
  • HPLC: Target purity >98% (Area %).

  • 1H NMR (CDCl3): Check for the methyl ester singlet (~4.0 ppm) and the absence of broad amine peaks from the starting material.

  • Melting Point: Expect a sharp range (approx. 200°C+ depending on polymorph).[1] Broad ranges (>2°C) indicate wet or impure product.[1]

References

  • Vertex AI Search. (2025).[1] Solvent effects and selection for benzoxazole formation reactions. BenchChem. Link

  • Konno, T., et al. (2003).[1][3] Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination. Royal Society of Chemistry (RSC).[1] Link

  • National Institutes of Health (NIH). (2025).[1] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central.[1] Link

  • ChemicalBook. (2024).[1] Methyl 2-oxoindole-6-carboxylate Properties and Solubility Data. Link

  • Technical Disclosure Commons. (2022).[1] Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Link

Sources

Method

"Methyl 6-bromobenzo[d]oxazole-2-carboxylate" derivatization protocols

Application Note: Strategic Derivatization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value bifunctional scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value bifunctional scaffold in medicinal chemistry. Its structural utility lies in the orthogonality of its reactive centers: the electrophilic C2-methyl ester and the C6-aryl bromide. This duality allows for the rapid generation of focused libraries targeting GPCRs, kinases, and antimicrobial pathways.

This guide provides validated protocols for the chemoselective derivatization of this scaffold. We explore two primary divergent pathways: Nucleophilic Acyl Substitution (NAS) at the C2 position and Palladium-Catalyzed Cross-Coupling at the C6 position.

Strategic Derivatization Logic

The successful utilization of this building block requires a clear understanding of chemoselectivity. The C2-ester is sensitive to nucleophiles and hydrolysis, while the C6-bromide requires transition metal catalysis.

Critical Decision Point:

  • Path A (C2 First): Recommended if the target C6-modification requires harsh basic conditions that might hydrolyze the ester prematurely.

  • Path B (C6 First): Recommended for standard library generation, as the ester group is generally stable under mild Suzuki/Sonogashira conditions, preserving the C2 handle for late-stage diversification.

Workflow Visualization

Derivatization_Workflow Start Methyl 6-bromobenzo[d] oxazole-2-carboxylate (Starting Material) C2_Amide C2-Carboxamide (6-Bromo retained) Start->C2_Amide Path A: Primary Amines MeOH, Reflux C6_Biaryl C6-Biaryl Ester (C2-Ester retained) Start->C6_Biaryl Path B: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Dual_Funct 6-Biaryl-2-Carboxamide (Dual Functionalized) C2_Amide->Dual_Funct Suzuki Coupling C6_Biaryl->Dual_Funct Aminolysis

Figure 1: Orthogonal derivatization pathways. Path A prioritizes the C2-amide formation, while Path B prioritizes C6-arylation. Both converge to the dual-functionalized lead compound.

Validated Experimental Protocols

Protocol A: C2-Amidation (Direct Aminolysis)

Objective: Conversion of the methyl ester to a carboxamide without affecting the C6-bromide. Mechanism: Nucleophilic Acyl Substitution.

Reagents:

  • Substrate: Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst (Optional): TEA (Triethylamine) if using amine salts.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 100 mg (0.39 mmol) of the starting material in 5 mL of anhydrous MeOH.

  • Addition: Add the target amine (0.47 mmol, 1.2 eq) dropwise.

    • Note: If the amine is a solid, dissolve it in minimal MeOH before addition.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The ester spot (Rf ~0.[1]6) should disappear, replaced by a more polar amide spot.

    • Expert Tip: Benzoxazole-2-carboxylates are highly activated esters due to the electron-withdrawing nature of the heterocycle. Mild heating is usually sufficient; avoid harsh bases to prevent ring opening.

  • Workup: Cool to room temperature.

    • Precipitation Method: If the product precipitates, filter and wash with cold MeOH.

    • Extraction Method: If soluble, concentrate in vacuo, redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH or Flash Chromatography (0-40% EtOAc in Hexanes).

Expected Data:

Amine Type Reaction Time Typical Yield Notes
Benzylamine (Primary) 3 h 85-92% Spontaneous precipitation often occurs.
Morpholine (Secondary) 6 h 78-85% Requires longer reflux; highly soluble product.

| Aniline (Aromatic) | 12 h | 60-70% | Low nucleophilicity; may require sealed tube @ 80°C. |

Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl/heteroaryl group at C6 while preserving the C2-ester. Mechanism: Pd(0) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).

Reagents:

  • Substrate: Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

  • Base: K3PO4 (2.0 eq) or Na2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate (100 mg), Boronic Acid (1.5 eq), and Base (2.0 eq). Add solvent (4 mL Dioxane, 1 mL Water). Sparge with Argon for 5 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and seal the vessel.

  • Reaction: Heat to 90°C for 3–12 hours.

    • Microwave Option: 110°C for 30 minutes.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography (Gradient: Hexane to 30% EtOAc/Hexane).

Troubleshooting Table:

Issue Probable Cause Solution
Ester Hydrolysis Base is too strong or reaction too long. Switch from Na2CO3 to K3PO4 (anhydrous) or KF. Reduce water ratio.
Low Conversion Oxidative addition is slow. Switch to a more active catalyst system like XPhos Pd G2.

| Protodeboronation | Unstable boronic acid. | Use Boronic Pinacol Ester instead of acid; add excess boronate. |

Protocol C: Hydrolysis to Carboxylic Acid

Objective: Generate the free acid for peptide coupling.

Procedure:

  • Dissolve ester in THF/Water (1:1).

  • Add LiOH (1.1 eq) at 0°C. Stir at 0°C to RT.

    • Warning: Avoid heating. The oxazole ring is susceptible to ring-opening hydrolysis under harsh basic conditions at high temperatures (forming the aminophenol).

  • Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc.

References

  • Benzoxazole Synthesis & Properties

    • Source: BenchChem Application Notes.[2] "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."

  • Suzuki Coupling on Heterocycles

    • Source: RSC Publishing. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines..."[3] (Analogous reactivity for bromo-heterocycles).

    • URL:[Link]

  • Amidation of Benzoxazole Esters

    • Source: PubMed Central. "Structure-based inhibition of acetylcholinesterase... with 2-Aryl-6-carboxamide benzoxazole derivatives."[1] (Demonstrates amide formation on the benzoxazole core).

    • URL:[Link]

  • Commercial Availability & Physical Data

    • Source: PubChem.[4] "Methyl 6-bromobenzo[d]oxazole-2-carboxylate."[5][6][7]

    • URL:[Link]

Sources

Application

Application Note: A Practical Guide to Monitoring Reactions of Methyl 6-bromobenzo[d]oxazole-2-carboxylate using Thin-Layer Chromatography

Abstract This comprehensive application note provides a detailed protocol for the effective monitoring of chemical reactions involving Methyl 6-bromobenzo[d]oxazole-2-carboxylate using Thin-Layer Chromatography (TLC). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the effective monitoring of chemical reactions involving Methyl 6-bromobenzo[d]oxazole-2-carboxylate using Thin-Layer Chromatography (TLC). This guide is tailored for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the foundational principles of TLC, present a step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction, and offer expert insights into data interpretation and troubleshooting. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for reaction analysis.

Introduction: The Significance of In-Process Reaction Monitoring

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-67-9) is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its benzoxazole core is a privileged scaffold found in numerous pharmacologically active agents.[2] The presence of a bromine atom and a methyl ester group offers versatile handles for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular architectures.

In any synthetic sequence, the ability to accurately track the progress of a reaction is paramount. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for real-time, qualitative monitoring of a reaction's progress.[3][4] It allows the chemist to determine the optimal reaction time, check for the presence of starting materials, and identify the formation of products and byproducts, thus preventing the premature workup of an incomplete reaction or the decomposition of a product due to prolonged reaction times.[5]

This guide will use a representative Suzuki-Miyaura coupling reaction of Methyl 6-bromobenzo[d]oxazole-2-carboxylate as a practical example to illustrate the principles and execution of TLC monitoring.

Foundational Principles of Thin-Layer Chromatography

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6]

  • The Stationary Phase: Typically, a thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto an inert backing like glass or aluminum.[6][7] For the compounds discussed here, silica gel is the preferred stationary phase due to its slightly acidic nature, which is well-suited for a wide range of organic molecules.[8]

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the stationary phase by capillary action. The choice of the mobile phase is critical as it determines the separation efficiency.[8]

  • Separation Mechanism: As the mobile phase ascends the plate, it carries the spotted compounds with it. The distance a compound travels depends on its relative affinity for the stationary and mobile phases. Less polar compounds have a weaker interaction with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf value.[9]

The Retention Factor (Rf) is a key parameter calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11]

An Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and helps in its identification.[12]

Application: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the practical application of TLC, we will consider a hypothetical, yet chemically sound, Suzuki-Miyaura cross-coupling reaction. In this reaction, Methyl 6-bromobenzo[d]oxazole-2-carboxylate is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield Methyl 6-phenylbenzo[d]oxazole-2-carboxylate. Such transformations are common in the synthesis of complex organic molecules.[13]

Reaction Scheme:

  • Starting Material (SM): Methyl 6-bromobenzo[d]oxazole-2-carboxylate

  • Reagent: Phenylboronic acid

  • Product (P): Methyl 6-phenylbenzo[d]oxazole-2-carboxylate

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Toluene/Ethanol/Water mixture

The progress of this reaction can be effectively monitored by observing the consumption of the starting material and the formation of the less polar product.

Detailed Protocol for TLC Monitoring

This protocol provides a step-by-step guide for monitoring the Suzuki-Miyaura reaction.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.[6] The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[14]

  • TLC Developing Chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: A pre-determined mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The optimal ratio should be determined empirically to achieve good separation with Rf values between 0.2 and 0.8.[4]

  • Reaction mixture aliquots

  • Reference solutions of the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Experimental Workflow

The following diagram illustrates the general workflow for TLC reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw baseline) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM Ref & Rxn Aliquot) prep_plate->prep_samples spotting 4. Spot the Plate (SM, Cospot, Rxn) prep_samples->spotting development 5. Develop the Plate (Place in chamber) spotting->development marking 6. Mark Solvent Front development->marking visualization 7. Visualize Spots (UV Lamp) marking->visualization staining 8. (Optional) Stain Plate visualization->staining interpretation 9. Interpret Results (Calculate Rf, Assess progress) staining->interpretation

Caption: General workflow for TLC reaction monitoring.

Step-by-Step Procedure
  • Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of Rf values. Close the chamber with the lid and let it equilibrate for 5-10 minutes.[15]

  • Plate Preparation: Take a silica gel TLC plate. Using a pencil, gently draw a thin baseline about 1 cm from the bottom edge. Be careful not to scratch the silica layer. Mark three equidistant points on this line for spotting.[15]

  • Spotting the Plate:

    • Lane 1 (SM - Starting Material): Using a capillary tube, draw up a small amount of the diluted starting material reference solution and gently touch the tip to the leftmost mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).

    • Lane 2 (Co-spot): On the middle mark, first spot the starting material as in Lane 1. Then, without moving the plate, spot the reaction mixture directly on top of the SM spot. This "cospot" is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the product has a similar Rf value.[16]

    • Lane 3 (Rxn - Reaction Mixture): At time zero (t=0) and at regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it on the rightmost mark.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[15] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion and Visualization: Once the solvent front has moved to about 1 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Analysis:

    • UV Visualization: Place the dried plate under a UV lamp (254 nm).[17] The benzoxazole rings of the starting material and product are aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[17] Circle the spots lightly with a pencil.

    • (Optional) Staining: If any components are not UV-active, a chemical stain can be used. For general purposes, a potassium permanganate (KMnO₄) dip is effective for visualizing compounds that can be oxidized. The plate will turn purple, and the spots will appear as yellow-brown areas.[14]

Data Interpretation

By observing the changes in the TLC plate over time, one can effectively monitor the reaction's progress.

TLC_Interpretation cluster_tlc TLC Plate at Different Time Points cluster_key Key T0 Time = 0 min | | | | | | | | | | | | | | (SM)• (Co)• (Rxn)• ___________________  SM   Co   Rxn T30 Time = 30 min | | | | | | (P)• (Co)• (Rxn)• | | (SM)• (Co)• (Rxn)• ___________________  SM   Co   Rxn T60 Time = 60 min (Complete) | | | | | | (P)• (Co)• (Rxn)• | | (SM)• (Co)• ___________________  SM   Co   Rxn Key • (SM) = Starting Material Spot • (P) = Product Spot • (Co) = Cospot • (Rxn) = Reaction Mixture Spot

Caption: Idealized TLC plates showing reaction progress.

  • At t=0: The reaction lane (Rxn) should show a prominent spot corresponding to the starting material (SM).

  • As the reaction proceeds: The intensity of the SM spot in the reaction lane will decrease, while a new spot, corresponding to the product (P), will appear. The product, Methyl 6-phenylbenzo[d]oxazole-2-carboxylate, is less polar than the bromo-substituted starting material, so it will have a higher Rf value.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Quantitative Data Summary

The following table presents hypothetical but representative Rf values for the compounds in the Suzuki-Miyaura reaction, as determined using a 7:3 Hexane:Ethyl Acetate mobile phase on a silica gel plate.

CompoundRoleExpected PolarityHypothetical Rf Value
Methyl 6-bromobenzo[d]oxazole-2-carboxylateStarting MaterialMore Polar0.40
Phenylboronic AcidReagentVery Polar~0.05 (or streaks from baseline)
Methyl 6-phenylbenzo[d]oxazole-2-carboxylateProductLess Polar0.65

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Recommended Solution(s)
Spots are streaky or "blobby" Sample is too concentrated; Compound is highly acidic/basic and interacting strongly with silica.Dilute the sample before spotting; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[18][19]
Spots ran unevenly or crooked The bottom edge of the TLC plate is not level; The plate was touching the side of the chamber or the filter paper.Ensure the plate is placed vertically and centrally in the chamber; Cut the plate evenly.
Rf values are too high (all spots near the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[20]
Rf values are too low (all spots near the baseline) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[20]
No spots are visible under UV light The compounds are not UV-active; The sample is too dilute.Use a chemical stain (e.g., KMnO₄, iodine); Concentrate the sample before spotting.[4][21]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently and accurately track the progress of reactions involving key intermediates like Methyl 6-bromobenzo[d]oxazole-2-carboxylate. The principles of proper technique—from chamber saturation to the critical use of a co-spot—ensure the generation of reliable and reproducible data, facilitating efficient and successful synthetic outcomes.

References

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Preprints.org. Available at: [Link]

  • Chemists' Guide to Benzoxazole Synthesis. Scribd. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. Available at: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Thin Layer Chromatography (TLC). Chemistry LibreTexts. Available at: [Link]

  • Stationary Phases for Thin-Layer Chromatography. ResearchGate. Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Available at: [Link]

  • Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. ResearchGate. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. Available at: [Link]

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Available at: [Link]

  • Calculating Rf Values. YouTube. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Thin Layer Chromatography. University of Toronto Scarborough, Chemistry Online. Available at: [Link]

  • Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[2][22][23] triazole hybrids. ACG Publications. Available at: [Link]

  • Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education. Available at: [Link]

  • Visualising plates. University of York, Chemistry Teaching Labs. Available at: [Link]

  • RF Value Explanation. BYJU'S. Available at: [Link]

Sources

Method

Application Notes and Protocols: Methyl 6-bromobenzo[d]oxazole-2-carboxylate as a Pivotal Scaffold for Kinase Inhibitor Synthesis

Introduction: The Benzoxazole Moiety in Kinase-Targeted Drug Discovery The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors.[1] Kinases, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Moiety in Kinase-Targeted Drug Discovery

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers and other proliferative disorders, making them prime targets for therapeutic intervention.[2][3]

Within the diverse chemical space of kinase inhibitors, the benzoxazole scaffold has emerged as a "privileged" structure. Its rigid, planar nature and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an ideal foundation for designing potent and selective inhibitors.[4][5][6][7][8] Benzoxazole derivatives have demonstrated significant inhibitory activity against a range of important oncological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, Aurora kinases, and Mitogen-Activated Protein Kinase Kinases (MEK).[5][6][7][9]

This document provides a detailed guide to the application of Methyl 6-bromobenzo[d]oxazole-2-carboxylate (Product ID: 954239-67-9) as a versatile building block in the synthesis of novel kinase inhibitors.[10][11] We will explore its strategic utility, providing field-proven insights and detailed experimental protocols for its elaboration into potential therapeutic agents. The bromine atom at the 6-position and the methyl ester at the 2-position offer orthogonal handles for sequential chemical modifications, such as palladium-catalyzed cross-coupling and amidation reactions, respectively.[12] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Strategic Utility of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

The chemical architecture of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is strategically designed for diversity-oriented synthesis of kinase inhibitors. The two key functional groups, the aryl bromide and the methyl ester, allow for a modular approach to inhibitor design.

  • The 6-Bromo Position: This site is ideal for introducing a variety of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14][15][16][17] This allows for the exploration of the "selectivity pocket" of the kinase ATP-binding site, often leading to significant gains in potency and selectivity.

  • The 2-Carboxylate Position: The methyl ester at this position can be readily converted into an amide via reaction with a wide range of primary and secondary amines.[18][19][20][21][22] This amide linkage can serve as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, a common feature of many type I and type II kinase inhibitors.

This dual functionality enables a combinatorial approach to library synthesis, facilitating the rapid generation of analogues for SAR studies.

Target Kinases for Benzoxazole-Based Inhibitors

A growing body of literature highlights the broad applicability of the benzoxazole scaffold in targeting various kinase families implicated in cancer. The table below summarizes some of the key kinases successfully targeted by benzoxazole derivatives.

Target KinaseBiological Role in CancerRepresentative IC50 Values
VEGFR-2 Angiogenesis, tumor growth, and metastasis.[2][3][5]0.0554 µM to 0.145 µM for various derivatives.[5][9]
c-Met Tumor angiogenesis, invasion, and metastasis.[5]0.181 µM to 1.885 µM for various derivatives.[5]
Aurora B Kinase Regulation of cell division; overexpression is linked to aneuploidy and tumorigenesis.[6][8]Potent inhibition reported, with specific IC50 values dependent on the analogue.[6]
MEK1/2 Key components of the RAS/RAF/MEK/ERK signaling pathway, frequently mutated in cancers.[7]A novel benzoxazole compound, KZ-001, showed ~30-fold greater inhibition than the known inhibitor AZD6244.[7]
Tyrosine Kinases General class of kinases often involved in cell growth and proliferation signaling.[4][23]A benzoxazole-N-heterocyclic hybrid showed an IC50 of 0.10 µM.[4]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the synthesis of kinase inhibitor libraries based on the Methyl 6-bromobenzo[d]oxazole-2-carboxylate core.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 6-bromobenzo[d]oxazole-2-carboxylate with a representative arylboronic acid. This reaction is fundamental for introducing diversity at the 6-position of the benzoxazole core.[13][14][15][16][24]

Objective: To synthesize Methyl 6-arylbenzo[d]oxazole-2-carboxylate derivatives.

Materials:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-IPr) (1-5 mol%)[16][25]

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to afford the desired Methyl 6-arylbenzo[d]oxazole-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[17]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 2: Amide Bond Formation at the 2-Position

This protocol describes the conversion of the methyl ester at the 2-position to an amide. This is a critical step for introducing moieties that can interact with the hinge region of the target kinase. The protocol is adapted for potentially hindered or electron-deficient amines, where standard methods might be less effective.[18][19][20]

Objective: To synthesize 6-Bromo-N-alkyl/aryl-benzo[d]oxazole-2-carboxamide derivatives.

Materials:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Amide coupling reagent (e.g., HATU, HBTU, or a system for generating acyl fluorides like BTFFH for hindered substrates)[20]

  • Organic base (e.g., DIPEA or 2,6-lutidine) (2-4 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM, or MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol mixture)

Procedure:

  • Hydrolysis (Optional but Recommended): First, hydrolyze the methyl ester to the corresponding carboxylic acid. Dissolve Methyl 6-bromobenzo[d]oxazole-2-carboxylate in a mixture of THF/Methanol/Water. Add LiOH (2-3 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC). Acidify with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain 6-bromobenzo[d]oxazole-2-carboxylic acid.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.2 equiv), the coupling reagent (e.g., HATU, 1.3 equiv), and the organic base (e.g., DIPEA, 3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. For sterically hindered amines, gentle heating (40-50 °C) may be required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired 6-Bromo-N-substituted-benzo[d]oxazole-2-carboxamide.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU or HBTU activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. For challenging couplings involving hindered substrates, in situ generation of acyl fluorides can be more effective due to the small size of the fluoride leaving group.[18][19][20]

  • Organic Base: A non-nucleophilic organic base is used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

Visualization of Synthetic Workflow and Biological Pathway

G cluster_0 Synthetic Elaboration A Methyl 6-bromobenzo[d]oxazole-2-carboxylate B Suzuki-Miyaura Coupling (Protocol 1) A->B ArB(OH)2, Pd catalyst, Base C Methyl 6-arylbenzo[d]oxazole-2-carboxylate B->C D Amide Bond Formation (Protocol 2) C->D 1. LiOH 2. Amine, Coupling Reagent E 6-Aryl-N-substituted-benzo[d]oxazole-2-carboxamide (Final Inhibitor) D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Autophosphorylation VEGFR2->P Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value, versatile starting material for the synthesis of novel kinase inhibitors. Its orthogonal functional handles allow for the systematic and efficient exploration of chemical space around the privileged benzoxazole core. The protocols and insights provided in this document are intended to empower researchers, scientists, and drug development professionals to accelerate their discovery programs targeting the kinome.

References

  • Joshi, S. D., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8048. [Link]

  • Lee, E., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3051-3054. [Link]

  • Cheng, Y., et al. (2019). A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer. International Journal of Cancer, 145(2), 586-596. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Pharmaceuticals, 15(8), 989. [Link]

  • Wallace, E. M., et al. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6234-6238. [Link]

  • Lv, W., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Scientific Reports, 9(1), 11822. [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • El-Damasy, D. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2155. [Link]

  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. [Link]

  • Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17805. [Link]

  • Isaksson, J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1186-1192. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Aribo Biotechnology. (n.d.). 954239-67-9 Name: Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors | Request PDF. [Link]

  • Qi, M., et al. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(45), 23201-23207. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzo. [Link]

  • Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(7), 11955-11971. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. [Link]

  • van de Stolpe, A., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1224-1229. [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Briukhovetska, A. V., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 103-115. [Link]

  • Organic Chemistry Portal. (n.d.). Amide bond formation from carboxylic acids. [Link]

  • Li, W., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(11), 2901. [Link]

  • Sravanthi, T., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4153. [Link]

  • EPFL. (2016). Transition Metal Catalyzed Amide Bond Formation. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(3), 1878-1891. [Link]

  • Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(5), 6293-6304. [Link]

  • Schmalz, H. G., & Wirth, T. (Eds.). (2012). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. In Organic Synthesis Workbook II (pp. 142-143). Wiley-VCH. [Link]

Sources

Application

Ester hydrolysis of "Methyl 6-bromobenzo[d]oxazole-2-carboxylate"

Abstract & Strategic Analysis The Challenge: Hydrolysis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is deceptively simple in theory but hazardous in practice. The benzoxazole-2-carboxylic acid moiety is notoriously un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The Challenge: Hydrolysis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is deceptively simple in theory but hazardous in practice. The benzoxazole-2-carboxylic acid moiety is notoriously unstable. Unlike standard benzoic acids, heteroaromatic 2-carboxylic acids (benzoxazoles, benzothiazoles, oxazoles) possess a high propensity for spontaneous decarboxylation under acidic or thermal stress, yielding the corresponding 6-bromobenzo[d]oxazole (loss of the carboxyl group). Furthermore, the oxazole ring itself is susceptible to nucleophilic attack at the C-2 position, leading to ring-opening hydrolysis to the amidophenol.

The Solution: This guide presents two protocols designed to mitigate decarboxylation and ring cleavage.

  • Protocol A (Standard): Low-temperature Lithium Hydroxide (LiOH) hydrolysis for general isolation.

  • Protocol B (Anhydrous): Potassium Trimethylsilanolate (TMSOK) cleavage for isolation of the stable carboxylate salt, avoiding aqueous acidification entirely.

Chemical Context & Mechanism

To ensure success, researchers must understand the competing pathways. The C-2 position is highly electrophilic.

Mechanistic Pathways (DOT Visualization)

ReactionPathways Substrate Methyl 6-bromobenzo[d] oxazole-2-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- (Nucleophilic Attack) ProductSalt Benzoxazole-2-carboxylate (Salt Form - STABLE) Intermediate->ProductSalt - MeOH RingOpen Ring-Opened Amidophenol Intermediate->RingOpen Ring Cleavage (High Temp/Strong Base) ProductAcid Benzoxazole-2-carboxylic Acid (Free Acid) ProductSalt->ProductAcid + H+ (Acidification) Decarbox 6-Bromobenzo[d]oxazole (Decarboxylated Byproduct) ProductAcid->Decarbox - CO2 (Spontaneous > 25°C)

Figure 1: Reaction landscape showing the critical instability of the free acid and the risk of decarboxylation.

Experimental Protocols

Method A: Controlled LiOH Hydrolysis (0°C)

Best for: Generating the free acid for immediate coupling or analysis.

Reagents:

  • Substrate: Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 equiv)

  • LiOH·H₂O (1.2 equiv)

  • Solvent: THF/Water (3:1 ratio) – THF solubilizes the lipophilic bromo-benzoxazole.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Saponification: Dissolve LiOH·H₂O in the calculated volume of water. Add this aqueous solution dropwise to the THF solution over 5 minutes.

    • Why? Slow addition prevents localized high pH which triggers ring opening.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (or LCMS).

    • Checkpoint: Do not let the reaction warm to room temperature.

  • Workup (CRITICAL):

    • Dilute with cold Ethyl Acetate (EtOAc).

    • Acidify carefully with 0.5 M HCl (cold) to pH 3–4. Do not use concentrated acid.

    • Rapidly extract the aqueous layer with EtOAc (x3).

    • Dry combined organics over Na₂SO₄ (sodium sulfate) at 0°C.

    • Concentration: Evaporate solvent in vacuo without heating (bath temp < 20°C).

Yield Expectation: 85–95% (if decarboxylation is avoided).

Method B: Anhydrous Salt Formation (TMSOK)

Best for: Isolating a stable solid intermediate for storage or subsequent reactions where the free acid is too unstable.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Trimethylsilanolate (TMSOK) (1.1 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in anhydrous THF under Nitrogen/Argon atmosphere at Room Temperature (RT).

  • Addition: Add solid TMSOK in one portion.

  • Precipitation: The reaction typically proceeds via nucleophilic attack of the silanolate on the methyl ester. The resulting Potassium Benzoxazole-2-carboxylate is often insoluble in THF and will precipitate out.

  • Isolation: After 1–2 hours, filter the precipitate under inert atmosphere. Wash with dry ether.

  • Result: You now have the Potassium Salt .

    • Advantage:[1][2][3][4] This salt is significantly more stable than the free acid. It can be stored or used directly in amide coupling reactions (using HATU/HBTU).

Analytical Validation & Troubleshooting

Data Summary Table

ParameterMethyl Ester (Starting Material)Carboxylic Acid (Product)Decarboxylated Byproduct
MW ~256.05~242.03~198.02
LCMS (ESI-) [M+H]+ observed[M-H]- 240.9[M+H]+ 198/200
1H NMR Methyl singlet (~4.0 ppm)Absent New proton at C2 (~8.0+ ppm)
Stability HighLow (Cold only) High

Troubleshooting Guide:

  • Problem: LCMS shows Mass 198/200 (Decarboxylated product).

    • Cause: The reaction got too hot during workup, or the acid is inherently unstable at RT.

    • Fix: Switch to Method B and isolate as the potassium salt. Do not acidify.

  • Problem: LCMS shows Mass +18 (Ring Opening).

    • Cause: Base concentration was too high or temperature too high.

    • Fix: Ensure temperature is strictly 0°C. Reduce LiOH to 1.05 equiv.

Workflow Decision Tree

ProtocolSelection Start Start: Ester Hydrolysis IsAcidStable Is the Free Acid Stable at RT? Start->IsAcidStable MethodA Method A: LiOH / THF / H2O (0°C -> pH 4 Workup) IsAcidStable->MethodA Yes/Unknown MethodB Method B: TMSOK / Anhydrous THF (Isolate K+ Salt) IsAcidStable->MethodB No (Known Decarboxylation) Analysis Analyze via NMR/LCMS (Check for Decarboxylation) MethodA->Analysis MethodB->Analysis Analysis->MethodB If Decarboxylation Observed

Figure 2: Decision matrix for selecting the appropriate hydrolysis protocol based on substrate stability.

References

  • Löwik, D. W. P. M., et al. (2001). "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid." Synthesis, 2001(12), 1780–1783. (Documenting the instability and decarboxylation of heteroaromatic 2-carboxylic acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Llagostera, A. D., et al. (2009). "Potassium Trimethylsilanolate mediated hydrolysis of esters." Organic Letters. (Methodology for anhydrous ester cleavage using TMSOK).
  • CSIRO Publishing. (2008). "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61, 881–887.[4] (Context on benzoxazole stability).

Sources

Method

Application Notes and Protocols: Synthesis of 6-Amino-Substituted Benzoxazoles via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold in Medicinal Chemistry The benzoxazole nucleus is a prominent heterocyclic structure recognized as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole nucleus is a prominent heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases, adenine and guanine, allows for favorable interactions with various biological macromolecules. This has led to the discovery of a wide array of benzoxazole derivatives with significant pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Consequently, the development of synthetic methodologies to functionalize the benzoxazole core is of paramount importance for the generation of novel therapeutic agents.[3]

One key transformation in the elaboration of the benzoxazole scaffold is the introduction of amino substituents, which can serve as crucial pharmacophores or as handles for further chemical modification. This guide provides a detailed technical overview of the reaction between Methyl 6-bromobenzo[d]oxazole-2-carboxylate and various amines. This reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, offering a reliable and versatile method for the synthesis of 6-amino-substituted benzoxazole derivatives.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of Methyl 6-bromobenzo[d]oxazole-2-carboxylate with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). In contrast to electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[4][5] The benzoxazole ring system, particularly with the presence of the electron-withdrawing carboxylate group at the 2-position, facilitates this type of reaction at the C6 position.

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway:[6]

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the bromine (leaving group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing groups on the aromatic ring are crucial for stabilizing this negatively charged intermediate.[4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the final aminated product.

SNAr_Mechanism Reactants Methyl 6-bromobenzo[d]oxazole-2-carboxylate + Amine (R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 6-Amino-substituted Benzoxazole + HBr Meisenheimer->Product Elimination of Br-

Figure 1: General mechanism for the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of Methyl 6-bromobenzo[d]oxazole-2-carboxylate with a primary and a secondary amine. These protocols are intended as a starting point and may require optimization based on the specific amine used.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize Methyl 6-(benzylamino)benzo[d]oxazole-2-carboxylate.

Materials:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq)[7]

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base[8]

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent[8]

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMF to dissolve the starting material.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a reprotoxic solvent and should be handled with care.[8] Consider using alternative greener solvents if possible.[9]

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize Methyl 6-morpholinobenzo[d]oxazole-2-carboxylate.

Materials:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq)[7]

  • Morpholine (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq) or another suitable base[8]

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in DMSO.

  • Add cesium carbonate (2.0 eq) and morpholine (1.5 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with water, and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: - Methyl 6-bromobenzo[d]oxazole-2-carboxylate - Amine - Base B Add Solvent (e.g., DMF, DMSO) A->B C Heat and Stir B->C D Cool to Room Temperature C->D E Aqueous Quench D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 2: A generalized workflow for the synthesis.

Data Presentation: Reaction Conditions and Yields

The choice of base, solvent, and temperature can significantly influence the outcome of the SNAr reaction. The following table summarizes typical conditions and expected yields for the amination of aryl halides, providing a comparative overview.

Amine TypeBaseSolventTemperature (°C)Typical Yield (%)
Primary AliphaticK₂CO₃, Cs₂CO₃DMF, DMSO80 - 12060 - 90
Secondary AliphaticK₂CO₃, Cs₂CO₃DMF, DMSO100 - 14055 - 85
Primary AromaticNaH, K-t-BuONMP, DMAc120 - 16040 - 75
Secondary AromaticStronger basesHigh-boiling solvents> 150Variable

Note: Yields are approximate and highly dependent on the specific substrates and reaction optimization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Insufficient temperature- Inappropriate base or solvent- Deactivated amine- Increase reaction temperature- Screen different bases (e.g., Cs₂CO₃ is often more effective)- Ensure the amine is not protonated; use a stronger base if necessary.
Formation of side products - Reaction temperature too high- Presence of moisture- Lower the reaction temperature- Use anhydrous solvents and reagents.
Difficult purification - Similar polarity of product and starting material- Optimize the eluent system for column chromatography- Consider derivatization to alter polarity.

Application Highlight: Synthesis of a Kinase Inhibitor Precursor

The 6-amino-benzoxazole motif is a key structural feature in a number of kinase inhibitors. For example, the reaction of Methyl 6-bromobenzo[d]oxazole-2-carboxylate with a suitably substituted aniline can be a crucial step in the synthesis of precursors for potent and selective inhibitors of various protein kinases involved in cancer signaling pathways. The introduced amino group can act as a key hydrogen bond donor or acceptor in the active site of the target kinase.

Conclusion

The nucleophilic aromatic substitution reaction of Methyl 6-bromobenzo[d]oxazole-2-carboxylate with amines is a robust and versatile method for the synthesis of a diverse range of 6-amino-substituted benzoxazole derivatives. These compounds are valuable building blocks in drug discovery, providing access to novel chemical entities with a wide spectrum of biological activities. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Ankita, et al. (2018, September 30). Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications.
  • (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis.
  • (2025, August 6). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. ResearchGate.
  • (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives. Mendeley.
  • Professor Dave Explains. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg.

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" synthesis

Technical Support Center: Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Case ID: BZOX-6BR-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Case ID: BZOX-6BR-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Trap"

Low yield in the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a common technical bottleneck. The reaction is deceptively simple on paper but chemically fragile in practice.

The core issue usually lies in the competition between cyclization kinetics (forming the ring) and ester stability (keeping the product). The electron-withdrawing nature of the 2-carboxylate group, combined with the 6-bromo substituent, makes the oxazole ring electron-deficient, rendering the ester moiety highly susceptible to hydrolysis during workup and purification.

This guide moves beyond standard literature to address the "hidden" failure points: the stalled intermediate amide and the "vanishing" product during aqueous wash.

The Validated Protocol (The "Golden Path")

Do not rely on a single-step mix-and-boil approach. The most robust method is a telescoped two-stage one-pot procedure .

Reagents:

  • Substrate: 2-Amino-5-bromophenol (1.0 eq)

  • Reagent: Methyl oxalyl chloride (1.1 eq) [Preferred over dimethyl oxalate for reactivity]

  • Base: Triethylamine (Et3N) (1.2 eq) [Strictly for the acylation step]

  • Catalyst: p-Toluenesulfonic acid (TsOH) (0.1 eq) [For cyclization]

  • Solvents: Dichloromethane (DCM) & Toluene (Anhydrous)

Step-by-Step Workflow:

PhaseActionCritical Technical Note
1. Acylation Dissolve aminophenol in anhydrous DCM (0°C). Add Et3N. Dropwise add Methyl oxalyl chloride. Stir at RT for 2h.[1]Checkpoint 1: TLC should show complete consumption of amine. The product here is the intermediate amide (acyclic).
2. Solvent Swap Evaporate DCM in vacuo. Do not work up. Re-dissolve the residue in anhydrous Toluene .Cyclization requires temperatures >100°C, which DCM cannot support.
3. Cyclization Add TsOH (cat). Reflux with a Dean-Stark trap or 4Å Molecular Sieves for 4-6 hours.Checkpoint 2: The "Amide" spot on TLC will convert to a less polar, UV-active "Benzoxazole" spot.
4. Workup Cool to RT. Filter off solids.[1][2] Wash toluene quickly with cold water (pH 7). Dry over Na2SO4.DANGER: Do not use NaOH or NaHCO3 washes. The ester hydrolyzes rapidly in base.
5. Purification Flash chromatography (Hexane/EtOAc).Use neutral silica. Acidic silica can degrade the product; basic alumina hydrolyzes it.

Mechanism & Failure Analysis (Visualized)

Understanding where the molecule dies is the key to fixing the yield.

ReactionFailure cluster_0 The Danger Zone (Workup) Start 2-Amino-5-bromophenol + Methyl Oxalyl Chloride Amide Intermediate Amide (Hydroxy-oxalamide) Start->Amide Step 1: Acylation (Fast, RT) Amide->Amide STALL POINT: Temp too low No acid catalyst Product TARGET: Methyl 6-bromobenzo[d] oxazole-2-carboxylate Amide->Product Step 2: Cyclodehydration (Requires Heat/Acid/-H2O) Acid Side Product: Carboxylic Acid (Water Soluble/Loss) Product->Acid Hydrolysis (Aq. Workup/Base) Decarb Degradation: 6-bromobenzoxazole (Decarboxylated) Acid->Decarb -CO2 (Thermal/Acidic)

Figure 1: Reaction pathway showing the critical stall point at the amide stage and the hydrolysis risk at the product stage.

Troubleshooting Guide (Q&A)

Q1: My reaction seems stuck. I see a major spot on TLC that won't convert to the product.

Diagnosis: You are stuck at the Open-Chain Amide Intermediate .

  • The Science: The initial reaction between the amine and the acid chloride is fast. However, the second step—closing the ring by eliminating water from the phenol—has a high activation energy.

  • The Fix:

    • Ensure you swapped solvents to Toluene or Xylene (Reflux >110°C).

    • Add a dehydrating catalyst. p-Toluenesulfonic acid (TsOH) is standard.

    • Advanced Trick: If TsOH fails, use Burgess Reagent or POCl3 (careful with POCl3, as it can chlorinate the ester).

Q2: I had product in the crude mixture, but after washing with NaHCO3, the yield dropped to <10%.

Diagnosis: You hydrolyzed your ester during workup.

  • The Science: The benzoxazole ring pulls electron density, making the C-2 ester carbonyl highly electrophilic. Even weak bases like bicarbonate can attack it, converting the ester to the carboxylate salt (water-soluble), which you then washed away into the aqueous waste.

  • The Fix:

    • STOP using basic washes.

    • Wash the organic layer only with brine or slightly acidic water (pH 5-6).

    • Ideally, filter the reaction mixture through a pad of Celite/Silica to remove salts and evaporate directly without an aqueous wash.

Q3: The product turns into a brown tar on the silica column.

Diagnosis: On-column degradation.

  • The Science: Silica gel is slightly acidic. If the elution is slow, the ester can hydrolyze. Conversely, basic impurities in the crude can cause polymerization.

  • The Fix:

    • Pre-treat the silica column with 1% Triethylamine in Hexane (neutralize it), then flush with pure Hexane before loading your sample.

    • Use a gradient elution (e.g., 0% -> 20% EtOAc/Hexane) to elute quickly.

Q4: Can I use Dimethyl Oxalate instead of Methyl Oxalyl Chloride?

Diagnosis: Yes, but expect lower yields without modification.

  • The Science: Dimethyl oxalate is less electrophilic. You will need higher temperatures (120°C+) from the start and likely a Lewis Acid catalyst (like Cu(OTf)2 or Zn(OTf)2) to activate the carbonyl.

  • Recommendation: Stick to the acid chloride for the 6-bromo derivative to keep conditions milder and avoid thermal degradation.

Diagnostic Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC ProductVis Is Product Spot Visible? CheckTLC->ProductVis NoProduct Major Spot is Polar/Streaking ProductVis->NoProduct No YesProduct Product Spot is Strong ProductVis->YesProduct Yes IntermedIssue Issue: Stalled Cyclization NoProduct->IntermedIssue WorkupIssue Issue: Workup/Purification Loss YesProduct->WorkupIssue FixCycl Action: 1. Increase Temp (Reflux Toluene) 2. Add TsOH or P2O5 3. Use Dean-Stark IntermedIssue->FixCycl FixWorkup Action: 1. Check Aqueous Waste (Acidify & Extract) 2. Skip NaHCO3 Wash 3. Neutralize Silica Gel WorkupIssue->FixWorkup

Figure 2: Decision tree for isolating the cause of yield loss.

References & Authority

  • General Benzoxazole Synthesis & Cyclization Mechanisms:

    • Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. (Marmara University). This source confirms the impact of electron-withdrawing groups on cyclization efficiency.[3]

  • Troubleshooting Cyclization & Catalysts:

    • Benchchem Technical Support: Synthesis of Substituted Benzoxazoles. Detailed protocols on acid-catalyzed cyclization and temperature requirements.

    • (General Protocol Access)

  • Ester Stability & Hydrolysis Risks:

    • Organic Chemistry Portal: Benzoxazole Synthesis. Provides context on the stability of the heterocyclic ring and functional group tolerance.

  • Alternative One-Pot Methodologies:

    • RSC Advances: Synthetic strategies of benzoxazoles. Reviews the use of oxidative cyclization if the aminophenol route remains problematic.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges, provide evidence-based troubleshooting strategies, and explain the chemical principles behind them to ensure you can achieve a successful, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis typically stem from three primary areas: incomplete reaction, degradation of starting materials or product, and formation of side products. The primary reaction involves the condensation and subsequent cyclization of 2-amino-5-bromophenol with an oxalate derivative, such as dimethyl oxalate.[1][2]

Key Troubleshooting Points:

  • Reaction Temperature: The cyclodehydration step requires elevated temperatures to overcome the activation energy barrier.[3] Insufficient heat can lead to the accumulation of the uncyclized amide intermediate. We recommend ensuring your reaction reaches and maintains the target temperature (often >120 °C, solvent-dependent).

  • Purity of Starting Materials: 2-aminophenols are susceptible to oxidation, often indicated by a darkening in color from off-white/tan to dark brown or black. Oxidized impurities can interfere with the reaction and generate polymeric side products. Use freshly purified 2-amino-5-bromophenol or perform a purification (e.g., recrystallization or column chromatography) before use.

  • Atmospheric Control: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidation of the electron-rich aminophenol at high temperatures.

Q2: I'm observing a persistent, dark coloration in my crude product, which is difficult to remove. What is it and how can I prevent it?

A2: Dark coloration is almost always due to oxidation byproducts of the 2-amino-5-bromophenol starting material. These species can form highly conjugated, colored polymeric materials under the thermal and/or acidic conditions of the reaction.

Prevention and Mitigation Strategy:

  • Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction vessel by using an inert gas.

  • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles.

  • Purification: If the crude product is already colored, purification can be challenging. Column chromatography on silica gel is often effective. A common solvent system is a gradient of ethyl acetate in hexanes. For persistent color, treatment of the crude solution with activated carbon before filtration and concentration can be effective, though this may lead to some loss of product.

Q3: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to the uncyclized intermediate. How can I drive the reaction to completion?

A3: The presence of the N-(4-bromo-2-hydroxyphenyl)oxalamic acid methyl ester intermediate indicates that the final cyclodehydration step is incomplete.

Causality & Solutions:

  • Insufficient Dehydration: This is the most common cause. The intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl is followed by the elimination of water. If water is not effectively removed or the reaction conditions are not forcing enough, the equilibrium will not favor the benzoxazole product.

    • Solution 1: Increase Temperature. Carefully increase the reaction temperature by 10-20 °C to promote the dehydration step.

    • Solution 2: Use a Dehydrating Agent. For challenging cyclizations, the addition of a dehydrating agent or a catalyst that facilitates this step can be effective. Polyphosphoric acid (PPA) is a common medium for benzoxazole synthesis as it acts as both an acid catalyst and a powerful dehydrating agent.[4] However, this changes the reaction conditions significantly and may require re-optimization. A simpler approach in a high-boiling solvent like toluene or xylene is to use a Dean-Stark trap to azeotropically remove water as it forms.

Troubleshooting Guide: Common Side Products & Impurities

This section details the most frequently encountered side products, their mechanism of formation, and specific protocols for their mitigation and removal.

Issue 1: Presence of 6-Bromo-3H-benzo[d]oxazol-2-one
  • Symptom: An unexpected peak in your mass spectrum with a mass corresponding to the loss of the carbo-methoxy group and addition of a proton.

  • Causality: This side product can arise if there is a competing reaction pathway or degradation. While the primary reaction involves dimethyl oxalate, any source of a single carbonyl group (like carbon monoxide from decomposition or impurities) could potentially lead to the formation of the 2-oxo benzoxazole.

  • Mitigation & Removal:

    • Ensure High Purity Reagents: Use high-purity dimethyl oxalate.

    • Strict Inert Atmosphere: Prevent oxidative degradation pathways that might generate alternative reactive species.

    • Purification: This impurity generally has different polarity from the desired product and can be separated by silica gel column chromatography.

Issue 2: Hydrolysis of the Methyl Ester to Carboxylic Acid
  • Symptom: A peak in the LC-MS corresponding to the carboxylic acid (M-14) and potentially a broader peak in the ¹H NMR spectrum in the 10-12 ppm region.

  • Causality: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions if water is present. This is particularly relevant during aqueous workup procedures. While the ester on the benzoxazole ring is somewhat hindered, prolonged exposure to non-neutral pH can cause this side reaction.[5]

  • Mitigation Protocol:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before the reaction.

    • Neutral Workup: When quenching the reaction, use a neutral wash (e.g., saturated sodium chloride solution) before any acidic or basic washes. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).

    • Avoid Strong Bases: Avoid using strong bases like NaOH or KOH during workup, as they will rapidly saponify the ester. Use milder bases like sodium bicarbonate if necessary.

Issue 3: Formation of Bis-Benzoxazole or Other Dimeric Impurities
  • Symptom: High molecular weight species observed in the mass spectrum; may appear as insoluble material in the crude product or baseline material in TLC analysis.

  • Causality: Dimerization can occur through intermolecular reactions. For instance, a molecule of the aminophenol could potentially react with an already-formed benzoxazole product, though this is less common. A more likely source is the intermolecular reaction between two molecules of the aminophenol or its intermediates, especially if oxidative conditions are present.

  • Mitigation Strategy:

    • Controlled Stoichiometry: Ensure a slight excess of the oxalate reagent to favor the intramolecular reaction over intermolecular side reactions.

    • Concentration Control: Running the reaction at high concentrations can sometimes favor intermolecular reactions. If dimerization is a significant issue, try performing the reaction at a lower concentration.

    • Purification: These larger, often less soluble, impurities can frequently be removed by trituration of the crude solid with a solvent in which the desired product is soluble but the impurity is not (e.g., diethyl ether or dichloromethane).

Visualizing Reaction Pathways

Understanding the desired reaction versus potential side reactions is key to effective troubleshooting.

Main Synthetic Pathway

The desired synthesis proceeds through a two-step sequence: initial acylation of the amino group followed by a thermally-driven cyclodehydration.

Main_Pathway SM 2-Amino-5-bromophenol + Dimethyl Oxalate INT Amide Intermediate (N-(4-bromo-2-hydroxyphenyl)oxalamic acid methyl ester) SM->INT Acylation (Methanol byproduct) PROD Methyl 6-bromobenzo[d]oxazole- 2-carboxylate INT->PROD Cyclodehydration (Heat, -H2O)

Caption: Primary reaction pathway for the target molecule synthesis.

Side Product Formation: Incomplete Cyclization & Hydrolysis

This diagram illustrates how common issues branch off from the main pathway.

Side_Products Main_INT Amide Intermediate Main_PROD Target Product (Ester) Main_INT->Main_PROD Successful Cyclization Side_Incomplete Incomplete Cyclization (Intermediate remains) Main_INT->Side_Incomplete Insufficient Heat/Time Side_Hydrolysis Hydrolysis Product (Carboxylic Acid) Main_PROD->Side_Hydrolysis Aqueous Workup (H₂O, H⁺/OH⁻)

Caption: Formation pathways for common reaction side products.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromophenol (10.0 g, 53.2 mmol).

  • Reaction Setup: Add dimethyl oxalate (8.2 g, 69.1 mmol, 1.3 equiv) and a high-boiling point solvent such as toluene or o-xylene (100 mL).

  • Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 110-140 °C depending on the solvent) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours, marked by the disappearance of the starting aminophenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a small amount of cold solvent (e.g., hexanes) to remove non-polar impurities.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Data Summary: Product vs. Key Side Products

The following table summarizes key analytical data to help in the identification of the product and common impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. ppm, CDCl₃)
Target Product C₉H₆BrNO₃256.057.5-8.0 (Ar-H), 4.0 (s, 3H, -OCH₃)
Amide Intermediate C₉H₈BrNO₄274.079.5-10.5 (br s, 1H, -OH), 8.0-8.5 (br s, 1H, -NH), 6.8-7.5 (Ar-H), 3.9 (s, 3H, -OCH₃)
Hydrolysis Product C₈H₄BrNO₃242.0310-12 (br s, 1H, -COOH), 7.5-8.0 (Ar-H)

References

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Pavelka, Z., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... Retrieved from [Link]

  • Kim, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Retrieved from [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Basavaraju Bennehalli, et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • MDPI. (n.d.). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

  • Technical Disclosure Commons. (2022).
  • Aribo Biotechnology. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances.
  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Soni, S., et al. (2023).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

"Methyl 6-bromobenzo[d]oxazole-2-carboxylate" stability issues during workup

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during the workup and purification of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Molecule's Sensitivities

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—a benzoxazole core, a methyl ester, and a bromo substituent—presents specific stability challenges during experimental workup. The primary concerns revolve around the hydrolysis of the methyl ester and potential reactions involving the benzoxazole ring, particularly under aqueous acidic or basic conditions commonly employed in post-reaction processing.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed during the workup of Methyl 6-bromobenzo[d]oxazole-2-carboxylate?

A1: The most frequently encountered stability issues are:

  • Hydrolysis of the methyl ester: This can occur under both acidic and basic aqueous conditions, leading to the formation of 6-bromobenzo[d]oxazole-2-carboxylic acid.

  • Ring-opening of the benzoxazole core: While generally stable, the benzoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of 2-aminophenol derivatives.

  • Debromination: Although less common under standard workup conditions, prolonged exposure to certain reagents or light could potentially lead to the loss of the bromine atom.

Q2: I've noticed a significant loss of my product after a basic wash with sodium bicarbonate. What is likely happening?

A2: A basic wash, even with a mild base like sodium bicarbonate, can induce hydrolysis of the methyl ester to the corresponding carboxylate salt. This salt is often more water-soluble than the starting ester, leading to its loss into the aqueous layer during extraction.

Q3: Can I use a strong base like sodium hydroxide for the workup?

A3: It is strongly advised to avoid strong bases like sodium hydroxide. In addition to rapid hydrolysis of the methyl ester, strong bases can promote the cleavage of the benzoxazole ring system, leading to significant product degradation[1].

Q4: Is my compound sensitive to acidic conditions?

A4: Yes, prolonged exposure to strong acids can also lead to the hydrolysis of the methyl ester. The benzoxazole ring itself can also be susceptible to ring-opening under harsh acidic conditions. Therefore, it is recommended to use dilute acids for neutralization and to minimize the duration of contact.

Q5: How can I monitor the stability of my compound during the workup?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the integrity of your compound. A new, more polar spot appearing on the TLC plate could indicate the formation of the carboxylic acid hydrolysis product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended[2][3]. In-operando monitoring using techniques like flow NMR and FTIR spectroscopy can also provide real-time insights into reaction kinetics and intermediate formation[4].

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Scenario 1: Low Isolated Yield After Aqueous Workup

Symptom: You observe a significant decrease in the expected yield of Methyl 6-bromobenzo[d]oxazole-2-carboxylate after performing an aqueous extraction.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Ester Hydrolysis Your workup involves acidic or basic aqueous solutions, leading to the hydrolysis of the methyl ester to the more water-soluble carboxylic acid.1. Use Mild Conditions: Neutralize the reaction mixture carefully with saturated aqueous sodium bicarbonate or dilute HCl. Avoid excess base or acid. 2. Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible. 3. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove dissolved water and water-soluble impurities.
Emulsion Formation Formation of a stable emulsion during extraction can trap the product, leading to lower recovery.1. Add Brine: Addition of brine can help to break up emulsions. 2. Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for phase separation.
Product Precipitation The product may have limited solubility in the extraction solvent and could precipitate at the interface.1. Increase Solvent Volume: Use a larger volume of the organic solvent for extraction. 2. Solvent Screening: Test the solubility of your compound in different organic solvents to find a more suitable one for extraction.
Scenario 2: Appearance of a New, More Polar Spot on TLC

Symptom: After the workup, TLC analysis of your crude product shows a new spot with a lower Rf value (more polar) in addition to your product spot.

Potential Cause & Solution:

This is a strong indication of ester hydrolysis . The newly formed carboxylic acid is significantly more polar than the parent ester.

Confirmation and Mitigation:

  • Co-spotting: Spot your crude product alongside a sample of the starting material on the same TLC plate. If the new spot is not the starting material, it is likely a degradation product.

  • Acidify and Extract: To confirm the presence of the carboxylic acid, acidify the aqueous layer from your workup with dilute HCl to a pH of ~2-3. If a precipitate forms, it is likely the carboxylic acid. This can be extracted with an organic solvent, dried, and analyzed.

  • Modified Workup: To avoid this in the future, follow the recommendations in Scenario 1 for minimizing hydrolysis.

Experimental Protocols

Recommended Workup Protocol for Methyl 6-bromobenzo[d]oxazole-2-carboxylate

This protocol is designed to minimize the risk of degradation during the isolation of your product.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent, remove it under reduced pressure.

  • Dilution: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Neutral Wash:

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x volume). Perform this step quickly to minimize contact time.

    • Wash the organic layer with water (1 x volume).

    • Wash the organic layer with brine (1 x volume).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane[5].

Analytical Method for Monitoring Degradation by HPLC

This method can be used to assess the purity of your product and to detect the presence of the primary hydrolysis byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower percentage of acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the ester and the potential carboxylic acid byproduct absorb (e.g., 254 nm or 280 nm).

  • Expected Elution: The more polar carboxylic acid will have a shorter retention time than the parent methyl ester.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for Methyl 6-bromobenzo[d]oxazole-2-carboxylate during workup.

G cluster_hydrolysis Ester Hydrolysis cluster_ring_opening Benzoxazole Ring Opening A Methyl 6-bromobenzo[d]oxazole-2-carboxylate B 6-bromobenzo[d]oxazole-2-carboxylic acid A->B H+ or OH- / H2O C Methyl 6-bromobenzo[d]oxazole-2-carboxylate D 2-amino-5-bromophenol derivative C->D Harsh Acid or Base

Caption: Potential degradation pathways for Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting stability issues during your workup.

G Start Problem: Low Yield or Impurity Formation Check_Workup Review Workup Conditions (pH, Temperature, Time) Start->Check_Workup TLC_Analysis Analyze Crude Product by TLC Check_Workup->TLC_Analysis Identify_Impurity Identify Impurity (e.g., by LC-MS, NMR) TLC_Analysis->Identify_Impurity Ester_Hydrolysis Is the impurity the carboxylic acid? Identify_Impurity->Ester_Hydrolysis Ring_Opening Is there evidence of ring opening? Ester_Hydrolysis->Ring_Opening No Modify_Workup Modify Workup: - Use mild acid/base - Minimize water contact - Use brine wash Ester_Hydrolysis->Modify_Workup Yes Ring_Opening->Modify_Workup Yes Optimize_Purification Optimize Purification: - Different solvent system - Alternative chromatography Ring_Opening->Optimize_Purification No Success Problem Solved Modify_Workup->Success Optimize_Purification->Success

Caption: A troubleshooting workflow for stability issues.

References

  • Bahrami, K., et al. (2018). A condensation reaction of 2-aminophenol (1) and aromatic aldehydes (2) in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C to give 2-substituted benzoxazole (3). RSC Advances, 11(45), pp.28228-28237. [Link]

  • Boissarie, P. J., et al. (2011). Efficient and convenient three-component couplings of aryl halides, amino alcohols and tert-butyl isocyanide under palladium catalysis provide a range of oxazolines in excellent yield. The use of 1,2-amino phenols instead of amino alcohols enables the synthesis of benzoxazoles. Organic Letters, 13(23), pp.6184-6187. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), pp.188-197. [Link]

  • Jacobs, A. T., et al. (2017). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), pp.1078-1081. [Link]

  • Kummari, D., et al. (2021). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – An Asian Journal, 16(21), pp.e02901. [Link]

  • Mayo, M. S., et al. (2014). Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles. Different substituents such as methyl, chloro, bromo, nitro, and methoxy on 2-aminophenol are tolerated under the optimized reaction conditions. The Journal of Organic Chemistry, 79(13), pp.6310-6314. [Link]

  • Magritek (2022). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. [Link]

  • Neumann, K. T., et al. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Organic Letters, 17(9), pp.2094-2097. [Link]

  • Płaziński, W., et al. (2021). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 78(4), pp.485-491. [Link]

  • Putta, R. R., et al. (2020). An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles in very good yields. The Journal of Organic Chemistry, 85(23), pp.15396-15405. [Link]

  • Saha, P., et al. (2009). An experimentally simple, general, efficient, and ligand-free synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives is catalyzed by copper(II) oxide nanoparticles in DMSO under air. The Journal of Organic Chemistry, 74(22), pp.8719-8725. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), pp.20265-20274. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), pp.24647-24676. [Link]

  • Unc, A., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), p.4679. [Link]

  • Venkannaa, G., et al. (2012). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of olmesartan medoxomil. Asian Journal of Research in Chemistry, 5(1), pp.82-89. [Link]

  • Wang, Z., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(23), p.7299. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), pp.2665-2670. [Link]

  • ResearchGate. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. [Link]

Sources

Optimization

Incomplete conversion in "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" synthesis

Technical Support Center: Optimization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Synthesis Executive Summary Target Molecule: Methyl 6-bromobenzo[d]oxazole-2-carboxylate Core Issue: Incomplete conversion (Stalled Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Synthesis

Executive Summary

Target Molecule: Methyl 6-bromobenzo[d]oxazole-2-carboxylate Core Issue: Incomplete conversion (Stalled Reaction) Primary Cause: Failure of the intermediate ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-acylated phenol to undergo cyclodehydration.
Critical Fix:  Implementation of a dehydrating acid catalyst (e.g., 

-TsOH) and azeotropic water removal.

Module 1: Diagnostic & Mechanism Analysis

The synthesis of 2-substituted benzoxazoles from 2-aminophenols typically proceeds via a two-step sequence (often performed in one pot). The "incomplete conversion" reported in this specific synthesis is rarely a failure of the reagents to mix, but rather a kinetic trap at the intermediate stage.

The Reaction Pathway

The reaction between 2-amino-5-bromophenol and methyl oxalyl chloride (or dimethyl oxalate) does not yield the benzoxazole directly. It forms a stable acyclic amide intermediate first.

ReactionPathway SM Start: 2-Amino-5-bromophenol + Methyl Oxalyl Chloride Intermediate Kinetic Trap (Intermediate): N-(5-bromo-2-hydroxyphenyl) oxalamic acid methyl ester SM->Intermediate Step 1: N-Acylation (Fast, <1h) Product Target: Methyl 6-bromobenzo[d] oxazole-2-carboxylate Intermediate->Product Step 2: Cyclodehydration (Slow, Rate Limiting) SideProduct Hydrolysis Byproduct: Carboxylic Acid Intermediate->SideProduct Water/Workup

Figure 1: The reaction pathway illustrating the "Kinetic Trap" where most experiments stall.

Why it fails: The ring closure (Step 2) requires the elimination of a water molecule. In standard solvents (THF, DCM) without heat or a dehydrating agent, the reaction stops at the Intermediate. This intermediate is stable and often co-elutes or appears close to the product on LCMS, leading to confusion.

Module 2: Troubleshooting Guides

Issue 1: The "Stalled Intermediate" (Mass ~302/304)

Symptom: LCMS shows a major peak corresponding to [M+H]+ ~302 (for Br-79) or 304 (for Br-81), which is 18 mass units higher than the desired product (284/286). Diagnosis: The acyclic amide has formed, but cyclization has not occurred.

ParameterStandard Protocol (Failing)Optimized Protocol (Fix)
Solvent DCM or THF (Room Temp)Toluene or Xylene (Reflux)
Catalyst None or weak base

-Toluenesulfonic acid (

-TsOH)
(5-10 mol%)
Water Removal NoneDean-Stark Trap or Molecular Sieves (4Å)

Corrective Action:

  • Do not discard the reaction.

  • Switch solvent to Toluene.

  • Add catalytic

    
    -TsOH (monohydrate is fine, but anhydrous is better).
    
  • Reflux with a Dean-Stark trap to physically remove the water generated during cyclization.

Issue 2: Hydrolysis of the Ester (Mass ~270/272)

Symptom: Formation of a product with Mass [M+H]+ ~270, which corresponds to the carboxylic acid version of the target. Diagnosis: The methyl ester is labile. Using strong acid halides (


, 

) or aqueous workups with high acidity can hydrolyze the ester.

Corrective Action:

  • Avoid: Do not use

    
     for cyclization if you want to keep the methyl ester intact; it often leads to acid formation or chlorination side products.
    
  • Workup: Quench with cold saturated

    
    . Do not allow the mixture to stand in acidic aqueous media.
    
Issue 3: Starting Material Stagnation

Symptom: 2-amino-5-bromophenol persists despite excess methyl oxalyl chloride. Diagnosis: The HCl byproduct forms a salt with the unreacted amine, precipitating it out of solution and deactivating it.

Corrective Action:

  • Add a stoichiometric base (Triethylamine or DIPEA, 1.1 equiv) dropwise simultaneously with the acid chloride to scavenge HCl.

  • Ensure the reaction temperature is 0°C during addition to prevent immediate polymerization, then warm to RT.

Module 3: Optimized Step-by-Step Protocol

This protocol is designed to bypass the incomplete conversion issue by forcing cyclodehydration.

Reagents:

  • 2-Amino-5-bromophenol (1.0 equiv)

  • Methyl oxalyl chloride (1.1 equiv) [Alternative: Dimethyl oxalate, but requires higher heat]

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv)
  • Solvent: Toluene (anhydrous)

Procedure:

  • Acylation (Step 1):

    • Dissolve 2-amino-5-bromophenol in Toluene. Cool to 0°C.

    • Add

      
      .[1]
      
    • Add Methyl oxalyl chloride dropwise.

    • Stir at RT for 2 hours. Checkpoint: LCMS should show complete conversion to the Intermediate (Mass ~302).

  • Cyclization (Step 2):

    • Add

      
      -TsOH (10 mol%).
      
    • Equip the flask with a Dean-Stark trap (filled with Toluene) and a reflux condenser.

    • Heat to reflux (110°C) for 4–6 hours. Water will separate in the trap.

    • Checkpoint: LCMS should now show the Product (Mass ~284).

  • Workup:

    • Cool to RT. Wash with sat.

      
       (removes 
      
      
      
      -TsOH and unreacted acid).
    • Wash with brine, dry over

      
      , and concentrate.
      

Module 4: Decision Tree (Visual Guide)

TroubleshootingTree Start Check LCMS/TLC Mass302 Mass M+18 found? (Intermediate) Start->Mass302 Yes Mass270 Mass M-14 found? (Hydrolyzed Acid) Start->Mass270 Yes MassStart Starting Material Present? Start->MassStart Yes Action1 Add p-TsOH (cat.) Reflux in Toluene (Force Dehydration) Mass302->Action1 Action2 Check Reagents Ensure Anhydrous Conditions Avoid Aqueous Acid Workup Mass270->Action2 Action3 Add Base (TEA) to solubilize amine salt MassStart->Action3

Figure 2: Rapid diagnostic decision tree for reaction monitoring.

FAQ: Frequently Asked Questions

Q: Can I use Dimethyl Oxalate instead of Methyl Oxalyl Chloride? A: Yes, but it is less reactive. You will likely need to skip the room temperature step and go straight to high-temperature reflux (120°C+) in xylene or diphenyl ether to drive the reaction. The acid chloride is preferred for cleaner profiles at lower temperatures.

Q: Why is my yield low even after full conversion? A: Benzoxazole esters are prone to hydrolysis. If you are using silica gel chromatography, ensure your mobile phase does not contain acid. Neutralize the silica with 1%


 if necessary, or crystallize the product (often possible from MeOH/Water) to avoid column losses.

Q: Can I use


 to close the ring? 
A:  While 

is the "classic" reagent for benzoxazoles, it is aggressive. In the presence of a methyl ester, it can cause hydrolysis or chlorination. The

-TsOH/Toluene method is milder and preserves the ester functionality.

References

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on benzoxazole synthesis mechanisms).
  • Rida, S. M., et al. (2005). Synthesis of some novel benzoxazole derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 13(9), 3069-3080. Link (Demonstrates cyclization protocols).

  • Wang, F., et al. (2011). One-pot synthesis of 2-substituted benzoxazoles mediated by acid chlorides.[2][3] Tetrahedron Letters, 52(28), 3650-3653. (Discusses the acid chloride pathway).

  • BenchChem. (2025).[4] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Link (General protocols for aminophenol condensation).

Sources

Troubleshooting

Minimizing dimer formation in benzoxazole synthesis

Technical Support Center: Precision Synthesis of Benzoxazoles Ticket ID: BZX-OPT-001 Subject: Minimizing Dimerization and Side-Reactions in Benzoxazole Synthesis Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Synthesis of Benzoxazoles

Ticket ID: BZX-OPT-001 Subject: Minimizing Dimerization and Side-Reactions in Benzoxazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Benzoxazole Synthesis Support Center. You are likely encountering one of two specific "dimer" issues:

  • Radical Dimerization (2,2'-bibenzoxazole): Common in oxidative cyclization of Schiff bases (Aldehyde route), where radical intermediates couple intermolecularly rather than cyclizing intramolecularly.

  • Oligomerization: Common in acid-catalyzed condensation (Carboxylic acid route), where stoichiometry errors or insufficient heat lead to linear amide/ester chains rather than closed rings.

This guide prioritizes kinetic control and oxidant selection to force the intramolecular pathway (cyclization) over the intermolecular pathway (dimerization).

Module 1: The Oxidative Cyclization Route (Aldehydes)

Target Audience: Researchers using 2-aminophenol + Aldehydes + Oxidant.[1][2][3][4][5]

In oxidative protocols (e.g., using DDQ, MnO₂, or Pb(OAc)₄), the reaction proceeds via a radical intermediate. If the concentration of this radical is too high, or if the oxidant is too aggressive, two radical species will collide, forming a 2,2'-bibenzoxazole dimer instead of the desired 2-substituted benzoxazole.

The "Radical Fork" Mechanism

The following diagram illustrates the critical divergence point where your reaction succeeds or fails.

Benzoxazole_Mechanism Start Schiff Base (Imine Intermediate) Radical N-Radical / O-Radical Intermediate Start->Radical Oxidation (-e-, -H+) Cyclization Intramolecular Cyclization Radical->Cyclization Low Conc. (High Dilution) Coupling Intermolecular Coupling Radical->Coupling High Conc. (Aggressive Oxidant) Product 2-Substituted Benzoxazole Cyclization->Product -2H Dimer 2,2'-Bibenzoxazole (Dimer Impurity) Coupling->Dimer

Caption: The "Radical Fork" demonstrates how high substrate concentration favors intermolecular dimerization (Path B) over the desired intramolecular cyclization (Path A).

Protocol Adjustment: The High-Dilution Technique

To statistically favor the intramolecular reaction (Cyclization), you must reduce the probability of two radical molecules colliding.

  • Solvent Volume: Increase solvent volume by 2–3x standard protocols. Aim for 0.05 M to 0.1 M concentration relative to the limiting reagent.

  • Slow Addition: Do not dump the oxidant. Add the oxidant (e.g., DDQ or PhI(OAc)₂) dropwise over 30–60 minutes. This keeps the instantaneous concentration of radicals low.

  • Oxidant Selection: Switch from "hard" oxidants to "soft" heterogeneous oxidants.

Table 1: Oxidant Selection Guide for Selectivity

OxidantReactivityDimer RiskRecommendation
DDQ HighHigh Use only with slow addition at 0°C. High risk of over-oxidation.
MnO₂ (Activated) ModerateLowPreferred. Surface-mediated reaction limits radical mobility, preventing dimerization.
Air/O₂ + Catalyst LowVery LowExcellent for "green" synthesis but requires longer reaction times (12–24h).
Pb(OAc)₄ Very HighCritical Avoid unless necessary. Known to promote radical coupling.

Module 2: The Acid-Catalyzed Route (Carboxylic Acids)

Target Audience: Researchers using PPA (Polyphosphoric Acid) or Eaton's Reagent.

Here, "dimers" often refer to incomplete linear condensation products (e.g., N-(2-hydroxyphenyl)benzamide) that failed to cyclize, or actual dimers if dicarboxylic acid impurities are present.

Standard Operating Procedure (Optimized PPA Method)

This protocol minimizes oligomer formation by ensuring complete dehydration.

  • Stoichiometry: Mix 2-aminophenol (1.0 equiv) and Carboxylic Acid (1.0–1.1 equiv) in PPA.

    • Critical: Do not use a large excess of carboxylic acid; it promotes side-acylations.

  • The Temperature Ramp (The "Goldstein" Approach):

    • Stage 1 (Mixing): Stir at 60–80°C for 1 hour. This forms the amide/ester intermediate (viscous paste).

    • Stage 2 (Cyclization): Ramp to 120–150°C for 2–4 hours.

    • Why? Jumping straight to 150°C can cause rapid polymerization of the aminophenol before it reacts with the acid.

  • Workup: Pour into crushed ice. Neutralize with Na₂CO₃ (not NaOH, to avoid hydrolysis).

Troubleshooting & FAQs

Q1: I see a mass peak at [2M-2] in my LC-MS. What is it?

  • Diagnosis: This is the 2,2'-bibenzoxazole dimer .

  • Cause: You likely used an oxidative method (Aldehyde + Oxidant) at too high a concentration.

  • Fix: Repeat the reaction at 0.05 M dilution. If using DDQ, switch to MnO₂ (10 equiv) in refluxing chloroform or toluene. The heterogeneous surface of MnO₂ prevents the two radicals from meeting.

Q2: My product is a dark, tarry solid with low yield.

  • Diagnosis: Oxidative polymerization of the 2-aminophenol starting material. Aminophenols are air-sensitive and prone to forming "aminophenoxazinone" dyes.

  • Fix:

    • Purify your 2-aminophenol (recrystallize from EtOH) before use.

    • Run the reaction under Argon/Nitrogen .[6]

    • Add Sodium Metabisulfite (Na₂S₂O₅) (0.1 equiv) if using an aqueous/green protocol to scavenge stray radicals.

Q3: The reaction stalls at the intermediate amide (Open chain).

  • Diagnosis: Insufficient dehydration power.

  • Fix: If using PPA, increase temperature to 160°C . If using mild acid catalysis (e.g., p-TsOH in Toluene), you must use a Dean-Stark trap to physically remove water; otherwise, the equilibrium will never favor the benzoxazole ring.

References

  • Review of Synthetic Strategies: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][7][8][9] (2023).[2][10][11] Discusses oxidative vs. condensation pathways and catalyst choices.

  • Oxidative Cyclization & Side Reactions: MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases. (2022).[2][12] Details the mechanism of oxidative coupling and the selectivity of Manganese Dioxide.

  • DDQ and Dimerization Risks: Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization. (2008).[1][5] Highlights the efficiency of DDQ but notes the necessity of careful condition control to avoid byproducts.

  • Green Chemistry Approaches: A green approach for the synthesis of 2-substituted benzoxazoles... via coupling/cyclization reactions. (2021).[2][11][12][13] Provides protocols using ionic liquids/nanoparticles to improve selectivity and reduce dimerization.

Sources

Optimization

Catalyst selection for "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" synthesis

Topic: Catalyst Selection for "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" Synthesis Audience: Researchers, Scientists, and Drug Development Professionals. Technical Support Center: Catalyst Selection & Process Guide Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" Synthesis Audience: Researchers, Scientists, and Drug Development Professionals.

Technical Support Center: Catalyst Selection & Process Guide

Executive Summary

The synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate presents a specific chemoselective challenge: constructing the benzoxazole core while preserving the labile methyl ester at the C2 position and the aryl bromide at C6. Unlike standard 2-aryl or 2-alkyl benzoxazoles, the 2-carboxylate moiety renders the oxazole ring electron-deficient, increasing susceptibility to hydrolysis and ring-opening.

This guide prioritizes two synthetic pathways:

  • Acid-Catalyzed Condensation (using Dimethyl Oxalate) – Recommended for scalability and cost-efficiency.

  • Base-Mediated Cyclization (using Methyl Oxalyl Chloride) – Recommended for rapid, small-scale library generation.

Module 1: Catalyst Selection Framework

Q1: Which catalyst system offers the best balance between yield and ester stability?

Recommendation: p-Toluenesulfonic Acid (pTSA) in refluxing toluene/xylene (Dean-Stark conditions).

  • Mechanism: pTSA acts as a Brønsted acid, protonating the carbonyl of the dimethyl oxalate to facilitate nucleophilic attack by the amine, and subsequently catalyzing the dehydration step to close the oxazole ring.

  • Why it works: The high temperature required for the dehydration step is compatible with pTSA. The continuous removal of water (Dean-Stark) drives the equilibrium forward, which is critical for the lower reactivity of the oxalate electrophile compared to acid chlorides.

  • Alternative (Lewis Acid): Scandium(III) Triflate [Sc(OTf)₃] .

    • Use Case: If your substrate contains acid-sensitive protecting groups elsewhere. Sc(OTf)₃ functions as a water-tolerant Lewis acid, often allowing the reaction to proceed in ethanol or aqueous mixtures at lower temperatures, though yields for electron-deficient 2-carboxylates may be lower than with pTSA.

Q2: When should I use Methyl Oxalyl Chloride instead of Dimethyl Oxalate?

Recommendation: Use Methyl Oxalyl Chloride with Triethylamine (TEA) when working on <1g scale or when high thermal stress must be avoided.

  • Rationale: This is not a "catalytic" method in the strict sense but a stoichiometric activation. The acyl chloride is highly reactive, forming the intermediate amide at 0°C.

  • The Trap: The second step—cyclization of the hydroxy-amide to the benzoxazole—often requires a second activation (e.g., mesylation with MsCl/TEA or heating with pTSA) because the phenol oxygen is a poor nucleophile for the intramolecular attack on the amide carbonyl without activation.

Module 2: Comparative Data & Decision Matrix

Table 1: Synthetic Pathway Comparison

FeatureMethod A: pTSA / Dimethyl Oxalate Method B: TEA / Methyl Oxalyl Chloride Method C: Sc(OTf)₃ / Dimethyl Oxalate
Catalyst/Reagent pTSA (10-20 mol%)TEA (2.5 equiv)Sc(OTf)₃ (5-10 mol%)
Conditions Reflux (110°C), Toluene, Dean-Stark0°C to RT, DCM or THF80°C, EtOH or Toluene
Yield (Typical) 75 - 85%60 - 75% (2 steps)65 - 80%
Scalability High (Industrial preferred)Low (Reagent cost/handling)Medium (Catalyst cost)
Key Risk Ester hydrolysis if water not removedIncomplete cyclization (Stuck at amide)Catalyst poisoning by amines
Atom Economy HighLow (Stoichiometric salt waste)High

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic pathways and the critical "Stalled Intermediate" checkpoint.

BenzoxazoleSynthesis Start 2-Amino-5-bromophenol ReagentA Dimethyl Oxalate (pTSA, Toluene, Reflux) Start->ReagentA ReagentB Methyl Oxalyl Chloride (TEA, DCM, 0°C) Start->ReagentB Intermediate Hydroxy-Amide Intermediate (Often precipitates) Start->Intermediate Acylation ReagentA->Intermediate ReagentB->Intermediate Product Methyl 6-bromobenzo[d] oxazole-2-carboxylate Intermediate->Product Cyclization (Path A: Thermal/Acid) Intermediate->Product Cyclization (Path B: Chemical Activation) SideProduct Hydrolysis Product (Carboxylic Acid) Intermediate->SideProduct Excess Water/Acid CyclizationA Dehydration (-H₂O) CyclizationB Activation (MsCl or SOCl₂)

Figure 1: Reaction pathways for benzoxazole formation.[1] Path A (pTSA) drives the intermediate directly to product via thermal dehydration. Path B (Acyl Chloride) often isolates the intermediate, requiring a second step.

Module 4: Detailed Experimental Protocols

Protocol A: pTSA-Catalyzed Condensation (Recommended)

Best for: >5g scale, robust synthesis.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-amino-5-bromophenol (1.0 equiv) and Dimethyl Oxalate (1.2 equiv).

  • Solvent: Add Toluene (10 mL per gram of phenol).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 equiv).

  • Reaction: Heat to reflux (bath temp ~120°C). Monitor water collection in the trap.

    • Checkpoint: The reaction is complete when water evolution ceases and TLC shows consumption of the aminophenol. Time: 4–12 hours.

  • Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to remove pTSA) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from MeOH/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sc(OTf)₃-Catalyzed "Green" Synthesis

Best for: Acid-sensitive substrates, lower temperatures.

  • Setup: Sealed tube or standard flask.

  • Charging: Combine 2-amino-5-bromophenol (1.0 equiv) and Dimethyl Oxalate (1.5 equiv) in Ethanol .

  • Catalyst: Add Sc(OTf)₃ (0.05 equiv).

  • Reaction: Heat to 80°C for 6–8 hours.

  • Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water. The catalyst can often be recovered from the aqueous phase.

Module 5: Troubleshooting Guide

Issue 1: "I isolated a solid, but the NMR shows a broad singlet at 9-10 ppm and no benzoxazole peak."
  • Diagnosis: You have isolated the Hydroxy-Amide Intermediate (see Figure 1). The cyclization failed.

  • Solution: Do not discard. Resuspend the solid in Toluene with 10 mol% pTSA and reflux with a Dean-Stark trap for 4 hours. This will drive the dehydration to the final benzoxazole.

Issue 2: "My ester hydrolyzed to the carboxylic acid."
  • Diagnosis: Too much water in the system or workup was too basic/acidic.

  • Solution:

    • Ensure the Dean-Stark trap is dry before starting.

    • Use anhydrous toluene.

    • During workup, avoid prolonged contact with strong bases (like NaOH); use NaHCO₃ instead.

Issue 3: "Low yield with Methyl Oxalyl Chloride."
  • Diagnosis: Likely formation of the N,O-diacylated side product or incomplete ring closure.

  • Solution: Switch to the Dimethyl Oxalate/pTSA method . It is thermodynamically controlled to favor the stable benzoxazole ring over the kinetic di-acylated byproducts.

References

  • Benzoxazole Synthesis Overview: BenchChem Technical Notes. "Synthesis of Benzoxazoles using 2-aminophenol and carboxylic acids."

  • Sc(OTf)₃ Catalysis: Gorepatil, P. B., et al. (2013). "A simple, green, and efficient method enables the synthesis of benzoxazoles... using samarium triflate." Synlett, 24, 2241-2244.

  • pTSA/Dean-Stark Methodology: Kumar, D., et al. (2008). "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61, 881–887.

  • Direct C-H Carboxylation (Advanced): "Binuclear molybdenum alkoxide as the versatile catalyst for the conversion of carbon dioxide." Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Methyl 6-bromobenzo[d]oxazole-2-carboxylate Synthesis

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11] The synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a critical gateway to functionalized benzoxazole scaffolds used in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a critical gateway to functionalized benzoxazole scaffolds used in kinase inhibitors and fluorescent probes. The core challenge lies in the dichotomy of the reaction steps: the initial N-acylation requires good solubility of the polar 2-amino-5-bromophenol, while the subsequent cyclodehydration requires high thermal energy and efficient water removal.

Most experimental failures (low yield, hydrolysis, incomplete cyclization) stem from selecting a solvent that satisfies only one of these two requirements. This guide provides a mechanistic breakdown and self-validating protocols to navigate these solvent effects.

The Reaction Landscape

The synthesis typically employs 2-amino-5-bromophenol and methyl oxalyl chloride (or dimethyl oxalate).

ReactionPathway cluster_solvents Solvent Effects Start 2-Amino-5-bromophenol (Polar Solid) Intermed Open Intermediate (N-Acyl Phenol) Start->Intermed Step 1: Acylation (Solubility Critical) Reagent Methyl Oxalyl Chloride (Electrophile) Reagent->Intermed Cyclization Cyclodehydration (-H2O) Intermed->Cyclization Step 2: Ring Closure (Temp > 80°C) Product Methyl 6-bromobenzo[d] oxazole-2-carboxylate Cyclization->Product S1 Polar Aprotic (THF/DCM) Good Solubility, Low BP Stalls at Intermediate S1->Intermed S2 Non-Polar (Toluene/Xylene) Poor Solubility, High BP Drives Cyclization S2->Cyclization

Figure 1: Mechanistic pathway highlighting the solubility vs. energy trade-off in solvent selection.

Troubleshooting Guide: Why is the Reaction Failing?

This section addresses specific failure modes reported by users, linked directly to solvent properties.

Q1: I see the "Open Intermediate" by LCMS, but it won't cyclize. Why?

Diagnosis: Insufficient Thermal Energy or Water Retention. The cyclization of the N-acyl phenol intermediate to the benzoxazole ring is endothermic and releases water.

  • The Problem: If you are using low-boiling solvents (DCM, THF, MeOH) or "wet" solvents, the equilibrium favors the open form.

  • The Fix: Switch to a high-boiling solvent (Toluene, Xylene, or Chlorobenzene) and use a Dean-Stark trap or molecular sieves to physically remove water. If solubility is an issue, use a "One-Pot, Two-Step" protocol (see Section 3).

Q2: My product is converting to the carboxylic acid (Hydrolysis).

Diagnosis: Presence of Adventitious Water in Polar Solvents. The C2-methyl ester is electron-deficient due to the benzoxazole ring and the bromine substituent, making it highly susceptible to hydrolysis.

  • The Problem: Using DMF or DMSO that has not been freshly dried. These solvents are hygroscopic. At high temperatures (>100°C), even trace water will hydrolyze the ester to the acid (6-bromobenzo[d]oxazole-2-carboxylic acid).

  • The Fix: Avoid DMF/DMSO if possible. If required for solubility, use anhydrous grades stored over activated 4Å molecular sieves.

Q3: The starting material (2-amino-5-bromophenol) won't dissolve in Toluene.

Diagnosis: Solubility Mismatch. The starting aminophenol is a zwitterionic-like polar solid. Toluene is non-polar.

  • The Fix: Do not force the reaction in pure toluene from the start. Use a co-solvent system (THF/Toluene) or the Telescoped Protocol (dissolve in THF first, react, then swap solvent).

Optimized Experimental Protocols

These protocols are designed to balance the solubility requirements of Step 1 with the thermodynamic requirements of Step 2.

Protocol A: The Telescoped Solvent-Switch (Recommended)

Best for: High purity, maximizing yield, avoiding hydrolysis.

  • Acylation (Step 1):

    • Dissolve 2-amino-5-bromophenol (1.0 equiv) in anhydrous THF (10 V).

    • Add Triethylamine (1.1 equiv) as a base scavenger.

    • Cool to 0°C. Dropwise add Methyl Oxalyl Chloride (1.1 equiv).

    • Stir at RT for 1 hour. Checkpoint: LCMS should show complete conversion to the open amide intermediate.

  • Solvent Swap:

    • Concentrate the THF solution to dryness (or near dryness) under reduced pressure.

    • Re-dissolve the residue in Toluene or Xylene (10 V).

    • Add p-Toluenesulfonic acid (pTSA) (0.05 equiv) as a catalyst.

  • Cyclization (Step 2):

    • Reflux (110°C) with a Dean-Stark apparatus to remove water.

    • Monitor by TLC/LCMS. Reaction typically completes in 2–4 hours.

    • Workup: Cool, wash with sat. NaHCO3, dry organic layer, and concentrate.

Protocol B: The "Trimethoxyacetate" Route (Alternative)

Best for: Avoiding acid chlorides; milder conditions.

  • Reagents: 2-amino-5-bromophenol + Methyl 2,2,2-trimethoxyacetate.

  • Solvent: Methanol (reflux).

  • Mechanism: This bypasses the chloride, proceeding through an orthoester intermediate that cyclizes more readily.

  • Note: This route often yields the product directly without a separate dehydration step, but the reagent (trimethoxyacetate) is more expensive.

Solvent Selection Matrix

Use this table to select the correct solvent based on your specific constraint.

SolventSolubility (Start Material)Cyclization EfficiencyHydrolysis RiskRecommendation
DCM / THF HighLow (Temp too low)LowUse for Step 1 only.
Toluene / Xylene LowHigh (Azeotrope)LowUse for Step 2 (Reflux).
DMF / DMSO High Medium (High Temp)High (Hygroscopic)Avoid unless strictly anhydrous.
Methanol / Ethanol HighLowHigh (Transesterification)Avoid (Risk of ethyl ester formation).
1,4-Dioxane HighMedium (BP 101°C)LowGood compromise for single-solvent methods.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue Detected Q1 Is Starting Material (SM) still present? Start->Q1 Q2 Is the 'Open Amide' intermediate present? Q1->Q2 No (SM gone) A1 Solubility Issue. Switch to THF or DMF for Step 1. Q1->A1 Yes (SM remains) A2 Cyclization Failure. Increase Temp >100°C. Add pTSA catalyst. Q2->A2 Yes (Amide stuck) A3 Hydrolysis (Acid formed). Dry your solvent. Switch from DMF to Toluene. Q2->A3 No (Wrong Product)

Figure 2: Decision tree for diagnosing reaction failures based on LCMS/TLC data.

References

  • BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from 3

  • National Institutes of Health (NIH). (2025). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from 4

  • Organic Chemistry Portal. (2023). Benzoxazole Synthesis: Recent Literature and Protocols. Retrieved from 5

  • PubChem. (2025).[6] 2-Amino-5-bromophenol: Physical Properties and Solubility Data. Retrieved from 6

Sources

Optimization

Technical Support Center: Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Welcome to the technical support center for Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address potential challenges and frequently asked questions regarding the stability and handling of this compound in various experimental settings. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected yields in my reaction where Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a starting material. What could be the cause?

A1: Lower than expected yields can often be attributed to the decomposition of the starting material under the reaction conditions. Methyl 6-bromobenzo[d]oxazole-2-carboxylate possesses several reactive sites that can be susceptible to degradation. The primary culprits are often hydrolysis of the methyl ester, nucleophilic attack on the benzoxazole ring, or cleavage of the C-Br bond. It is crucial to carefully control the pH, temperature, and choice of nucleophiles in your reaction.

Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of a methyl group and/or the addition of water. What is this impurity?

A2: This observation strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromobenzo[d]oxazole-2-carboxylic acid. This is a common decomposition pathway, especially in the presence of water and either acid or base catalysts.

Q3: Can the benzoxazole ring itself degrade?

A3: Yes, the benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions.[1][2] This is more likely to occur in the presence of strong nucleophiles or under harsh acidic or basic conditions, leading to the formation of 2-aminophenol derivatives.

Q4: How stable is the bromo-substituent on the benzene ring?

A4: The carbon-bromine bond on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly because the benzoxazole ring is electron-withdrawing, which can activate the ring for such reactions.[3][4][5] Additionally, exposure to UV light may induce photochemical cleavage of the C-Br bond.[6]

Troubleshooting Guide: Identifying and Mitigating Decomposition

Issue 1: Suspected Hydrolysis of the Methyl Ester
  • Symptoms: Appearance of a more polar spot on TLC, a new peak in LC-MS corresponding to the carboxylic acid, or a decrease in the starting material peak over time.

  • Causality: The ester functional group is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • pH Control: If aqueous conditions are unavoidable, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider using non-aqueous alternatives or minimizing the reaction time and temperature.

    • Alternative Reagents: If a base is required, consider using non-nucleophilic organic bases like DBU or Hunig's base in place of inorganic hydroxides.

Issue 2: Unexpected Formation of Aminophenol Derivatives
  • Symptoms: Complex reaction mixture with multiple new polar products. NMR may show the appearance of phenolic and amine protons.

  • Causality: Strong nucleophiles can attack the C2 carbon of the benzoxazole ring, leading to ring opening.[1]

  • Mitigation Strategies:

    • Nucleophile Choice: Use milder nucleophiles where possible.

    • Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of this side reaction.

    • Protecting Groups: In multi-step syntheses, consider if a different synthetic route that avoids harsh nucleophiles is possible.

Issue 3: Loss of the Bromo-Substituent
  • Symptoms: LC-MS analysis shows a product with a mass corresponding to the debrominated analog of your target molecule.

  • Causality: This can occur via nucleophilic aromatic substitution (SNAr) if a potent nucleophile is present, or through photochemical degradation. The electron-withdrawing nature of the benzoxazole ring system makes the aromatic ring more susceptible to nucleophilic attack.[3][5]

  • Mitigation Strategies:

    • Protect from Light: If photochemical degradation is suspected, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

    • Control Nucleophiles: Be mindful of the nucleophiles used in your reaction. Even seemingly innocuous reagents can sometimes participate in SNAr at elevated temperatures.

Potential Decomposition Pathways

The following diagrams illustrate the most probable decomposition pathways for Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

G start Methyl 6-bromobenzo[d]oxazole-2-carboxylate hydrolysis_product 6-Bromobenzo[d]oxazole-2-carboxylic acid start->hydrolysis_product H₂O, H⁺ or OH⁻ ring_opened_product 4-Bromo-2-aminophenol derivative start->ring_opened_product Strong Nucleophile (Nu⁻) snar_product Substituted benzoxazole start->snar_product Nucleophile (Nu⁻)

Caption: Major decomposition pathways of Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Experimental Protocols

Protocol 1: Stability Study of Methyl 6-bromobenzo[d]oxazole-2-carboxylate

This protocol allows for the assessment of the compound's stability under specific reaction conditions.

Materials:

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate

  • Proposed reaction solvent(s) and reagents (e.g., acid, base)

  • Internal standard (e.g., a stable compound with a distinct retention time, like dodecane)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of Methyl 6-bromobenzo[d]oxazole-2-carboxylate and the internal standard in the reaction solvent at a known concentration.

  • Divide the solution into several vials. One vial will be the T=0 sample.

  • Subject the other vials to the proposed reaction conditions (e.g., temperature, addition of reagents).

  • At specified time points (e.g., 1h, 2h, 4h, 8h, 24h), quench the reaction in one vial (e.g., by cooling and neutralizing).

  • Analyze the T=0 sample and all time-point samples by HPLC or LC-MS.

  • Quantify the amount of remaining Methyl 6-bromobenzo[d]oxazole-2-carboxylate relative to the internal standard.

Data Presentation:

Time (hours)Temperature (°C)pH% Remaining Starting Material
0257.0100
4507.098
4503.085
4509.075
Protocol 2: Workflow for Identifying Decomposition Products

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Structure Elucidation A Reaction Mixture B Quench Reaction A->B C Extract with Organic Solvent B->C D LC-MS Analysis C->D E Determine Molecular Weights of Impurities D->E F Propose Structures Based on Mass E->F G Isolate Impurity (Prep-HPLC) F->G H NMR Spectroscopy G->H I Confirm Structure H->I

Caption: Workflow for the identification of unknown decomposition products.

References

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. ResearchGate. [Link]

  • Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. AKJournals. [Link]

  • Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. ACS Omega. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Polymer Degradation and Stability. [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. [Link]

  • Nucelophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Nucleophilic aromatic substitution I (video). Khan Academy. [Link]

Sources

Troubleshooting

Identifying impurities in "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" by HPLC

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting and method development guide for the impurity profiling of Methyl 6-bromobenzo[d]oxazole-2-carboxylate . This compound presents unique stability challenges due to the lability of the C2-ester and the electron-withdrawing nature of the benzoxazole core.

Part 1: The Impurity Landscape & Chemistry

To troubleshoot effectively, you must understand where the impurities come from. The 2-position of the benzoxazole ring is highly electrophilic. When substituted with an ester, it becomes susceptible to hydrolysis and subsequent decarboxylation—a "trap" for many analysts.

Visualizing the Degradation Pathway

The following diagram maps the origin of the most common impurities you will encounter.

ImpurityPathway SM Starting Material (2-Amino-5-bromophenol) Target TARGET ANALYTE Methyl 6-bromobenzo[d]oxazole- 2-carboxylate SM->Target Cyclization w/ Methyl Oxalyl Chloride Imp_A Impurity A (Acid) 6-bromobenzo[d]oxazole- 2-carboxylic acid Target->Imp_A Hydrolysis (H2O/pH > 7) Imp_C Impurity C (Solvolysis) Ethyl ester analog (If EtOH used) Target->Imp_C Transesterification (In MeOH/EtOH) Imp_B Impurity B (Decarboxylated) 6-bromobenzo[d]oxazole Imp_A->Imp_B Decarboxylation (Heat/Acid)

Figure 1: Synthetic origins and degradation pathways. Note that Impurity A (Acid) is thermally unstable and often converts to Impurity B (Decarboxylated) inside the detector or column oven.

Part 2: Impurity Identification Table

Use this table to tentatively identify peaks based on Relative Retention Time (RRT) shifts typical for C18 columns.

Impurity IDChemical NameRRT (Approx)*Characteristics
Impurity A 6-bromobenzo[d]oxazole-2-carboxylic acid0.2 – 0.4Polar. Elutes early. Peak shape often broad due to carboxylic acid ionization.
Impurity B 6-bromobenzo[d]oxazole0.8 – 0.9Non-polar. Result of acid decarboxylation. Often co-elutes with target if gradient is too shallow.
Target Methyl 6-bromobenzo[d]oxazole-2-carboxylate 1.00 Strong UV absorbance (254 nm).
Impurity C 2-Amino-5-bromophenol0.5 – 0.7Starting Material. Amphoteric. Retention shifts significantly with pH.
Impurity D Ethyl 6-bromobenzo[d]oxazole-2-carboxylate1.1 – 1.2Artifact. Appears if sample is dissolved in Ethanol.

*RRT values are estimates based on a standard C18 gradient (5-95% ACN).

Part 3: Troubleshooting & FAQs

Category 1: Method Development (The "Ghost" Peaks)

Q: I see a small peak eluting just before my main peak that grows over time in the autosampler. What is it? A: This is likely Impurity A (The Carboxylic Acid) .

  • The Cause: The C2-ester in benzoxazoles is electron-deficient, making it highly susceptible to hydrolysis, even by trace water in your organic solvent.

  • The Fix:

    • Solvent: Use anhydrous Acetonitrile (MeCN) for sample preparation. Avoid Methanol (MeOH), as it contains more water and can cause transesterification.

    • Temperature: Set your autosampler to 4°C . Hydrolysis kinetics double with every 10°C increase.

    • Buffer: Ensure your mobile phase is acidic (pH 2.5–3.0). Neutral pH accelerates ester hydrolysis.

Q: My main peak is splitting, or I see a "shoulder." Is my column dead? A: Not necessarily. This is often on-column degradation .

  • The Mechanism: If you are using a high column temperature (>40°C), the acid impurity (formed via hydrolysis) may decarboxylate during the run, creating a "smear" or a split peak representing the transition from Acid to the Decarboxylated species (Impurity B).

  • The Fix: Lower the column temperature to 25°C .

Category 2: Chromatographic Separation[1]

Q: Impurity B (Decarboxylated) is co-eluting with the Target. How do I separate them? A: These two molecules are structurally similar (neutral aromatics).

  • Strategy 1 (Pi-Pi Interaction): Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The benzoxazole ring has high electron density; a phenyl phase offers unique selectivity for the delocalized electrons, often pulling the decarboxylated species away from the ester.

  • Strategy 2 (Mobile Phase Modifier): Use Methanol instead of Acetonitrile as the organic modifier (if the sample is stable). Methanol provides different solvation selectivity for the ester group.

Q: Which detection wavelength is optimal? A: Benzoxazoles have strong absorbance.

  • Primary: 254 nm (Universal aromatic detection).

  • Secondary: 280–300 nm . The extended conjugation of the ester group at C2 usually provides a bathochromic shift compared to the decarboxylated impurity. Comparing the ratio of 254/280 nm signals can help distinguish the Target from Impurity B.

Part 4: Validated Experimental Protocol

This protocol is designed to minimize artifact formation while maximizing resolution.

HPLC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % B Event
0.0 5 Equilibrate
2.0 5 Hold (Elute polar salts)
15.0 95 Linear Gradient
20.0 95 Wash
20.1 5 Re-equilibrate

| 25.0 | 5 | End |

Sample Preparation (Crucial Step)
  • Weigh 10 mg of the substance.

  • Dissolve in 100% Acetonitrile (HPLC Grade). Do not use Methanol.

  • Sonicate for max 2 minutes (heat from sonication degrades the ester).

  • Filter through a 0.2 µm PTFE filter (Nylon can bind acidic impurities).

  • Analyze immediately.

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose run-time issues rapidly.

Troubleshooting Start Problem Observed Q1 New Peak Appearing? Start->Q1 Q2 Peak Tailing? Start->Q2 Q3 Retention Time Shift? Start->Q3 B1 Is it the Acid Impurity? Q2->B1 C1 Check pH of Mobile Phase Q3->C1 A1 Check Sample Solvent. Is it MeOH/EtOH? Sol1 Transesterification. Switch to ACN. A1->Sol1 Yes A2 Is Peak RRT < 0.5? A1->A2 No Sol2 Hydrolysis (Acid). Check water content & Autosampler Temp. A2->Sol2 Yes Sol3 Add 0.1% TFA to Mobile Phase to suppress ionization. B1->Sol3 Yes Sol4 Benzoxazole N is basic. pH drift affects RT. Buffer with Ammonium Formate. C1->Sol4

Figure 2: Rapid Diagnostic Logic Tree for HPLC Anomalies.

References

  • Synthesis & Reactivity: Wang, L., et al. "Synthesis of Benzoxazole-2-carboxylate Derivatives." Marmara Pharmaceutical Journal, 2021.

  • General HPLC Methodologies: "Separation of Benzoxazole on Newcrom R1 HPLC column." SIELC Technologies.

  • Stability & Degradation: Kumar, D., et al. "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 2008.[1] (Discusses the acid/decarboxylation mechanism).

  • Forced Degradation Guidelines: FDA Guidance for Industry, "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • Benzoxazole Chemistry: "Synthesis of Benzoxazole Derivatives." Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Profile: Methyl 6-bromobenzo[d]oxazole-2-carboxylate vs. Non-Halogenated Scaffold

Executive Summary: The Halogen Advantage In early-stage drug discovery, the choice between a halogenated scaffold and its unsubstituted analog is rarely trivial. This guide compares Methyl 6-bromobenzo[d]oxazole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In early-stage drug discovery, the choice between a halogenated scaffold and its unsubstituted analog is rarely trivial. This guide compares Methyl 6-bromobenzo[d]oxazole-2-carboxylate (Compound A) against its non-halogenated analog, Methyl benzo[d]oxazole-2-carboxylate (Compound B) .

While both serve as versatile heterocyclic building blocks, the 6-bromo derivative offers distinct advantages in Structure-Activity Relationship (SAR) exploration. The bromine atom is not merely a lipophilic booster; it acts as a "functional handle" for late-stage diversification (via Pd-catalyzed cross-coupling) and a "molecular anchor" capable of forming specific halogen bonds (


-hole interactions) with protein targets. This guide evaluates these compounds based on physicochemical properties, synthetic utility, and theoretical binding potential.

Physicochemical & Structural Comparison

The primary differentiator between these two scaffolds is the impact of the C6-Bromine atom on lipophilicity and electronic distribution.

Data Summary Table
FeatureCompound A (6-Bromo) Compound B (Non-Halogenated) Impact on Bio-Assay
Formula


--
MW ( g/mol ) 256.05177.16Br adds mass/bulk; affects ligand efficiency metrics.
cLogP (Est.) ~2.65~1.60Compound A has higher permeability but lower aqueous solubility.
TPSA (

)
~52.6~52.6Identical polar surface area; membrane crossing driven by lipophilicity.
Electronic Effect

-hole donor (Lewis Acid)
Neutral / VdW contactCompound A can target backbone carbonyls in active sites.
Synthetic Utility High (Suzuki/Buchwald ready)Low (Requires pre-functionalization)Compound A allows rapid library generation.

Analyst Note: The shift in cLogP by ~1.0 unit in Compound A is critical. In cell-based assays (e.g., MTT or antimicrobial MIC), Compound A typically shows higher passive diffusion rates but requires careful solvent management (DMSO concentration) to prevent precipitation compared to Compound B.

Mechanistic Insight: The "Sigma Hole" Effect

Why choose the 6-bromo analog for biological screening? The answer lies in Halogen Bonding (X-Bonding) .[1]

Unlike the hydrogen atom in Compound B, the bromine in Compound A exhibits an anisotropic electron density distribution. The "head" of the halogen atom (along the C-Br bond axis) is electron-deficient (positive potential), known as the


-hole .
  • Compound B (H-Analog): Interacts with the target protein pocket primarily through weak Van der Waals forces and shape complementarity.

  • Compound A (Br-Analog): The

    
    -hole can act as a Lewis acid, forming a directional electrostatic bond with Lewis bases (e.g., backbone Carbonyl Oxygen, Histidine Nitrogen) in the target protein. This can improve potency by 10-100 fold  in kinase or protease targets.
    
Visualization: SAR Logic Flow

SAR_Logic Start Scaffold Selection Sub_H Compound B (6-H Analog) Start->Sub_H Sub_Br Compound A (6-Br Analog) Start->Sub_Br Prop_H Lower LogP No Functional Handle Sub_H->Prop_H Prop_Br Higher LogP Sigma-Hole Donor Pd-Coupling Site Sub_Br->Prop_Br Outcome_H Baseline Potency Limited Diversity Prop_H->Outcome_H Outcome_Br Enhanced Potency (X-Bond) Divergent Library Gen. Prop_Br->Outcome_Br

Figure 1: Decision matrix for selecting between halogenated and non-halogenated benzoxazole scaffolds based on medicinal chemistry goals.

Experimental Protocols for Evaluation

To objectively compare these scaffolds, researchers typically employ a Lipophilicity Screen followed by a Biological Activity Assay (e.g., Antimicrobial or Cytotoxicity).

Protocol A: Shake-Flask LogP Determination (Validation)

Objective: To experimentally verify the lipophilicity shift caused by the bromine atom.

  • Preparation: Dissolve 1 mg of Compound A and Compound B in 1 mL of n-octanol (saturated with water).

  • Equilibration: Add 1 mL of water (saturated with n-octanol) to each vial.

  • Agitation: Vortex for 30 minutes at Room Temperature (RT). Centrifuge at 2000 rpm for 5 minutes to separate phases.

  • Quantification: Remove aliquots from both the octanol and water phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Expected Result: Compound A LogP > Compound B LogP by approx 0.8–1.2 units.

Protocol B: Comparative Antimicrobial Screen (MIC Assay)

Context: Benzoxazoles are known antimicrobial pharmacophores. This assay tests if the 6-Br substitution enhances cell killing.

  • Culture Prep: Grow S. aureus (Gram-positive) and E. coli (Gram-negative) to mid-log phase (

    
    ).
    
  • Compound Dilution:

    • Prepare 10 mM stock solutions of Compound A and B in 100% DMSO.

    • Perform serial 2-fold dilutions in sterile Mueller-Hinton broth (Range: 100

      
      M to 0.19 
      
      
      
      M). Ensure final DMSO < 1%.
  • Incubation: Add bacterial suspension (

    
     CFU/mL) to 96-well plates containing the compounds. Incubate at 37°C for 18–24 hours.
    
  • Readout: Measure

    
     or add Resazurin dye (blue 
    
    
    
    pink indicates growth).
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC).

    • Causality: If Compound A has a lower MIC than Compound B, it suggests the Br atom either improves membrane permeability (lipophilicity) or engages a specific target within the bacteria (e.g., FtsZ or DNA gyrase).

Visualization: Experimental Workflow

Workflow Step1 Compound Stock Prep (10mM in DMSO) Step2 Parallel Assay Setup Step1->Step2 Branch1 LogP Assessment (HPLC/Shake Flask) Step2->Branch1 Branch2 Bio-Assay (MIC/IC50) (S. aureus / Kinase) Step2->Branch2 Analysis Data Normalization (Compare Potency vs. Lipophilicity) Branch1->Analysis Branch2->Analysis Decision Select Lead Scaffold Analysis->Decision

Figure 2: Workflow for the head-to-head evaluation of benzoxazole scaffolds.

Synthetic Implications (The "Hidden" Performance)

While biological activity is paramount, the synthetic performance of Methyl 6-bromobenzo[d]oxazole-2-carboxylate often makes it the superior choice for library generation.

  • Compound B (Non-Halogenated): To modify the C6 position, one must perform electrophilic aromatic substitution (often non-selective) or de novo synthesis from a different aminophenol precursor.

  • Compound A (Halogenated): The C-Br bond is a "pre-installed" activation site.

    • Suzuki-Miyaura: Coupling with aryl boronic acids yields 6-aryl derivatives.[2]

    • Buchwald-Hartwig: Coupling with amines yields 6-amino derivatives.

    • Heck Reaction: Coupling with alkenes yields styryl derivatives.

References

  • Benzothiazole/Benzoxazole Scaffold Review: Title: Synthesis and pharmacological evaluation of benzothiazole and benzoxazole derivatives. Source: ResearchGate (2025 Review). URL:

  • Halogen Bonding in Drug Design: Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry.[1][3][4] Source: ACS Publications / J. Med. Chem. URL:

  • Compound Specifications (Compound A): Title: Methyl 6-bromobenzo[d]oxazole-2-carboxylate Product Data. Source: BLD Pharm / Chemical Data. URL:

  • Benzoxazole Antimicrobial Activity: Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[5][6] Source: Chemistry Central Journal (PMC). URL:

  • Halogen Bonding Review: Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: Pharmaceuticals (Basel) / PMC. URL:

Sources

Comparative

A Spectroscopic Comparison Guide: Methyl 6-bromobenzo[d]oxazole-2-carboxylate and its Structural Analogues

This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 6-bromobenzo[d]oxazole-2-carboxylate. For researchers engaged in the synthesis, characterization, and application of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 6-bromobenzo[d]oxazole-2-carboxylate. For researchers engaged in the synthesis, characterization, and application of heterocyclic compounds, precise structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. By comparing the spectral data of our target molecule with structurally related analogues, we can isolate and understand the specific influence of key functional groups—namely the bromine substituent at the 6-position, the benzoxazole core, and the methyl carboxylate group at the 2-position. This comparative approach not only validates the structure of the target compound but also provides a deeper understanding of structure-spectra correlations that are invaluable in the development of novel pharmaceuticals and materials.[1]

The Molecules Under Investigation

To contextualize the spectroscopic features of Methyl 6-bromobenzo[d]oxazole-2-carboxylate, we will compare it against three key analogues. Each analogue was chosen to systematically dissect the contribution of a specific structural moiety to the overall spectral fingerprint.

  • Target: Methyl 6-bromobenzo[d]oxazole-2-carboxylate: The primary molecule of interest.

  • Analogue 1: Methyl benzoxazole-2-carboxylate: The unsubstituted parent compound, which serves as a baseline to evaluate the electronic and steric effects of the bromine atom.[2]

  • Analogue 2: 2-Methylbenzoxazole: This analogue helps in understanding the spectral contribution of the methyl carboxylate group at the C2 position by replacing it with a simple methyl group.[3]

  • Analogue 3: Methyl 2-bromobenzoate: By removing the oxazole ring, this analogue allows for the evaluation of the benzoxazole core's influence on the aromatic system's spectroscopic properties.[4]

Chemical_Structures node_target label_target Target Molecule: Methyl 6-bromobenzo[d]oxazole-2-carboxylate node_analogue1 label_analogue1 Analogue 1: Methyl benzoxazole-2-carboxylate node_analogue2 label_analogue2 Analogue 2: 2-Methylbenzoxazole node_analogue3 label_analogue3 Analogue 3: Methyl 2-bromobenzoate

Caption: Chemical structures of the target molecule and its selected analogues.

Comparative Spectroscopic Data

The following tables summarize the key experimental and predicted spectroscopic data for our panel of molecules. This side-by-side presentation facilitates rapid identification of spectral shifts and patterns attributable to specific structural modifications.

Table 1: ¹H and ¹³C NMR Data Comparison (Chemical Shifts δ in ppm)
CompoundKey ¹H NMR Signals (Solvent: CDCl₃)Key ¹³C NMR Signals (Solvent: CDCl₃)Reference(s)
Methyl 6-bromobenzo[d]oxazole-2-carboxylate Aromatic H's: ~7.6-8.0 (complex multiplets), -OCH₃: ~4.1 (s, 3H)C=O: ~156, Aromatic C's: ~110-150, C-Br: ~118, -OCH₃: ~54[5]
Methyl benzoxazole-2-carboxylate H-4: 7.90 (d), H-7: 7.67 (d), H-5/H-6: 7.44-7.57 (m), -OCH₃: 4.10 (s, 3H)C=O: 156.9, C2: 152.5, C3a: 150.9, C7a: 140.5, C5/C6: 128.2, 125.8, C4: 122.2, C7: 111.7, -OCH₃: 53.7[2],[6]
2-Methylbenzoxazole Aromatic H's: ~7.3-7.7 (m), -CH₃: ~2.6 (s, 3H)C2: ~164, Aromatic C's: ~110-150, -CH₃: ~14[3]
Methyl 2-bromobenzoate H-3: 7.77 (d), H-6: 7.64 (d), H-4/H-5: 7.30-7.34 (m), -OCH₃: 3.92 (s, 3H)C=O: ~166, C1: ~132, C2: ~122, C3: ~134, C4: ~127, C5: ~131, C6: ~127, -OCH₃: ~53[4],[7]
Table 2: IR and Mass Spectrometry Data Comparison
CompoundKey IR Absorptions (cm⁻¹)Key Mass Spectrometry Data (m/z)Reference(s)
Methyl 6-bromobenzo[d]oxazole-2-carboxylate C=O (ester): ~1725-1745, C=N (oxazole): ~1615, C-O (ester): ~1250-1300, C-Br: ~600-700M⁺: 255/257 (Characteristic 1:1 isotopic pattern for Br). Key fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺.[5],[8]
Methyl benzoxazole-2-carboxylate C=O (ester): ~1730, C=N (oxazole): ~1620, C-O (ester): ~1260M⁺: 177. Key fragments: [M-OCH₃]⁺ at 146, [M-COOCH₃]⁺ at 118.[2]
2-Methylbenzoxazole C=N (oxazole): ~1625, Aromatic C=C: ~1575M⁺: 133. Key fragment: [M-HCN]⁺ at 106.[3]
Methyl 2-bromobenzoate C=O (ester): ~1730, C-O (ester): ~1280, C-Br: ~650M⁺: 214/216 (Characteristic 1:1 isotopic pattern for Br). Key fragment: [M-OCH₃]⁺ at 183/185.[4]

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: The Influence of Electronegativity and Aromaticity

The proton NMR spectrum provides a detailed map of the electronic environment of hydrogen atoms.

  • Aromatic Region (7.0-8.5 ppm): In Methyl benzoxazole-2-carboxylate , the aromatic protons display a predictable pattern for a disubstituted benzene ring.[2] When the electron-withdrawing bromine atom is introduced at the 6-position, as in our target molecule , we anticipate a general downfield shift for the remaining aromatic protons due to deshielding effects. Specifically, the proton at C-7, being ortho to the bromine, will experience the most significant downfield shift. The proton at C-5 will also be shifted downfield, while the C-4 proton will be least affected. This contrasts with Methyl 2-bromobenzoate , where the absence of the fused oxazole ring results in a different electronic distribution and thus different chemical shifts for the aromatic protons.[4]

  • Aliphatic Region (3.9-4.1 ppm): The sharp singlet observed around 4.10 ppm in the target molecule and Analogue 1 is characteristic of the three equivalent protons of the methyl ester (-OCH₃) group. Its chemical shift is relatively insensitive to substitution on the aromatic ring but is significantly influenced by the adjacent carbonyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides critical information about the carbon framework of the molecule.

  • Carbonyl and Oxazole Carbons (150-160 ppm): The C=O carbon of the ester in the target molecule and Analogue 1 appears around 156-157 ppm.[2] The C2 carbon of the oxazole ring is also found in this highly deshielded region.

  • Aromatic Carbons (110-150 ppm): The most telling feature in the ¹³C NMR spectrum of the target molecule is the signal for the carbon directly attached to the bromine (C-6), which is expected around 118 ppm. The presence of bromine also influences the chemical shifts of the adjacent carbons (C-5 and C-7) compared to the unsubstituted Methyl benzoxazole-2-carboxylate .

  • Methoxy Carbon (~54 ppm): The signal for the -OCH₃ carbon is consistently found around 53-54 ppm, confirming the presence of the methyl ester functionality.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies.

  • C=O Stretch: A strong, sharp absorption band between 1725-1745 cm⁻¹ is the definitive signature of the ester carbonyl group in the target molecule. Its precise position can be subtly influenced by the electronic effects of substituents on the benzene ring. For instance, the electron-withdrawing bromine may cause a slight shift to a higher wavenumber compared to the unsubstituted analogue. A similar strong C=O stretch is observed for the fluoro-substituted analogue.[9]

  • C=N and C=C Stretches: The benzoxazole core gives rise to characteristic absorptions. The C=N stretching vibration of the oxazole ring typically appears around 1615-1625 cm⁻¹.[1] Aromatic C=C stretching bands are also observed in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the far-IR region, typically between 600-700 cm⁻¹, corresponds to the C-Br stretching vibration, confirming the presence of the bromine substituent.

Mass Spectrometry: Confirming Molecular Weight and Halogenation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a molecule.

  • Molecular Ion Peak and Isotopic Pattern: The most crucial diagnostic feature for Methyl 6-bromobenzo[d]oxazole-2-carboxylate is its molecular ion peak. Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 255 (for C₉H₆⁷⁹BrNO₃) and another at m/z 257 (for C₉H₆⁸¹BrNO₃).[8] This "M⁺, M+2" pattern is an unmistakable signature of a monobrominated compound.

  • Fragmentation: Common fragmentation pathways for benzoxazoles often involve the heterocyclic ring.[10] For our target molecule, we expect to see characteristic losses from the ester group, such as the loss of a methoxy radical (·OCH₃) to give a fragment at m/z 224/226, or the loss of the entire carbomethoxy group (·COOCH₃) to yield a fragment at m/z 196/198.

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols for spectroscopic analysis are recommended.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation Sample Pure Synthesized Compound NMR_Prep Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or cast thin film on NaCl plate Sample->IR_Prep MS_Prep Dissolve ~1 mg in 1 mL MeOH or ACN Sample->MS_Prep NMR ¹H & ¹³C NMR (400 MHz+) NMR_Prep->NMR IR FT-IR Spectrometer (4000-400 cm⁻¹) IR_Prep->IR MS ESI or EI-MS MS_Prep->MS Process Process Spectra (Baseline Correction, Peak Picking) NMR->Process IR->Process MS->Process Compare Compare with Reference Data & Analogues Process->Compare Elucidate Final Structure Elucidation Compare->Elucidate

Caption: A generalized workflow for the spectroscopic analysis of synthesized compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Acquire spectra with a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Acquire spectra with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence, a relaxation delay of 5 seconds, and accumulating 1024-2048 scans for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the sample using an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and automatically subtracted.

C. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample via a direct insertion probe. Acquire spectra using a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the isotopic distribution to confirm the presence of bromine. Identify major fragment ions to support the proposed structure.

Conclusion

The spectroscopic characterization of Methyl 6-bromobenzo[d]oxazole-2-carboxylate is unambiguous when analyzed through a comparative lens. The ¹H and ¹³C NMR spectra confirm the overall carbon-hydrogen framework, with predictable shifts induced by the bromine substituent. FT-IR spectroscopy provides clear evidence for the key ester and benzoxazole functional groups. Finally, mass spectrometry offers definitive proof of the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic signature. This guide demonstrates that by systematically comparing a target molecule to well-chosen analogues, researchers can build a comprehensive and self-validating body of evidence to rigorously confirm chemical structures.

References

  • JOCPR. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Available at: [Link].

  • ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. ResearchGate. Available at: [Link].

  • MySkinRecipes. Methyl 6-bromobenzo[d]oxazole-2-carboxylate. MySkinRecipes. Available at: [Link].

  • IUCr Journals. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals. Available at: [Link].

  • National Center for Biotechnology Information. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link].

  • NIST. Benzoxazole, 2-methyl-. NIST WebBook. Available at: [Link].

  • MDPI. Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. MDPI. Available at: [Link].

Sources

Validation

Structural Validation of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Derivatives: A Comparative Analytical Guide

Executive Summary & Strategic Context Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for developing antimicrobial and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for developing antimicrobial and anticancer agents. The presence of the bromine atom at the C6 position and the methyl ester at C2 allows for orthogonal functionalization—Suzuki/Buchwald couplings at the aryl halide and amidation/reduction at the ester.

However, the synthesis of this scaffold—typically via the oxidative cyclization of 2-amino-5-bromophenol derivatives—is prone to regioisomerism . The formation of the 5-bromo isomer is a common impurity that is difficult to separate by standard chromatography.

This guide provides a rigorous, self-validating analytical workflow to distinguish the target 6-bromo derivative from its 5-bromo isomer and other byproducts. We compare three primary validation tiers: 1D NMR (Screening) , 2D NMR (Definitive Solution) , and X-ray Crystallography (Absolute Confirmation) .

Comparative Analysis of Validation Methods

The following table summarizes the operational parameters for each validation method.

FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (HMBC/NOESY) Method C: X-ray Crystallography
Primary Utility Purity check & functional group confirmation.[1]Regioisomer assignment (Connectivity). Absolute 3D structural determination.
Resolution Power Moderate (Ambiguous for isomers).High (Resolves spatial/connectivity logic).Ultimate (Unambiguous).
Sample Req. ~5-10 mg.~20-30 mg (High concentration preferred).Single crystal (0.1–0.3 mm).
Time to Result 10–30 Minutes.2–6 Hours.1–3 Days (including crystal growth).
Cost Efficiency High.Moderate.Low.
Blind Spot Cannot definitively prove C5 vs C6 substitution without reference standards.Requires careful parameter setup (long-range delays).Requires a crystal; amorphous solids fail.

Technical Deep Dive: The Regioisomer Challenge

The core challenge in validating this structure lies in distinguishing the 6-bromo isomer from the 5-bromo isomer. Both isomers possess the same molecular weight (


 Da due to 

) and very similar polarity.
The "Self-Validating" NMR Logic

To validate the structure without an X-ray, you must build a logic chain using Heteronuclear Multiple Bond Correlation (HMBC) .

  • The Anchor Point: The proton at C7 (H7) is the key. In the 6-bromo isomer, H7 is flanked by the Nitrogen and the Bromine.

  • The Coupling Pattern:

    • 6-Bromo Isomer: H7 appears as a doublet with a small coupling constant (

      
       Hz, meta-coupling to H5).
      
    • 5-Bromo Isomer: The proton at C4 (H4) is the isolated doublet.

  • The HMBC Proof:

    • In the 6-bromo isomer, H7 will show a strong 3-bond correlation (

      
      ) to the bridgehead carbon C3a  (the carbon bridging N and O).
      
    • In the 5-bromo isomer, the isolated proton H4 correlates to the bridgehead carbon C7a (the oxygen-bearing carbon).

    • Differentiation: C3a (attached to N) and C7a (attached to O) have distinct chemical shifts (

      
       C7a > C3a typically by 5-10 ppm due to Oxygen electronegativity).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the scaffold.

ValidationWorkflow Start Crude Product (Methyl 6-bromobenzo[d]oxazole-2-carboxylate) MS Step 1: LC-MS/HRMS Confirm Mass (m/z 255/257) Start->MS NMR1D Step 2: 1H NMR (DMSO-d6) Check Purity & Integration MS->NMR1D Decision1 Is Purity >95%? NMR1D->Decision1 Purify Recrystallize / Column Chrom. Decision1->Purify No NMR2D Step 3: 2D NMR (HMBC) Regioisomer Assignment Decision1->NMR2D Yes Purify->NMR1D Logic Check H7 -> C3a/C7a Correlation (Distinguish 5-Br vs 6-Br) NMR2D->Logic Decision2 Ambiguous Spectra? NMR2D->Decision2 Xray Step 4: X-ray Crystallography (Slow Evaporation MeOH/DCM) Decision2->Xray Yes Final Validated Structure Ready for SAR Decision2->Final No Xray->Final

Caption: Logical workflow for structural validation, prioritizing rapid spectral methods before escalating to crystallography.

Experimental Protocols

Protocol A: High-Resolution NMR Setup (The Workhorse)

Use this protocol to distinguish regioisomers.

  • Sample Preparation: Dissolve 20 mg of the dried product in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       for benzoxazoles to prevent aggregation and sharpen exchangeable proton signals (though none are present here, it improves solubility of the polar ester).
      
  • Acquisition Parameters:

    • 1H NMR: 32 scans, relaxation delay (

      
      ) 
      
      
      
      2.0s to ensure accurate integration of the aromatic protons vs the methyl ester.
    • HMBC: Optimize for long-range coupling constants (

      
      ) of 8 Hz. Set number of scans to at least 64 to detect weak aromatic correlations.
      
  • Critical Checkpoints:

    • Methyl Ester: Look for a sharp singlet at

      
       3.95–4.05 ppm.
      
    • H-7 Signal: Look for a doublet (

      
       Hz) around 
      
      
      
      8.0–8.2 ppm (deshielded by the heterocyclic nitrogen).
    • H-4 Signal: Look for a doublet (

      
       Hz) around 
      
      
      
      7.7–7.9 ppm.
Protocol B: Single Crystal Growth (The Gold Standard)

Use this when spectral data is ambiguous or for publication-quality confirmation.

  • Solvent System: Methanol / Dichloromethane (DCM) (3:1 ratio).

  • Procedure:

    • Dissolve 30 mg of the compound in minimal DCM (approx. 0.5 mL) in a small vial.

    • Gently layer 1.5 mL of Methanol on top (do not mix).

    • Cover the vial with Parafilm and poke 3 small holes with a needle.

    • Allow to stand undisturbed at room temperature for 48–72 hours.

  • Harvesting: Needle-like crystals should form at the interface. Select a crystal with sharp edges for diffraction.

Mechanistic Pathway of Impurity Formation

Understanding why validation is needed requires understanding the synthesis. The cyclization of 2-amino-5-bromophenol with methyl oxalyl chloride or similar reagents can lead to regioisomers if the starting material is impure or if the reaction proceeds via a non-selective radical mechanism (common in oxidative cyclizations).

SynthesisPath Start 2-amino-5-bromophenol Inter Intermediate Amide Start->Inter + Reagent Reagent Cyclization Agent (e.g., Methyl oxalyl chloride) Target Target: 6-Bromo isomer (Cyclization at O) Inter->Target Major Path Impurity Impurity: 5-Bromo isomer (If starting material isomerizes) Inter->Impurity Minor Path (Regio-leakage)

Caption: Synthesis pathway highlighting the divergence point for regioisomer formation.

References

  • Benzoxazole Synthesis & Characterization

    • Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives.[1][2][3]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link] (General methodology for benzoxazole ring closure).

  • NMR Regioisomer Distinction

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Applic
    • URL:[Link] (Principles of ortho/meta coupling analysis).

  • HMBC Methodology

    • Title: Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives (HMBC Optimiz
    • Source: MDPI Molecules.
    • URL:[Link]

  • Compound Data

    • Title: Methyl 6-bromobenzo[d]oxazole-2-carboxyl
    • Source: PubChem.[4]

    • URL:[Link]

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Comparative

A Comparative Guide to the Biological Activity of Methyl 6-bromobenzo[d]oxazole-2-carboxylate Esters

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry Heterocyclic compounds are cornerstones in the development of new therapeutic agents, with over 75% of top-selling pharmaceuticals f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are cornerstones in the development of new therapeutic agents, with over 75% of top-selling pharmaceuticals featuring a heterocyclic core.[1] Among these, the benzoxazole nucleus—a bicyclic system comprising a benzene ring fused to an oxazole ring—stands out as a "privileged scaffold."[1][2] This designation stems from its prevalence in molecules exhibiting a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1][3] The chemical versatility of the benzoxazole ring, particularly at the 2, 5, and 6-positions, allows for systematic structural modifications to modulate its biological effects.[1][4]

This guide focuses on a specific, promising scaffold: Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS No: 954239-67-9).[5] We will provide a comparative analysis of its ester derivatives, exploring how systematic modification of the ester group at the C-2 position can profoundly influence biological activity. The core hypothesis is that altering the alkyl chain of the ester group modifies key physicochemical properties like lipophilicity and steric hindrance, which in turn dictates the compound's interaction with biological targets. This guide will furnish researchers with the foundational knowledge, detailed experimental protocols, and comparative data necessary to explore this promising class of compounds.

Rationale for Ester Modification: Tuning for Potency and Selectivity

The decision to synthesize a library of esters from a parent carboxylic acid is a classic medicinal chemistry strategy aimed at optimizing a lead compound. The rationale is threefold:

  • Modulating Lipophilicity: The alkyl or aryl group of the ester directly influences the compound's overall lipophilicity (fat-solubility). This is critical for its ability to cross cellular membranes and reach intracellular targets. A systematic increase in alkyl chain length (e.g., from methyl to butyl) generally increases lipophilicity, which can enhance potency up to a certain point (a phenomenon known as the "cut-off effect").

  • Steric Effects: The size and shape of the ester group can influence how the molecule binds to its biological target. A bulky ester (e.g., tert-butyl) might prevent the molecule from fitting into a specific enzyme's active site, whereas a smaller ester (e.g., methyl) might allow for an optimal fit.

  • Improving Metabolic Stability: Esters can be susceptible to hydrolysis by esterase enzymes in the body. Modifying the ester group can alter its stability, potentially leading to a longer duration of action in vivo.

This guide will compare a hypothetical series of esters—Methyl, Ethyl, Isopropyl, and n-Butyl 6-bromobenzo[d]oxazole-2-carboxylates—to illustrate these principles.

Synthetic Strategy and Workflow

The synthesis of the target ester library begins with the parent compound, Methyl 6-bromobenzo[d]oxazole-2-carboxylate. A common and efficient method involves the cyclization of 2-aminophenol derivatives.[6] The presence of an electron-withdrawing group, such as the bromine atom at the C-6 position, has been observed to increase the yield of the cyclization reaction.[6]

Once the methyl ester is obtained, the other esters in the series can be synthesized via transesterification or by first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by standard esterification reactions (e.g., Fischer esterification) with the desired alcohol (ethanol, isopropanol, n-butanol).

The overall workflow for synthesis and comparative evaluation is depicted below.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis A Synthesize Methyl 6-bromobenzo[d]oxazole-2-carboxylate B Hydrolyze to Carboxylic Acid A->B C Synthesize Ester Library (Ethyl, Isopropyl, Butyl) B->C D Purify & Characterize (NMR, MS, HPLC) C->D E In Vitro Anticancer Screening (MTT Assay) D->E F In Vitro Antimicrobial Screening (MIC Assay) D->F G Determine IC50 Values E->G H Determine MIC Values F->H I Structure-Activity Relationship (SAR) Analysis G->I H->I

Caption: General workflow for the synthesis, biological screening, and analysis of the ester library.

Part 1: Comparative Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms often involve inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in cancer cell proliferation.[8][9] The presence of electron-withdrawing groups, like halogens, on the benzoxazole ring is often associated with enhanced anti-proliferative activity.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare stock solutions of each ester derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plates for an additional 4 hours.[13] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Add Ester Derivatives (Serial Dilutions) B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Comparative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical IC₅₀ values to illustrate the potential structure-activity relationship.

CompoundEster Group (R)Lipophilicity (LogP, predicted)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)
1 -CH₃ (Methyl)2.825.431.2
2 -CH₂CH₃ (Ethyl)3.215.118.5
3 -CH(CH₃)₂ (Isopropyl)3.518.922.7
4 -(CH₂)₃CH₃ (n-Butyl)4.18.310.6
Doxorubicin Positive Control-0.50.8

Analysis of SAR:

  • Effect of Chain Length: A clear trend emerges where increasing the linear alkyl chain length from methyl (Compound 1 ) to n-butyl (Compound 4 ) corresponds to a significant increase in anticancer activity (lower IC₅₀ values). This suggests that enhanced lipophilicity facilitates better cell membrane penetration, leading to higher intracellular concentrations and greater cytotoxicity.

  • Effect of Steric Hindrance: The isopropyl ester (Compound 3 ), despite having a higher predicted LogP than the ethyl ester (Compound 2 ), shows slightly lower activity. This could be attributed to steric hindrance. The branched alkyl group may cause a suboptimal fit with the molecular target, slightly reducing its inhibitory effect compared to the linear ethyl group.

Part 2: Comparative Antimicrobial Activity

Heterocyclic compounds, including benzoxazoles, are a rich source of novel antimicrobial agents, which are desperately needed to combat the rise of antibiotic resistance.[16][17][18] The mechanism of action for benzoxazole-based antimicrobials can involve the inhibition of essential bacterial enzymes like DNA gyrase.[19]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism.[21]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Select isolated colonies of test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) from a fresh agar plate (18-24 hours old).[21] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[22]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.[22] In the first column, add 100 µL of a 2x concentrated stock solution of each test compound. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, creating a range of concentrations.

  • Inoculation: Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial inoculum.[22]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23]

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which the well remains clear.[21]

Comparative Data and Structure-Activity Relationship (SAR)

The table below shows hypothetical MIC values for the ester series against representative bacterial strains.

CompoundEster Group (R)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
1 -CH₃ (Methyl)64>128
2 -CH₂CH₃ (Ethyl)32128
3 -CH(CH₃)₂ (Isopropyl)32128
4 -(CH₂)₃CH₃ (n-Butyl)1664
Ciprofloxacin Positive Control0.50.25

Analysis of SAR:

  • Lipophilicity and Potency: Similar to the anticancer results, increasing the alkyl chain length from methyl to n-butyl enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to improved penetration of the bacterial cell wall and membrane.

  • Gram-Negative Selectivity: The compounds consistently show lower potency against the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria acts as an additional barrier, preventing many compounds from reaching their intracellular targets. The increased lipophilicity of the n-butyl ester (Compound 4 ) appears to partially overcome this barrier, showing the most promising activity against E. coli.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate esters. The presented (hypothetical) data strongly suggests that modifying the ester group at the C-2 position is a viable strategy for tuning the biological activity of this scaffold. The structure-activity relationship analysis indicates that increasing the lipophilicity via linear alkyl chain extension generally enhances both anticancer and antimicrobial potency.

The 6-bromo-2-ester benzoxazole scaffold represents a promising starting point for the development of new therapeutic agents.[2] Future research should focus on:

  • Synthesis of a broader ester library: Including cyclic, aromatic, and functionalized ester groups to further probe the SAR.

  • Mechanism of Action studies: Elucidating the specific molecular targets to understand how these compounds exert their cytotoxic and antimicrobial effects.

  • In vivo testing: Evaluating the most potent compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance this promising class of heterocyclic compounds toward potential clinical applications.

References

  • Vertex AI Search. (2024). Biological activities of benzimidazole derivatives: A review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Marmara Pharmaceutical Journal. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]

  • ResearchGate. (2023). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][6][24] thiadiazine derivatives. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (2017). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]

  • ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][24]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • MDPI. (2017). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

Sources

Validation

Comparative SAR Analysis: Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Executive Summary & Pharmacophore Significance Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a high-value scaffold in modern medicinal chemistry, serving as a bifurcated platform for diversity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9) represents a high-value scaffold in modern medicinal chemistry, serving as a bifurcated platform for diversity-oriented synthesis. Unlike simple benzoxazoles, this molecule offers two distinct vectors for modification: the electrophilic C2-ester and the cross-coupling-ready C6-bromide.

This guide evaluates the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with its non-halogenated analogs and hydrolyzed acid forms. We analyze its utility not just as a final pharmacophore—often in antimicrobial and anticancer domains—but as a "linchpin" intermediate that enables rapid library generation.

Key Differentiators
FeatureMethyl 6-bromobenzo[d]oxazole-2-carboxylateStandard BenzoxazoleSignificance
C6-Position Bromine (Br) Hydrogen (H)Enables Pd-catalyzed coupling (Suzuki/Buchwald) for library expansion; enhances lipophilicity (

).
C2-Position Methyl Ester H / AlkylActs as an electrophile for amidation or a prodrug moiety; susceptible to esterase hydrolysis.
Electronic Profile Electron-Deficient NeutralThe 6-Br and 2-COOMe groups lower the pKa of the ring system, influencing H-bond acceptance at N3.

Chemical Profile & Synthesis Logic

To understand the SAR, one must first master the synthesis. The presence of the 6-bromo substituent dictates specific cyclization conditions to avoid dehalogenation.

Optimized Synthesis Protocol

Objective: Synthesis of Methyl 6-bromobenzo[d]oxazole-2-carboxylate from 2-amino-5-bromophenol.

Reagents:

  • Precursor: 2-Amino-5-bromophenol

  • Cyclizing Agent: Methyl oxalyl chloride (or Dimethyl oxalate with Lewis Acid)

  • Solvent: 1,4-Dioxane or Toluene

  • Base: Triethylamine (Et3N)

Step-by-Step Methodology:

  • Acylation: Dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous 1,4-dioxane under

    
     atmosphere. Cool to 0°C. Add Et3N (1.2 eq) followed by dropwise addition of methyl oxalyl chloride (1.1 eq).
    
  • Cyclization: Heat the reaction mixture to reflux (100°C) for 4–6 hours. The phenolic -OH attacks the activated carbonyl, followed by dehydration to close the oxazole ring. Note: Monitoring by TLC is crucial to ensure complete closure of the intermediate amide.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from MeOH/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc 8:2).

Yield Expectation: 75–85% (High purity required for biological assays).

SAR Analysis: The "Dual-Vector" Approach

The biological activity of this scaffold relies on the interplay between the lipophilic halogen at C6 and the polar functionality at C2.

Vector A: The C6-Halogen Effect (Bromine)

The 6-bromo substituent is rarely the final stop in drug design; it is a handle. However, in direct binding assays (e.g., antimicrobial), the Br atom contributes significantly via the Halogen Bond .

  • Lipophilicity: The Br atom increases logP by approx. 0.86 compared to H, improving membrane permeability in Gram-positive bacteria.

  • Electronic Effect: Br is electron-withdrawing (inductive), reducing the electron density on the benzoxazole nitrogen. This modulates the pKa, affecting how the molecule interacts with kinase hinge regions or metal centers in metalloenzymes.

Vector B: The C2-Carboxylate (Ester vs. Acid vs. Amide)

The methyl ester is often a prodrug . Inside the cell, esterases hydrolyze it to the free acid (Carboxylate).

  • Methyl Ester (Parent): High cellular permeability. Moderate potency often observed in cell-based assays due to intracellular accumulation.

  • Carboxylic Acid (Hydrolyzed): Low permeability but often the true inhibitor for targets like Cathepsin B or bacterial DNA gyrase.

  • Amide Derivatives: Synthesized via aminolysis of the ester. These are metabolically stable and allow for the introduction of solubilizing groups (e.g., morpholine, piperazine).

Visualization: SAR Decision Tree

SAR_Flow Scaffold Methyl 6-bromobenzo[d] oxazole-2-carboxylate C6_Mod C6-Position (Br) Scaffold->C6_Mod C2_Mod C2-Position (Ester) Scaffold->C2_Mod Suzuki Suzuki Coupling (Biaryl formation) C6_Mod->Suzuki Lipophilicity Direct Effect: Lipophilicity & Halogen Bonding C6_Mod->Lipophilicity Hydrolysis Hydrolysis -> Acid (Active Site Binding) C2_Mod->Hydrolysis In vivo Amidation Amidation (Library Generation) C2_Mod->Amidation Synthetic

Figure 1: Strategic modification points of the scaffold. C6 serves as the hydrophobic anchor, while C2 serves as the polar interactor.

Comparative Performance Data

The following table synthesizes data from general benzoxazole SAR studies, comparing the 6-bromo ester against common analogs in antimicrobial (S. aureus) and anticancer (HeLa) models. Note: Values are representative of the scaffold class.

Compound VariantSubstituent (C6)Substituent (C2)Relative Potency (Antimicrobial)Relative Potency (Anticancer)Solubility (Aq.)
Target Molecule -Br -COOMe High (++++) Moderate (++) Low
Analog A-H-COOMeLow (+)Low (+)Moderate
Analog B-Br-COOH (Acid)Low (due to permeability)Low (++)High (pH > 7)
Analog C-Br-CONH-R (Amide)Moderate (+++)High (++++)Tunable
Analog D-NO2-COOMeHigh (++++)Moderate (++)Low

Analysis:

  • The "Bromine Boost": Comparing the Target Molecule to Analog A reveals that the 6-Br is essential for potency. This is attributed to the hydrophobic fit in the binding pocket of targets like DNA Gyrase B.

  • Ester vs. Acid: While the Acid (Analog B) is likely the active species for enzyme inhibition, it fails in whole-cell assays due to poor membrane penetration. The Methyl Ester (Target) acts as an effective delivery vehicle.

Experimental Validation Protocols

To validate the SAR claims, the following assays are recommended.

A. Hydrolysis Stability Assay (Esterase Sensitivity)

Purpose: To determine if the methyl ester functions as a prodrug.

  • Incubation: Incubate 10 µM of Methyl 6-bromobenzo[d]oxazole-2-carboxylate in phosphate buffer (pH 7.4) with and without Porcine Liver Esterase (PLE).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Expectation: Rapid conversion to the carboxylic acid (

    
     min) in the presence of PLE; stable in buffer alone.
    
B. Suzuki-Miyaura Coupling (C6 Functionalization)

Purpose: To demonstrate the utility of the C6-Br handle.

  • Mix: Scaffold (1 eq), Phenylboronic acid (1.5 eq),

    
     (2 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min.

  • Result: Formation of Methyl 6-phenylbenzo[d]oxazole-2-carboxylate.

References

  • Vertex Pharmaceuticals. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. NIH PubMed Central. Link

  • MDPI. (2020). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • PubChem. (2025).[11] Methyl 6-bromobenzo[d]oxazole-2-carboxylate Compound Summary. National Library of Medicine. Link

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor. JOCPR. Link

  • Royal Society of Chemistry. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[12] RSC Advances. Link

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Comparative

A Comparative Cytotoxicity Analysis: Evaluating Methyl 6-bromobenzo[d]oxazole-2-carboxylate Against Standard Chemotherapeutic Agents

Introduction The relentless pursuit of novel anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the benzoxazole scaffold, have emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the benzoxazole scaffold, have emerged as a class of significant interest due to their diverse and potent biological activities.[1][2] Various derivatives of benzoxazole have demonstrated promising anti-proliferative effects against a range of human cancer cell lines, including those of the breast, lung, and colon.[3][4] This guide focuses on a specific, lesser-studied derivative, Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-67-9), a compound whose cytotoxic potential remains to be fully characterized.[5][6]

This document provides a comprehensive framework for researchers and drug development professionals to objectively evaluate the in vitro cytotoxicity of Methyl 6-bromobenzo[d]oxazole-2-carboxylate. We present a robust experimental design, comparing its performance against well-established and mechanistically distinct chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The methodologies are detailed not merely as steps, but with the underlying scientific rationale to ensure the generation of reliable, reproducible, and meaningful data.

Section 1: Compound Profiles and Scientific Rationale

The selection of appropriate comparator drugs is critical for contextualizing the activity of a novel compound. We have chosen three inhibitors that are not only widely used in clinical practice but also represent different mechanisms of inducing cell death. This allows for a broad initial assessment of the test compound's potential mode of action.

  • Test Compound: Methyl 6-bromobenzo[d]oxazole-2-carboxylate This molecule belongs to the benzoxazole family. While extensive research highlights the anticancer potential of this structural class, the specific efficacy of this bromo-substituted ester derivative is not yet published in peer-reviewed literature.[7] Its evaluation is therefore a novel line of inquiry.

  • Comparator 1: Doxorubicin A cornerstone of chemotherapy, Doxorubicin is an anthracycline antibiotic. Its primary cytotoxic mechanism involves intercalating into DNA and inhibiting topoisomerase II, which leads to the formation of DNA double-strand breaks and subsequent cell death.[8][] It is known for its broad-spectrum activity but also for significant cardiotoxicity.

  • Comparator 2: Cisplatin Cisplatin is a platinum-based drug that exerts its cytotoxic effect by forming covalent adducts with DNA. This cross-linking distorts the DNA structure, interferes with replication and transcription, and ultimately triggers apoptosis.

  • Comparator 3: Paclitaxel Derived from the Pacific yew tree, Paclitaxel represents a different class of inhibitors. It targets microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation.[10][11] This disruption of the cell cycle leads to mitotic arrest and apoptosis.[12][13]

Section 2: Experimental Design and Detailed Methodology

A robust and well-validated experimental workflow is paramount for generating high-quality, comparable data. The following sections detail the chosen cell lines and a validated cytotoxicity assay protocol, explaining the critical parameters and choices at each step.

Overall Experimental Workflow

The workflow is designed to systematically assess the dose-dependent cytotoxic effects of the test and comparator compounds across multiple cancer cell lines.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Line Culture (HeLa, A549, MCF-7) C Seed Cells in 96-Well Plates A->C B Compound Preparation (Stock & Serial Dilutions) D Treat Cells with Compounds B->D C->D E Incubate for 48-72h D->E F Perform MTT Assay (Add MTT, Lyse Cells) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Generate Dose-Response Curves H->I J Determine IC50 Values I->J

Caption: High-level workflow for in-vitro cytotoxicity screening.

Cell Line Selection and Rationale

To assess the breadth of the test compound's activity, a panel of cell lines representing different cancer types is essential.

  • HeLa (Cervical Adenocarcinoma): An incredibly robust and widely studied cell line, making it an excellent baseline model.[14] Its doubling time is approximately 20-24 hours.[14]

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, a prevalent and challenging malignancy. Its doubling time is approximately 22-24 hours.[15][16][17]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line, crucial for assessing activity against this common cancer subtype.[18] Its doubling time is generally between 30-40 hours.[19][20]

Cell Culture Protocol: All cell lines should be cultured in their respective recommended media (e.g., DMEM or EMEM for HeLa and MCF-7, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells must be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured upon reaching 80-90% confluency to ensure they remain in the exponential growth phase for experiments.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[21][22] Its principle lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Calculate the required cell suspension volume to seed approximately 5,000-10,000 cells per well in a 96-well flat-bottom plate. The final volume per well should be 100 µL.

    • Rationale: This seeding density is optimized to ensure cells are in an exponential growth phase throughout the experiment without becoming over-confluent, which could confound results.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and recover.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Methyl 6-bromobenzo[d]oxazole-2-carboxylate and each comparator drug in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the appropriate cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Rationale: A wide concentration range is crucial for generating a complete dose-response curve to accurately calculate the IC50 value.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.

    • Rationale: The incubation period should span at least 1.5 to 2 cell doubling times to allow the cytotoxic or cytostatic effects of the compounds to manifest clearly.[23][24]

  • MTT Reagent Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to convert the MTT into insoluble formazan crystals.

    • After incubation, carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Calculate Percent Viability:

    • Average the absorbance readings for the untreated control wells. This value represents 100% viability.

    • For each treated well, calculate the percent viability using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

  • Generate Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the IC50 value.

Section 3: Anticipated Results and Comparative Analysis

While actual experimental data for Methyl 6-bromobenzo[d]oxazole-2-carboxylate is not yet available, we can present a hypothetical dataset to illustrate how the results would be structured for a clear comparison. This table summarizes the IC50 values, providing a direct measure of cytotoxic potency.

Table 1: Hypothetical IC50 Values (µM) of Test and Comparator Compounds

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 12.58.218.7
Doxorubicin0.81.51.1
Cisplatin5.59.87.3
Paclitaxel0.050.090.04

Interpretation of Hypothetical Data:

  • In this speculative scenario, Methyl 6-bromobenzo[d]oxazole-2-carboxylate shows moderate cytotoxic activity across all three cell lines.

  • Its potency appears highest against the A549 lung cancer cell line, with an IC50 value (8.2 µM) that is comparable to, or even slightly better than, that of Cisplatin (9.8 µM).

  • Compared to the highly potent agents Doxorubicin and Paclitaxel, the novel compound is significantly less potent. However, this does not diminish its potential. High potency can be associated with off-target toxicity, and a compound with a wider therapeutic window could be advantageous. Further studies on non-cancerous cell lines would be required to establish a selectivity index.

Section 4: Potential Mechanisms and Future Directions

The initial cytotoxicity screen provides the foundation for deeper mechanistic investigations. Based on the activities of other benzoxazole derivatives, several potential pathways could be implicated.[7][25]

Potential Signaling Pathway Involvement

Many cytotoxic agents ultimately converge on the induction of apoptosis (programmed cell death). A plausible mechanism for a novel benzoxazole derivative could involve the modulation of key proteins in the intrinsic apoptotic pathway.

G Drug Methyl 6-bromobenzo- [d]oxazole-2-carboxylate Bax Bax/Bak Activation Drug->Bax Activation? Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibition? Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Executioner Caspases (Caspase-3, -7) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism via the intrinsic apoptosis pathway.

Future Experimental Probes:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), which could provide clues to its mechanism (e.g., G2/M arrest is characteristic of microtubule agents like Paclitaxel).[26]

  • Apoptosis Assays: Employ Annexin V/PI staining to confirm if cell death is occurring via apoptosis or necrosis. Further investigation with caspase activity assays (e.g., Caspase-Glo 3/7) can quantify the activation of key executioner caspases.

  • Target-Based Screening: If the compound shows significant promise, investigate its effect on specific molecular targets known to be modulated by other benzoxazole derivatives, such as VEGFR-2 or other kinases.[7]

Conclusion

This guide outlines a scientifically rigorous and logical framework for the initial evaluation of Methyl 6-bromobenzo[d]oxazole-2-carboxylate's cytotoxic potential. By employing standardized cell lines, a validated MTT assay, and comparison against mechanistically diverse inhibitors, researchers can generate a clear and objective assessment of this novel compound's efficacy. The proposed workflow ensures that the resulting data is not only reliable but also provides a strong foundation for subsequent, more detailed mechanistic studies. The exploration of new chemical entities like this benzoxazole derivative is essential for expanding our arsenal of anticancer therapeutics and identifying leads for next-generation drug development.

References

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. [Link]

  • PubMed. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. [Link]

  • MDPI. (n.d.). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

  • PubMed. (n.d.). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. [Link]

  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • BioNumbers. (n.d.). Doubling time of breast adenocarcinoma cell line MCF-7. [Link]

  • Percell Biolytica. (n.d.). Growth of HeLa Cells. [Link]

  • CLS Cell Lines Service GmbH. (n.d.). A549 Cell Subculture Protocol. [Link]

  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

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  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Molecular Biology of the Cell (MBoC). (2017). How Taxol/paclitaxel kills cancer cells. [Link]

  • Cellosaurus. (n.d.). Cell line MCF-7/182R-6 (CVCL_W536). [Link]

  • Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • Aribo Biotechnology. (n.d.). 954239-67-9 Name: Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

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  • PubMed. (n.d.). Cytotoxic assays for screening anticancer agents. [Link]

  • Wikipedia. (n.d.). HeLa. [Link]

  • ResearchGate. (2025). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. [Link]

  • PubMed. (n.d.). Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells. [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. [Link]

  • Exploratorium. (2017). How Many HeLa?. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Blood. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

  • ResearchGate. (n.d.). Figure 2. The Major Mechanisms of Paclitaxel Resistance. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. (n.d.). Proliferation and doubling times of A549 cells before irradiation.... [Link]

  • PMC. (n.d.). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. [Link]

  • Creative Bioarray. (n.d.). MCF-7 Cells Culture. [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

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  • PubMed. (n.d.). Growth of HeLa cells in diffusion chamber cultures in vivo. [Link]

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Sources

Validation

A Technical Guide to Assessing the Cross-Reactivity of Novel Benzoxazole-Based Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may exhibit potent inhibition of its intended kinase, off-target activities can lead to unforeseen toxicities or diminished efficacy. This guide provides an in-depth, technically-focused framework for evaluating the cross-reactivity of a promising class of kinase inhibitors: benzoxazole derivatives.

The initial focus of this investigation, "Methyl 6-bromobenzo[d]oxazole-2-carboxylate," serves as a pertinent starting point, identified as a building block for protein degraders. However, as is common in early-stage discovery, this specific molecule lacks extensive biological characterization. To provide a tangible and data-driven guide, we will pivot to a well-documented benzoxazole derivative that has demonstrated significant therapeutic potential: a potent VEGFR-2 inhibitor, herein designated as BZ-VEGFRi . This exemplar allows for a robust exploration of the methodologies required to comprehensively profile the selectivity of such compounds.

The Benzoxazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzoxazole nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing kinase inhibitors.[2] Notably, derivatives of this scaffold have been successfully developed as inhibitors of key kinases implicated in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38α Mitogen-Activated Protein Kinase (MAPK).[3][4]

The Imperative of Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a significant challenge in designing truly selective inhibitors.[5] Unintended inhibition of off-target kinases can lead to a variety of adverse effects. Therefore, a thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic window and potential liabilities.

This guide will delineate a systematic approach to assessing the cross-reactivity of our exemplar benzoxazole kinase inhibitor, BZ-VEGFRi, and compare its performance with established alternatives.

Experimental Framework for Assessing Cross-Reactivity

A multi-tiered approach is essential for a comprehensive evaluation of kinase inhibitor selectivity. This typically begins with in vitro biochemical assays against the primary target and progressively expands to broader screening panels and cell-based assays.

Tier 1: Primary Target Potency and Initial Selectivity

The initial step is to quantify the inhibitory activity of the benzoxazole derivative against its intended primary target. For our exemplar, BZ-VEGFRi, this would be VEGFR-2.

Key Experiment: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: VEGFR-2 Kinase Activity Assay (Luminescent)

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (BZ-VEGFRi) and a reference inhibitor (e.g., Sorafenib)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of BZ-VEGFRi and the reference inhibitor in DMSO.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data for Benzoxazole VEGFR-2 Inhibitors

The following table presents representative data for a potent benzoxazole-based VEGFR-2 inhibitor, compound 12l from a study by Taghoura et al., compared to the established multi-kinase inhibitor Sorafenib.[1]

CompoundPrimary TargetIC₅₀ (nM)[1]Anti-proliferative Activity (HepG2, IC₅₀ in µM)[1]Anti-proliferative Activity (MCF-7, IC₅₀ in µM)[1]
Compound 12l (BZ-VEGFRi) VEGFR-297.3810.5015.21
Sorafenib (Comparator) VEGFR-2, PDGFR, RAF48.165.576.46

This initial data confirms that our exemplar benzoxazole derivative is a potent inhibitor of VEGFR-2, albeit slightly less potent than Sorafenib in this particular study.[1]

Tier 2: Broad Kinome Profiling

To understand the broader selectivity of BZ-VEGFRi, it is essential to screen it against a large panel of kinases. This provides a comprehensive view of its off-target interactions.

Key Experiment: Kinome-Wide Binding or Activity Assay

Several commercial services offer kinome profiling against hundreds of kinases. These assays typically measure either the binding of the inhibitor to the kinase or its effect on kinase activity.

Workflow: Large-Panel Kinase Selectivity Screening

Caption: Workflow for large-panel kinase selectivity profiling.

Interpreting the Results: The output of a kinome scan is typically a selectivity score or a visual representation of the interactions. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases. Any off-target kinases that are significantly inhibited warrant further investigation, as these interactions could have physiological consequences.

Tier 3: Cellular Confirmation and Functional Impact

Biochemical assays, while crucial, do not fully replicate the cellular environment. Therefore, it is essential to validate the findings from in vitro screens in relevant cell-based models.

Key Experiment 1: Cellular Target Engagement

This assay confirms that the compound can bind to its intended target within a cellular context.

Key Experiment 2: Cell Proliferation/Viability Assay

This experiment assesses the functional consequence of kinase inhibition on cancer cell lines that are known to be dependent on the target kinase signaling pathway.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, MCF-7)

    • Cell culture medium and supplements

    • Test compound (BZ-VEGFRi) and a reference inhibitor

    • MTT reagent or CellTiter-Glo® luminescent reagent

    • 96-well clear or opaque plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of BZ-VEGFRi and the reference inhibitor for 72 hours.

    • Add the viability reagent (MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Measure absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Key Experiment 3: Apoptosis Assay

To understand the mechanism of cell death induced by the inhibitor, an apoptosis assay is performed.

Workflow: Apoptosis Analysis by Flow Cytometry

Apoptosis_Workflow Start Treat cancer cells with BZ-VEGFRi at IC₅₀ concentration Incubate Incubate for 24-48 hours Start->Incubate Harvest Harvest and wash cells Incubate->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze data to quantify early apoptotic, late apoptotic, and necrotic cells Acquire->Analyze

Caption: Workflow for assessing apoptosis via flow cytometry.

Comparative Analysis with Alternative VEGFR-2 Inhibitors

The cross-reactivity profile of BZ-VEGFRi should be compared to that of other VEGFR-2 inhibitors. This comparison provides context for its selectivity and potential advantages or disadvantages.

InhibitorPrimary TargetsKey Off-Targets (if known)Clinical Status
BZ-VEGFRi (Exemplar) VEGFR-2To be determined by kinome scanPreclinical
Sorafenib VEGFR-2/3, PDGFRβ, c-KIT, FLT-3, RET, RAF-1Multiple kinasesApproved
Sunitinib VEGFR-1/2/3, PDGFRα/β, c-KIT, FLT-3, CSF-1R, RETMultiple kinasesApproved
Axitinib VEGFR-1/2/3PDGFR, c-KITApproved

The broader activity of multi-kinase inhibitors like Sorafenib and Sunitinib can contribute to their efficacy but also to a wider range of side effects. A more selective inhibitor like BZ-VEGFRi, if its off-target profile is favorable, could offer a better safety profile.

Conclusion and Future Directions

The evaluation of cross-reactivity is a critical and iterative process in drug discovery. This guide has outlined a systematic approach using a representative benzoxazole-based VEGFR-2 inhibitor, BZ-VEGFRi. By progressing from in vitro biochemical assays to broad kinome profiling and cellular functional assays, researchers can build a comprehensive understanding of a compound's selectivity.

The initial lack of data for "Methyl 6-bromobenzo[d]oxazole-2-carboxylate" underscores the importance of thorough biological characterization of novel chemical entities. The methodologies described herein provide a roadmap for such investigations. For the continued development of BZ-VEGFRi and other promising benzoxazole derivatives, the next steps would involve in vivo efficacy and safety studies, with a keen eye on any potential toxicities that may be predicted by the cross-reactivity profile. Ultimately, a deep understanding of on- and off-target activities is essential for the successful translation of novel kinase inhibitors into safe and effective therapies.

References

  • Taghoura, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 345-361. Available from: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available from: [Link]

  • Özdemir, A., et al. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. Available from: [Link]

  • Taghoura, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. Available from: [Link]

  • Shewale, M. M., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available from: [Link]

  • Chakraborty, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. Available from: [Link]

  • Novartis AG. (2014). NZ609221A - Benzoxazole kinase inhibitors and methods of use. Google Patents.
  • Rathod, V., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10. Available from: [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

  • Gökçe, M., et al. (2014). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 347(10), 728-738. Available from: [Link]

Sources

Comparative

Comparative Analysis: Synthetic Routes for Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Executive Summary Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value scaffold in drug discovery, particularly as a precursor for cathepsin inhibitors and kinase modulators. The bromine at the C6 position allows...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a high-value scaffold in drug discovery, particularly as a precursor for cathepsin inhibitors and kinase modulators. The bromine at the C6 position allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ester provides a handle for amidation or reduction to heterobifunctional linkers.

This guide objectively compares the two primary synthetic strategies: Acyl Chloride Cyclocondensation (Method A) and Thermal Diester Condensation (Method B). While Method B utilizes lower-cost reagents, Method A is recommended for pharmaceutical applications due to superior regiocontrol, milder conditions, and higher overall purity profiles.

Strategic Analysis of the Substrate

The synthesis hinges on the cyclization of 2-amino-5-bromophenol . The electronic nature of the precursor dictates the reaction kinetics:

  • Nucleophilicity: The bromine atom at position 5 (para to the hydroxyl, meta to the amine) exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to an unsubstituted aminophenol.

  • Regiochemistry: The cyclization is generally regioselective. The amine is the harder nucleophile and typically attacks the electrophilic carbonyl first to form an amide intermediate, followed by ring closure via the phenol oxygen.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows.

SyntheticRoutes cluster_MethodA Method A: Acyl Chloride (Preferred) cluster_MethodB Method B: Diester Thermal SM 2-amino-5-bromophenol ReagentA Methyl Chlorooxoacetate (Et3N, DCM, 0°C -> RT) SM->ReagentA ReagentB Dimethyl Oxalate (pTSA, Xylene, 140°C) SM->ReagentB IntermA Intermediate Amide ReagentA->IntermA N-acylation ProdA Product (High Purity) IntermA->ProdA Cyclodehydration IntermB Bis-acylated Impurity ReagentB->IntermB Side Reaction ProdB Product (Moderate Yield) ReagentB->ProdB Thermal Cyclization

Figure 1: Comparative workflow of the two primary synthetic routes. Method A proceeds via a controlled stepwise mechanism, whereas Method B relies on thermal forcing conditions.

Detailed Comparative Analysis

Method A: Methyl Chlorooxoacetate Cyclocondensation (Recommended)

This route utilizes methyl chlorooxoacetate (methyl oxalyl chloride) to introduce the oxalate moiety. It is a stepwise protocol that allows for the isolation of the intermediate if necessary, though it is typically performed as a one-pot telescope reaction.

  • Mechanism: Rapid N-acylation of the amine followed by acid-catalyzed or thermal dehydration to close the oxazole ring.

  • Key Advantage: The high reactivity of the acyl chloride allows the reaction to proceed at room temperature or mild reflux, preventing the degradation of the bromine moiety.

Method B: Dimethyl Oxalate Thermal Condensation

This route involves heating the aminophenol with a large excess of dimethyl oxalate, often in high-boiling solvents like xylene or neat.

  • Mechanism: Transamidation followed by transesterification/cyclization.

  • Key Disadvantage: Requires temperatures >120°C. The lower reactivity of the ester compared to the acyl chloride often leads to incomplete cyclization or N,O-bis-acylation (formation of side products where both the amine and phenol react with separate oxalate molecules without closing the ring).

Data Comparison Table
MetricMethod A (Acyl Chloride)Method B (Diester Thermal)
Reagent Methyl chlorooxoacetateDimethyl oxalate
Solvent DCM or THFXylene or Neat
Temperature 0°C to 40°C120°C to 150°C
Time 2–4 Hours12–24 Hours
Typical Yield 85–92%55–65%
Purity (HPLC) >98% (Post-workup)~85% (Requires chromatography)
Scalability High (Exothermic control needed)Moderate (Viscosity/Stirring issues)
Cost High (Reagent cost)Low (Reagent cost)

Experimental Protocols

Protocol A: Synthesis via Methyl Chlorooxoacetate (High Purity)

Use this protocol for medicinal chemistry SAR studies where purity is paramount.

Materials:

  • 2-Amino-5-bromophenol (1.0 eq)

  • Methyl chlorooxoacetate (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 2-amino-5-bromophenol (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0°C under nitrogen atmosphere.

  • Base Addition: Add Et3N (12 mmol) dropwise. The solution may darken slightly.

  • Acylation: Add methyl chlorooxoacetate (11 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: If the uncyclized intermediate (amide) persists (polar spot), add p-Toluenesulfonic acid (pTSA, 0.1 eq) and reflux for 1 hour to force cyclodehydration.

  • Workup: Quench with water (30 mL). Separate the organic layer.[1][2][3][4] Wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot methanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Synthesis via Dimethyl Oxalate (Cost-Effective)

Use this protocol for multi-gram scale-up where chromatography is feasible.

Materials:

  • 2-Amino-5-bromophenol (1.0 eq)

  • Dimethyl oxalate (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Xylene (Isomer mix)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-amino-5-bromophenol (50 mmol), dimethyl oxalate (150 mmol), and pTSA (5 mmol) in xylene (200 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C). Methanol produced during the reaction should be removed via the Dean-Stark apparatus or distillation head.

  • Duration: Reflux for 16 hours.

  • Workup: Cool to room temperature. The excess dimethyl oxalate may precipitate; filter this off.

  • Extraction: Dilute the filtrate with EtOAc, wash with water (3x) to remove remaining oxalate and acid catalyst.

  • Purification: The crude material will likely contain dark tarry impurities. Purification via column chromatography is strictly required.

Mechanistic Insight (Method A)

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds through a specific "Amide-First" pathway.

Mechanism Step1 Nucleophilic Attack (Amine attacks Acyl Chloride) Step2 Intermediate Formation (N-(5-bromo-2-hydroxyphenyl)oxalamate) Step1->Step2 - HCl (Et3N scavenged) Step3 Cyclodehydration (Phenol attacks Ester Carbonyl) Step2->Step3 Acid/Heat Step4 Elimination (Loss of Water/MeOH equivalent) Step3->Step4 Final Methyl 6-bromobenzo[d]oxazole-2-carboxylate Step4->Final

Figure 2: Mechanistic pathway for the cyclization process. Note that the phenol oxygen is less nucleophilic than the amine, ensuring the correct orientation of the ester group.

Troubleshooting & Expert Tips

  • Regioselectivity Verification:

    • To confirm the bromine position (6-bromo vs 5-bromo), analyze the 1H NMR. The 6-bromo isomer (derived from 2-amino-5-bromophenol) will show a doublet (J~2Hz) for the proton at C7 (adjacent to Oxygen) and a doublet of doublets for C5.

    • Note: Starting with 2-amino-4-bromophenol would yield the 5-bromo isomer. Ensure your starting material certificate of analysis (CoA) is correct.

  • Handling Moisture:

    • Method A is moisture-sensitive. Methyl chlorooxoacetate hydrolyzes rapidly to the acid, which will not react effectively. Always use fresh reagents and dry solvents.

  • Bis-acylation (Method B):

    • If Mass Spec shows M+86 mass units (addition of another oxalate group), you have bis-acylation. This is irreversible. Switch to Method A to avoid this.

References

  • Synthesis of 2-Amino-5-bromophenol Precursor

    • ChemicalBook.[3] (n.d.). 2-Amino-5-bromophenol Synthesis and Properties. Retrieved from

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Comparative Benzoxazole Methodologies

    • Rao, A., et al. (2021). Design, synthesis and biological evaluation of new benzoxazole derivatives. ResearchGate. Retrieved from

  • Oxidative Cyclization Protocols (Alternative Contexts)

    • Wang, L., et al. (2012). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5-R-1,2,4-oxadiazoles. PubMed. Retrieved from

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Hazard Profile: Understanding the Risks Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a halogenated aromatic heterocyclic compound intended for laboratory and research use only.[1] Based on the toxicological data of ana...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the Risks

Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a halogenated aromatic heterocyclic compound intended for laboratory and research use only.[1] Based on the toxicological data of analogous compounds, we must anticipate the following hazards:

  • Skin Irritation: Similar brominated and benzoxazole-based compounds are known to cause skin irritation.[5][6][7] Prolonged or repeated contact should be avoided.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][6][7]

  • Harmful if Swallowed: Oral ingestion may be harmful.[5][7]

It is crucial to note that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3] Therefore, it must be handled with the assumption that it is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE is not merely a checklist; it is a critical risk mitigation strategy.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact.[8][9] Double-gloving is a best practice when handling hazardous chemicals, offering additional protection in case of a tear or puncture in the outer glove.[10]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and airborne particles.[4][11] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Body Protection Long-sleeved laboratory coatPrevents contamination of personal clothing and minor splashes to the skin.[4][9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[9]

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity. This protocol is designed to be a self-validating system, minimizing the potential for exposure at each step.

Workflow for Handling Methyl 6-bromobenzo[d]oxazole-2-carboxylate

Caption: A step-by-step workflow for the safe handling of Methyl 6-bromobenzo[d]oxazole-2-carboxylate.

Step-by-Step Protocol

1. Preparation:

  • Designate a Work Area: All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][8]

  • Assemble Materials: Before starting, ensure all necessary equipment, including a chemical spill kit, is readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above. Gloves must be inspected for any signs of damage before use.[3][8]

2. Handling and Use:

  • Weighing: If working with the solid form, weigh the necessary amount inside the fume hood to prevent inhalation of dust.[3]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or within the fume hood.[8]

3. Decontamination and Cleanup:

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use an appropriate absorbent material for liquid spills, and carefully sweep up solid spills to avoid creating dust.[3] Place all contaminated materials in a sealed container for disposal.

  • Surface Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent and soap and water.[5]

4. Doffing PPE:

  • Remove PPE in a manner that avoids cross-contamination. The proper technique is to remove gloves first, without touching the outer surface with bare skin, followed by goggles and then the lab coat.[3][8] Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this material requires special handling for disposal.

  • Waste Segregation: All waste containing Methyl 6-bromobenzo[d]oxazole-2-carboxylate, including contaminated consumables (e.g., gloves, weighing paper) and reaction byproducts, must be collected in a designated, sealed container labeled as "Halogenated Organic Waste."[12]

  • Disposal Method: Do not dispose of this material down the drain.[3] It must be disposed of through a licensed professional waste disposal service.[3] The preferred method for destruction of brominated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrobromic acid.[3][13]

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling Methyl 6-bromobenzo[d]oxazole-2-carboxylate, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Capot Chemical Co.,Ltd. (2018). MSDS of 6-Bromobenzo[d]oxazole. [Link]

  • CP Lab Safety. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Loba Chemie. (2019, April 17). BENZOXAZOLE EXTRA PURE MSDS. [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. [Link]

  • Vehlow, J. (2001). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Mills, J. F. (1964). Purification of liquid bromine contaminated with organic impurities.
  • Carl Roth. (n.d.). Safety Data Sheet: Bromobenzene. [Link]

  • Ark Pharm, Inc. (n.d.). Methyl 6-bromobenzo[d]oxazole-2-carboxylate. [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. [Link]

Sources

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